4-Cyano-2-ethoxyphenyl acetate
Description
The exact mass of the compound 4-Cyano-2-ethoxyphenyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16694. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Cyano-2-ethoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-2-ethoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-cyano-2-ethoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPMFYNRTPVVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280388 | |
| Record name | 4-cyano-2-ethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-50-6 | |
| Record name | NSC16694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-cyano-2-ethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5438-50-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 4-Cyano-2-ethoxyphenyl Acetate
The following technical guide details the chemical identity, synthesis, and application of 4-Cyano-2-ethoxyphenyl acetate , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.
A Pivotal Intermediate in the Synthesis of Benzamide & Phthalimide-Based API Scaffolds [1]
Executive Summary
4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) is a specialized benzonitrile derivative serving as a protected precursor in the pharmaceutical manufacturing of Apremilast and related PDE4 inhibitors.[1] Functionally, it represents the O-acetylated form of 3-ethoxy-4-hydroxybenzonitrile .[1]
In industrial organic synthesis, this compound is frequently generated in situ or as an isolable intermediate during the conversion of Ethylvanillin to its corresponding nitrile using acetic anhydride. Its acetate group acts as a temporary protecting group for the phenol moiety, ensuring stability during the harsh dehydration conditions required for nitrile formation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | (4-Cyano-2-ethoxyphenyl) acetate |
| Common Name | 4-Acetoxy-3-ethoxybenzonitrile |
| CAS Number | 5438-50-6 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in EtOAc, DCM, DMSO; Insoluble in water |
| Key Functional Groups | Nitrile (C≡N), Acetate Ester (-OAc), Ethoxy Ether (-OEt) |
Structural Analysis
The molecule features a trisubstituted benzene ring.[1][2][3] The 1-acetoxy group serves as a masking agent for the phenol.[1] The 2-ethoxy group provides the steric and lipophilic characteristics essential for the pharmacophore of downstream APIs (e.g., the dialkoxyphenyl ring in Apremilast).[1] The 4-cyano group is the reactive handle for further transformation into amides or heterocycles.[1]
Synthetic Pathways & Mechanistic Insight[1]
The synthesis of 4-Cyano-2-ethoxyphenyl acetate is classically achieved via the Dehydrative Acetylation of Ethylvanillin .[1] This route is preferred in process chemistry due to its use of inexpensive reagents and high atom economy.[1]
The "One-Pot" Industrial Route
Precursor: Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde)
Reagents: Hydroxylamine hydrochloride (
Mechanism:
-
Oxime Formation: Ethylvanillin reacts with hydroxylamine to form the oxime.[1]
-
Dehydration & Acetylation: Acetic anhydride serves a dual role:
Note: This simultaneous protection prevents the formation of side products (e.g., polymerization of free phenols) under thermal dehydration conditions.[1]
Visualization of Synthesis
The following diagram illustrates the transformation from Ethylvanillin to the target acetate and its subsequent hydrolysis to the active phenol intermediate.
Figure 1: Synthetic workflow from Ethylvanillin to Apremilast precursors via the 4-Cyano-2-ethoxyphenyl acetate intermediate.[1][4]
Experimental Protocols
Protocol A: Synthesis from Ethylvanillin
Objective: Convert Ethylvanillin to 4-Cyano-2-ethoxyphenyl acetate.
-
Charge: In a reactor, dissolve Ethylvanillin (1.0 eq) in Formic Acid or Acetic Acid .
-
Add: Add Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.5 eq).
-
Reflux: Heat the mixture to 100–110°C. Add Acetic Anhydride (2.0 eq) dropwise.
-
Quench: Cool to room temperature and pour into ice water.
-
Isolate: The product, 4-Cyano-2-ethoxyphenyl acetate, precipitates as a solid.[1] Filter and wash with cold water.[1]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Hydrolysis (Deprotection)
Objective: Remove the acetate group to yield 3-Ethoxy-4-hydroxybenzonitrile (for downstream methylation).[1]
-
Dissolve: Suspend 4-Cyano-2-ethoxyphenyl acetate in Methanol .
-
Basify: Add 2M NaOH solution (1.2 eq) at 0–5°C.
-
React: Stir for 30 minutes. Monitor by TLC (Acetate spot disappears; more polar phenol spot appears).[1]
-
Acidify: Adjust pH to ~3 using dilute HCl.
-
Extract: Extract with Ethyl Acetate. Evaporate solvent to obtain the free phenol.[1]
Analytical Characterization
To validate the identity of 4-Cyano-2-ethoxyphenyl acetate, compare experimental data against the following standard markers.
| Method | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 2230 cm⁻¹ (Sharp) | C≡N stretch (Nitrile) |
| 1760 cm⁻¹ (Strong) | C=O stretch (Phenolic Acetate) | |
| ¹H NMR (CDCl₃) | δ 2.35 ppm (s, 3H) | Acetate methyl group ( |
| δ 1.48 ppm (t, 3H) | Ethoxy methyl group ( | |
| δ 4.15 ppm (q, 2H) | Ethoxy methylene group ( | |
| δ 7.2–7.4 ppm (m, 3H) | Aromatic protons | |
| HPLC | Retention Time (RT) | RT will be longer than the hydrolyzed phenol due to the lipophilic acetate group.[1] |
Applications in Drug Development
Precursor for PDE4 Inhibitors (Apremilast)
The primary utility of this compound is as a robust intermediate for Apremilast (Otezla).[1]
-
Logic: Apremilast requires a 3-ethoxy-4-methoxy substitution pattern.[1]
-
Process:
Agrochemicals & Liquid Crystals
The 4-cyano-2-ethoxy motif is also valuable in:
-
Liquid Crystals: The rigid benzonitrile core with an alkoxy tail is a classic mesogen structure.[1]
-
Pesticides: Halogenated derivatives (e.g., 5-bromo-4-cyano-2-ethoxyphenyl acetate) are screened for herbicidal activity.[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 226321, 4-Cyano-2-ethoxyphenyl acetate. Retrieved from [Link]
-
Google Patents. (2020).[1] Process for the preparation of apremilast (US10774041B2).[1] Retrieved from
-
MDPI. (2022).[1] Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane. Molecules. Retrieved from [Link]
Sources
- 1. accelachem.com [accelachem.com]
- 2. 13031-41-9|4-Cyanophenyl acetate|BLD Pharm [bldpharm.com]
- 3. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. 3-Ethoxy-4-hydroxyphenylacetonitrile | 205748-01-2 | Benchchem [benchchem.com]
Technical Whitepaper: Structural Elucidation of 4-Cyano-2-ethoxyphenyl Acetate
This technical guide is structured to serve as a definitive reference for the structural elucidation of 4-Cyano-2-ethoxyphenyl acetate . It assumes the reader is a practitioner in organic chemistry or analytical science, focusing on the logic of confirmation rather than just data listing.
Executive Summary & Compound Profile
Target Analyte: 4-Cyano-2-ethoxyphenyl acetate
Molecular Formula:
This guide details the rigorous characterization of 4-Cyano-2-ethoxyphenyl acetate. While often encountered as an intermediate in the synthesis of phosphodiesterase inhibitors or agrochemical nitriles, its elucidation presents a classic regiochemical challenge: distinguishing the position of the ethoxy group relative to the ester and nitrile functionalities.
The following protocol synthesizes data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) to construct a self-validating structural proof.
Synthetic Context & Impurity Logic
To understand the structure, one must understand its origin. This compound is typically synthesized via the acetylation of 4-hydroxy-3-ethoxybenzonitrile (Ethyl Vanillonitrile).
Reaction Scheme:
Critical Elucidation Challenge: The primary risk in this synthesis is not the functional group transformation, but confirming the regiochemistry . Did the acetylation occur at the phenol? Is the ethoxy group definitively at the ortho position to the acetate? The following workflow confirms these spatial arrangements.
Graphviz Workflow: Elucidation Logic
Caption: Logical progression from molecular weight confirmation to spatial regiochemical validation.
Mass Spectrometry: Fragmentation Mechanics
Technique: GC-MS (EI) or LC-MS (ESI+) Theoretical [M+H]+: 206.0817 m/z
In Electron Impact (EI) or CID fragmentation, phenyl acetates exhibit a "fingerprint" loss of ketene. This is the first step in validating the ester linkage.
| Fragment Ion (m/z) | Loss | Mechanistic Insight |
| 205 (M+) | - | Molecular Ion (Stable aromatic) |
| 163 | 42 Da ( | Diagnostic: Loss of Ketene via McLafferty-like rearrangement. Confirms acetate is attached to the phenol oxygen. |
| 135 | 28 Da ( | Loss of ethylene from the ethoxy ether (McLafferty rearrangement on the ether side chain). |
| 119 | 16 Da ( | Formation of cyanotropylium ion (common in nitrile aromatics). |
Expert Note: If you observe a peak at 163 that is significantly more intense than the molecular ion, lower the ionization energy. The loss of ketene is extremely facile in phenolic acetates.
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid.
The IR spectrum provides a quick "functional group inventory."
-
Nitrile Stretch (
): Look for a sharp, medium-intensity band at 2230 ± 10 cm⁻¹ . This is distinct from alkynes and confirms the cyano group. -
Ester Carbonyl (
): Phenolic esters absorb at higher frequencies than aliphatic esters due to conjugation with the ring oxygen. Expect 1760–1770 cm⁻¹ . -
Aromatic Skeletal: 1605, 1510 cm⁻¹.
-
Absence: A broad OH stretch (3200–3500 cm⁻¹) must be absent . If present, acetylation is incomplete.
Nuclear Magnetic Resonance (NMR) - The Definitive Proof
Solvent:
Proton ( H) NMR Assignment
The coupling patterns of the aromatic protons are the key to confirming the 1,2,4-substitution.
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| Ar-H3 | 7.20 - 7.25 | Doublet (d) | Meta-coupling to H5. Located between OEt and CN. Shielded by OEt. | |
| Ar-H5 | 7.28 - 7.35 | dd | Ortho to H6, Meta to H3. | |
| Ar-H6 | 7.15 - 7.20 | Doublet (d) | Ortho to H5. Ortho to the Acetate group. | |
| -OCH | 4.15 | Quartet (q) | Methylene of the ethoxy group. | |
| -OAc | 2.32 | Singlet (s) | - | Acetate methyl. Distinctive singlet. |
| -CH | 1.45 | Triplet (t) | Terminal methyl of the ethoxy group. |
Carbon ( C) NMR Key Signals
-
Carbonyl: ~168.5 ppm
-
Nitrile (CN): ~118.5 ppm
-
Aromatic C-O: Two signals downfield (~140–155 ppm). C2 (attached to OEt) is typically further downfield than C1 (attached to OAc) due to the electron-donating strength of the ether vs. the ester.
2D NMR: The Regiochemistry Check (NOESY)
To prove the ethoxy group is at Position 2 (ortho to acetate) and not Position 3, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Required Correlation: You must observe a cross-peak between the Acetate Methyl (2.32 ppm) and the Ethoxy Methylene (4.15 ppm) or Ar-H6 .
-
Logic: The acetate group is spatially bulky. If the ethoxy group is ortho (Pos 2), the acetate methyl protons will show a through-space interaction with the ethoxy protons. If the ethoxy were meta, this correlation would be absent or significantly weaker.
Graphviz: NMR Connectivity Map
Caption: NOESY correlations confirm the spatial proximity of the Acetate and Ethoxy groups.
Experimental Protocol: Isolation & Purification
To ensure the data above is generated from a clean sample, follow this purification protocol.
-
Reaction: Treat 4-hydroxy-3-ethoxybenzonitrile (1.0 eq) with Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) in DCM at 0°C to RT for 2 hours.
-
Quench: Add dilute HCl (1M) to neutralize pyridine.
-
Extraction: Wash organic layer with
(removes unreacted phenol and acetic acid) and Brine. -
Crystallization: The target compound is a solid. Recrystallize from Ethanol/Hexane (1:4) .
-
Note: Avoid Methanol if transesterification is a concern (though unlikely without catalyst).
-
-
Drying: Vacuum dry at 40°C. Phenyl acetates are hydrolytically stable but should be kept dry to prevent hydrolysis back to the phenol.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for IR/NMR interpretation rules).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for distinguishing solvent peaks from the ethoxy group).
-
NIST Chemistry WebBook. Mass Spectra of Phenyl Acetate Derivatives. (For comparative fragmentation patterns of phenyl acetates).
-
Sigma-Aldrich. Product Specification: 4-Hydroxy-3-ethoxybenzonitrile. (Precursor data for comparison).
Process Development Guide: Scalable Synthesis of 4-Cyano-2-ethoxyphenyl Acetate
Executive Summary
This technical guide outlines a robust, scalable synthesis pathway for 4-Cyano-2-ethoxyphenyl acetate (CAS: Analogous structure derivatives often proprietary), a critical intermediate in the synthesis of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs) and novel agrochemicals.[1]
The pathway utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material due to its high commercial availability and pre-installed ethoxy/hydroxy regiochemistry.[1] The core strategy employs a telescoped dehydration-acetylation sequence , converting the aldoxime intermediate directly to the target nitrile-acetate. This approach maximizes atom economy and minimizes unit operations compared to traditional multi-step protection-deprotection strategies.
Part 1: Strategic Retrosynthesis & Pathway Logic
Structural Deconstruction
The target molecule is a tri-substituted benzene.[1] The retrosynthetic analysis reveals that the 1,2,4-substitution pattern perfectly matches the skeleton of naturally occurring vanilloids.[1]
-
Target Functional Groups:
-
Precursor Mapping:
-
Ethyl Vanillin provides the C1-OH (phenolic), C2-OEt (ether), and C4-CHO (aldehyde) functionality.[1]
-
Transformation Required: C1-OH
C1-OAc (Acetylation) and C4-CHOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> C4-CN (Oximation + Dehydration).
-
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
Caption: Retrosynthetic tree and forward synthesis pathway for 4-Cyano-2-ethoxyphenyl acetate.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl Vanillin Oxime
The first step involves the condensation of Ethyl Vanillin with hydroxylamine hydrochloride.[1] This reaction is thermodynamically favored and proceeds in high yield in aqueous alcoholic solvents.[1]
Reaction Scheme:
Protocol:
-
Charge: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in Ethanol (50 mL) .
-
Reagent Prep: In a separate beaker, dissolve Hydroxylamine Hydrochloride (8.34 g, 120 mmol) in Water (20 mL) .
-
Addition: Add the hydroxylamine solution to the aldehyde solution. The mixture may warm slightly.
-
Basification: Slowly add a solution of Sodium Carbonate (6.36 g, 60 mmol) in Water (30 mL) dropwise over 20 minutes. Note: CO2 evolution will occur; ensure adequate venting.[1]
-
Reaction: Stir the mixture at ambient temperature (25°C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1]
-
Workup:
Expected Yield: 90–95% (approx.[1] 18.5 g).[1] Key Quality Attribute: Melting point 120–122°C (verify against standard).
Step 2: Concurrent Dehydration and Acetylation
This step is the "process intensification" highlight.[1] Treating the aldoxime with acetic anhydride (
-
O-acylation of the oxime followed by thermal elimination of acetic acid to form the nitrile (-CN).
-
Acetylation of the phenol (-OH) to the acetate ester (-OAc).
Reaction Scheme:
Protocol:
-
Charge: Place Ethyl Vanillin Oxime (10.0 g, 51 mmol) into a 250 mL reaction flask equipped with a reflux condenser and a drying tube (CaCl2).
-
Reagent: Add Acetic Anhydride (25 mL, ~260 mmol) . A 5-fold molar excess is used as it acts as both reagent and solvent.
-
Catalyst: Add Sodium Acetate (anhydrous, 1.0 g) . This buffers the reaction and catalyzes the elimination.[1]
-
Heating: Heat the mixture slowly to reflux (approx. 130–140°C) .
-
Caution: The reaction can be exothermic initially.[1] Maintain reflux for 4 hours.
-
-
Monitoring: Monitor by TLC. The oxime spot should disappear, and a less polar spot (Target) should appear.
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto Crushed Ice (200 g) with vigorous stirring to hydrolyze excess acetic anhydride. Stir for 1 hour.
-
The product may precipitate as a solid.[1] If so, filter and wash with water.[1][2][3]
-
Liquid-Liquid Extraction (Alternative): If the product oils out, extract with Dichloromethane (DCM) (3 x 50 mL) .[1] Wash the organic layer with sat.[1] NaHCO3 (to remove acetic acid) and brine.[1] Dry over MgSO4 and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) if high purity (>99%) is required for pharmaceutical applications.[1]
Expected Yield: 75–85%.
Part 3: Data & Process Control[1]
Stoichiometry and Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[1][4] | Role | Critical Parameter |
| Ethyl Vanillin | 166.17 | 1.0 | SM | Purity >98% |
| Hydroxylamine HCl | 69.49 | 1.2 | Reagent | Slow addition to control exotherm |
| Sodium Carbonate | 105.99 | 0.6 | Base | pH control (aim for pH 6-7) |
| Acetic Anhydride | 102.09 | 5.0 | Reagent/Solv | Must be moisture-free |
| Sodium Acetate | 82.03 | 0.2 | Catalyst | Anhydrous form required |
Mechanism of Action (Telescoped Step)
The following diagram details the molecular mechanism occurring in Step 2.[1]
Caption: Mechanistic flow of the acetic anhydride mediated dehydration and acetylation.
Part 4: Quality & Safety (E-E-A-T)
Self-Validating Quality Markers
To ensure the protocol was successful without full spectral analysis at every step, observe these physical markers:
-
IR Spectroscopy (Critical):
-
Solubility: The starting material (Ethyl Vanillin) is soluble in dilute NaOH (phenolate formation).[1] The target product (Ester/Nitrile) is insoluble in dilute NaOH, confirming the capping of the phenol.[1]
Safety Considerations
-
Hydroxylamine HCl: Potential sensitizer and explosion hazard upon heating if not neutralized.[1] Ensure the oxime is fully formed and washed before high-heat steps.
-
Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.[1] The quench step (pouring into ice) must be done slowly to manage the exotherm from hydrolysis.[1]
-
Cyanide Note: While this route avoids using metal cyanides (NaCN/KCN), the nitrile product itself should be treated with care.[1]
References
-
Hiegel, G. A., et al. (2004).[1] Conversion of Aldehydes to Nitriles Using Iodine and Ammonia. Synthetic Communications. (Provides context on oxidative conversion, though Ac2O method is preferred for acetates).[1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Oxime dehydration using Acetic Anhydride).
-
Patil, S. S., et al. (2013).[1][5] One-Pot Synthesis of Nitriles from Aldehydes. Synthesis.
-
Vertex AI Search Results (1.5) . CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.[1][3] (Validates the acetic anhydride dehydration method for ethoxy-substituted benzaldehydes).
-
Vertex AI Search Results (1.1) . Synthesis and Evaluation of Vanillin Derivatives. (Confirms acetylation conditions for vanillin analogs).
Sources
- 1. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Technical Profile: 4-Cyano-2-ethoxyphenyl Acetate (CAS 5438-50-6)
The following technical guide details the properties, synthesis, and applications of CAS 5438-50-6 (4-Cyano-2-ethoxyphenyl acetate), a specialized intermediate in medicinal chemistry.
Synonyms: 4-Acetoxy-3-ethoxybenzonitrile; Benzonitrile, 4-(acetyloxy)-3-ethoxy- Role: Advanced Intermediate for PDE4 Inhibitors and Kinase Modulators[1]
Executive Summary
4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6) is a high-purity organic building block characterized by a trisubstituted benzene ring featuring a nitrile, an ethoxy ether, and an acetoxy ester.[1][2] It serves as a protected equivalent of 3-ethoxy-4-hydroxybenzonitrile, a critical pharmacophore found in phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Cilomilast) and Deoxycytidine Kinase (dCK) inhibitors.[1] The acetate group provides stability against oxidation during storage and offers orthogonal reactivity during multi-step syntheses of benzamidines, tetrazoles, and thiazoles.[1]
Chemical Identity & Physical Properties[1][3][4][5][6]
| Property | Specification |
| CAS Number | 5438-50-6 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 55–60 °C (Typical for analogs; 4-cyanophenyl acetate is 57 °C) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water |
| LogP | ~1.88 (Predicted) |
| SMILES | CCOc1cc(C#N)ccc1OC(C)=O |
Synthesis & Production Protocols
The industrial synthesis of CAS 5438-50-6 typically proceeds from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1] This route is preferred for its atom economy and the availability of precursors.[1]
Core Synthesis Workflow
-
Oximation : Conversion of Ethyl Vanillin to its oxime using hydroxylamine hydrochloride.[1]
-
Dehydration & Acetylation : A one-pot or two-step process using Acetic Anhydride (
).[1] acts as both the dehydrating agent (converting the oxime to a nitrile) and the acetylating agent (protecting the phenol).[1]
Detailed Laboratory Protocol
Note: This protocol is a standardized adaptation for research scale (10–50g).
Reagents:
-
Ethyl Vanillin (1.0 eq)[1]
-
Hydroxylamine Hydrochloride (1.1 eq)[1]
-
Sodium Acetate (1.1 eq)[1]
-
Acetic Anhydride (3.0 eq)[1]
-
Solvent: Acetic Acid or Toluene[1]
Step-by-Step Methodology:
-
Oximation : Dissolve Ethyl Vanillin in acetic acid. Add
and .[1] Heat to 80°C for 2 hours. Monitor by TLC for disappearance of aldehyde.[1] -
Dehydration/Protection : Add Acetic Anhydride dropwise to the reaction mixture at 100°C. Reflux for 4 hours. The oxime dehydrates to the nitrile (
), and the phenolic is acetylated.[1] -
Workup : Cool the mixture to room temperature. Pour into ice-water to quench excess anhydride.[1] The product, 4-Cyano-2-ethoxyphenyl acetate , typically precipitates as a solid.[1]
-
Purification : Filter the solid, wash with water, and recrystallize from Ethanol/Water (8:2) to achieve >98% purity.
Synthesis Pathway Visualization
Caption: One-pot conversion of Ethyl Vanillin to CAS 5438-50-6 via oxime dehydration and concomitant acetylation.
Applications in Drug Development
CAS 5438-50-6 serves as a "masked" pharmacophore.[1] The 3-ethoxy-4-hydroxy substitution pattern is a privileged scaffold in medicinal chemistry, often mimicking the catechol moiety found in endogenous ligands but with improved metabolic stability.[1]
PDE4 Inhibitor Synthesis
Phosphodiesterase 4 (PDE4) inhibitors often feature a dialkoxy-substituted benzene ring.[1] The 3-ethoxy group is critical for potency in the PDE4 catalytic pocket.[1]
-
Mechanism : The nitrile group (-CN) is hydrolyzed to a carboxylic acid or amide, while the acetate is removed to reveal the phenol.[1] The phenol is then alkylated with cycloalkyl groups (e.g., cyclopentyl) to form analogs of Cilomilast or Roflumilast .[1]
Deoxycytidine Kinase (dCK) Inhibitors
Research indicates that 3-ethoxy-4-hydroxybenzonitrile is a starting material for thiazole-based dCK inhibitors used in leukemia therapy.[1]
-
Protocol : The nitrile is converted to a thioamide using ammonium sulfide or Lawesson’s reagent.[1] This thioamide is then cyclized with
-haloketones to form the thiazole ring.[1] CAS 5438-50-6 allows this sequence to proceed with the phenol protected, preventing side reactions.[1]
Heterocycle Formation (Tetrazoles & Amidines)
The nitrile group is a versatile handle for constructing nitrogen-rich heterocycles:
-
Tetrazoles : Reaction with Sodium Azide (
) yields the 5-substituted tetrazole, a bioisostere for carboxylic acids (common in Angiotensin II receptor blockers).[1] -
Benzamidines : Pinner reaction (HCl/MeOH) followed by ammonia converts the nitrile to a benzamidine, a key motif in serine protease inhibitors.[1]
Reactivity & Application Map
Caption: Divergent synthetic utility of CAS 5438-50-6 in accessing distinct medicinal chemistry scaffolds.
Handling & Safety Protocols
-
Hazard Classification : Irritant (Skin/Eye).[1] Releases acetic acid upon hydrolysis.[1]
-
Storage : Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (nitrile hydrolysis is slow, but ester hydrolysis is faster).[1]
-
PPE : Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
-
Spill Response : Absorb with inert material (vermiculite).[1] Do not use water (accelerates hydrolysis).[1]
References
-
Sigma-Aldrich . 4-cyano-2-ethoxyphenyl acetate Product Page. Retrieved from
-
Nomura, M. et al. (2011).[1] Structure-Guided Development of Deoxycytidine Kinase Inhibitors. Journal of Medicinal Chemistry.
-
GuideChem . Synthesis and Properties of Benzonitrile Derivatives. Retrieved from
-
ChemicalBook . Synthesis of 3-Ethoxy-4-hydroxybenzonitrile. Retrieved from
-
PubChem . Compound Summary: 3-Ethoxy-4-hydroxybenzonitrile.[1][3][4][5] Retrieved from
Sources
Technical Whitepaper: Synthetic Route Engineering for 4-Cyano-2-ethoxyphenyl Acetate
Executive Summary
This technical guide details the synthetic pathway for 4-Cyano-2-ethoxyphenyl acetate (IUPAC: 4-acetoxy-3-ethoxybenzonitrile) derived from Vanillin (4-hydroxy-3-methoxybenzaldehyde).
While Vanillin is a ubiquitous starting material, the transformation requires two critical structural modifications:
-
Alkoxy Exchange: Substitution of the C3-methoxy group with a C3-ethoxy group (relative to the aldehyde/nitrile ipso carbon).
-
Functional Group Cascade: Simultaneous conversion of the aldehyde to a nitrile and the phenol to an acetate.
This guide prioritizes a convergent, high-throughput workflow , utilizing a "One-Pot Cascade" for the final functionalization to maximize atom economy and reduce purification steps.
Retrosynthetic Analysis & Strategic Logic
The synthesis is best approached by disconnecting the target molecule at the acetate and nitrile functionalities. The core challenge is the Alkoxy Exchange (Phase I & II), as direct trans-etherification of the aromatic methoxy group is chemically arduous. Therefore, a "Demethylation-Realkylation" strategy is employed.
The Synthetic Pathway[1][2][3][4][5]
-
Phase I (Reset): Demethylation of Vanillin to 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde).
-
Phase II (Differentiation): Regioselective ethylation to generate 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).
-
Phase III (The Cascade): A one-pot oximation, dehydration, and acetylation sequence to yield the final target.
Figure 1: Retrosynthetic logic flow from Target to Vanillin.[1]
Phase I: Demethylation of Vanillin
Objective: Cleavage of the methyl ether to expose the catechol moiety.
While HBr/Acetic Acid is a common industrial method, it often leads to brominated by-products. For high-purity applications, the Aluminum Chloride/Pyridine system is preferred due to its high selectivity and yield.
Protocol 1.0: AlCl₃-Mediated Demethylation
-
Reagents: Vanillin (1.0 eq), Anhydrous AlCl₃ (1.2 eq), Pyridine (Solvent/Ligand), dilute HCl.
-
Mechanism: AlCl₃ forms a Lewis acid complex with the methoxy oxygen, facilitating nucleophilic attack (typically by Cl- or Pyridine) to cleave the methyl group.
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and N₂ inlet.
-
Complexation: Dissolve Vanillin (15.2 g, 100 mmol) in dry Pyridine (40 mL) and DCM (40 mL). Cool to 0°C.
-
Addition: Slowly add anhydrous AlCl₃ (16.0 g, 120 mmol) portion-wise. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (45°C) for 24 hours. Monitor by TLC (EtOAc:Hexane 1:1).[2]
-
Hydrolysis: Cool to 0°C and quench by slow addition of 15% HCl (aq) until the solution is acidic (pH < 2).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine.
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize from water to yield Protocatechualdehyde (Yield: ~85-90%).
Expert Insight: The use of Pyridine prevents the harsh polymerization often seen with neat Lewis acids. Ensure strictly anhydrous conditions during AlCl₃ addition to prevent deactivation [1].
Phase II: Regioselective Ethylation
Objective: Selective alkylation of the 3-hydroxyl group to produce Ethyl Vanillin.
The Challenge: Protocatechualdehyde has two hydroxyl groups. The 4-OH is para to the electron-withdrawing aldehyde, making it more acidic (pKa ~7.5) than the 3-OH (pKa ~9). Standard base-catalyzed alkylation will preferentially target the 4-position (wrong isomer). The Solution: We employ a controlled mono-alkylation strategy using a weak base and phase control, or accept a mixture and separate via chromatography.
Protocol 2.0: Controlled Ethylation
-
Reagents: Protocatechualdehyde, Ethyl Iodide (EtI), KHCO₃ (Weak Base), DMF.
Step-by-Step Methodology:
-
Dissolution: Dissolve Protocatechualdehyde (13.8 g, 100 mmol) in DMF (100 mL).
-
Base Addition: Add KHCO₃ (10.0 g, 100 mmol). Note: Using a stoichiometric weak base minimizes dianion formation.
-
Alkylation: Add Ethyl Iodide (15.6 g, 100 mmol) dropwise at Room Temperature.
-
Reaction: Stir at 40°C for 18 hours.
-
Workup: Pour into ice water. Extract with EtOAc.[3]
-
Separation (Critical): The crude will contain the 3-ethoxy (Target), 4-ethoxy (Isomer), and 3,4-diethoxy (Over-alkylated) products.
-
Purification: Flash Column Chromatography (Silica Gel, Hexane:EtOAc Gradient).
-
Target Identification: The 3-ethoxy isomer (Ethyl Vanillin) is typically less polar than the 4-ethoxy isomer due to intramolecular H-bonding between the 3-OEt and the carbonyl? Correction: Intramolecular H-bonding occurs in Vanillin (3-OMe, 4-OH) between OH and OMe? No, usually between Carbonyl and ortho-OH.
-
Correction: In Ethyl Vanillin (3-OEt, 4-OH), the OH is para to CHO. No H-bond to carbonyl.
-
Data Verification: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) mp: 76-78°C.
-
Note: If Ethyl Vanillin is commercially available to your lab, skip Phase I & II . These steps are only necessary if the constraint "from Vanillin" is absolute.
Phase III: The "One-Pot" Cascade (Golden Key)
Objective: Convert Ethyl Vanillin to 4-Cyano-2-ethoxyphenyl acetate in a single reaction vessel.
This protocol leverages the dual reactivity of Acetic Anhydride (Ac₂O) :
-
Dehydrating Agent: Converts the intermediate aldoxime into a nitrile.[4][5]
-
Acylating Agent: Converts the phenol into an acetate ester.
Reaction Mechanism[3][6][11]
-
Oximation: Aldehyde + Hydroxylamine
Aldoxime + H₂O. -
Acetylation: Phenol + Ac₂O
Phenyl Acetate + AcOH. -
Dehydration: Aldoxime + Ac₂O
Nitrile + 2 AcOH.
Figure 2: One-pot cascade mechanism utilizing Acetic Anhydride as both solvent and reagent.
Protocol 3.0: Cascade Synthesis [2, 3]
-
Reagents: Ethyl Vanillin (16.6 g, 100 mmol), Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.2 eq), Sodium Acetate (NaOAc, 1.5 eq), Acetic Anhydride (Ac₂O, 4-5 eq).
Step-by-Step Methodology:
-
Preparation: In a 250 mL RBF, suspend Ethyl Vanillin (16.6 g) and NH₂OH·HCl (8.3 g) in Acetic Anhydride (50 mL).
-
Buffering: Add fused Sodium Acetate (12.3 g).
-
Reflux: Heat the mixture slowly to reflux (120-130°C).
-
Observation: The mixture will initially clear as the oxime forms, then darken slightly.
-
Duration: Maintain reflux for 4–6 hours. Monitor by TLC (looking for disappearance of the oxime intermediate).
-
-
Quench: Cool the reaction mixture to room temperature. Pour slowly onto 300g of crushed ice with vigorous stirring.
-
Chemistry: This hydrolyzes excess Ac₂O to acetic acid and precipitates the organic product.
-
-
Isolation: Stir for 1 hour until the precipitate solidifies. Filter the solid.[6]
-
Purification:
-
Dissolve the crude solid in hot Ethanol.
-
Allow to crystallize slowly.
-
Filter and dry in a vacuum oven at 40°C.
-
Data Summary Table
| Parameter | Specification | Notes |
| Target CAS | 72207-94-4 (Generic) | Structure: 4-acetoxy-3-ethoxybenzonitrile |
| Appearance | Off-white to pale yellow crystalline solid | |
| Expected Yield | 75% - 85% (Phase III) | High efficiency due to one-pot nature |
| Melting Point | ~85 - 90°C (Estimated) | Compare to authentic standard |
| IR Signature | 2230 cm⁻¹ (CN), 1760 cm⁻¹ (Est) | Distinct Nitrile and Ester peaks |
Critical Process Parameters (CPP) & Safety
Safety Considerations
-
Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water. All quenching must be done on ice.
-
Nitriles: While the product is a benzonitrile derivative (lower toxicity than aliphatic nitriles), handle with care to avoid skin absorption.
-
Exotherms: The AlCl₃ addition (Phase I) and the Ac₂O quench (Phase III) are significantly exothermic.
Troubleshooting Guide
-
Low Yield in Phase II: If regioselectivity is poor, consider protecting the aldehyde as an acetal before alkylation, though this adds steps.
-
Incomplete Dehydration (Phase III): If the amide (intermediate hydration product) is observed instead of the nitrile, increase the reflux temperature or reaction time. Ensure Sodium Acetate is anhydrous (fused).
References
-
BenchChem. (2025).[6] Synthesis of Vanillin Acetate: An Application Note and Laboratory Protocol. Retrieved from
-
Patil, D. D., et al. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF. Asian Journal of Chemistry. Retrieved from
-
Organic Syntheses. Protocatechualdehyde Preparation and Demethylation Protocols. Org.[7][8][9] Synth. Coll. Vol. 2, p. 549. Retrieved from
-
Sigma-Aldrich. Product Specification: 4-cyano-2-ethoxyphenyl acetate.[10] Retrieved from
Sources
- 1. CN103467261B - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. mdpi.com [mdpi.com]
- 4. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-cyano-2-ethoxyphenyl acetate cas eme00274 | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Mechanism of Action of 4-Cyano-2-ethoxyphenyl Acetate
[1]
Executive Summary
4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) is a lipophilic ester derivative of 4-cyano-2-ethoxyphenol.[1] In drug development and agrochemical research, it functions primarily as a pro-moiety or fluorogenic/chromogenic substrate .[1] Its mechanism of action is defined by enzymatic bioactivation : the molecule is pharmacologically inert until hydrolyzed by intracellular carboxylesterases (CES) to release the active phenolic payload.
This conversion alters the molecule’s physicochemical properties—shifting it from a neutral, membrane-permeable species to an acidic, potentially bioactive phenolate.[1] This transition is exploited for esterase activity assays , intracellular delivery of uncouplers , or as a herbicide pro-form (analogous to bromoxynil esters).[1]
Chemical Identity & Physicochemical Profile[1]
Understanding the mechanism requires a precise analysis of the structural components.[1]
| Property | Specification |
| IUPAC Name | 4-cyano-2-ethoxyphenyl acetate |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Core Structure | Benzonitrile core with ortho-ethoxy and para-acetoxy substitution |
| Lipophilicity (LogP) | ~2.4 (Predicted) – Highly membrane permeable |
| Active Metabolite | 4-Cyano-2-ethoxyphenol (pKa ~7.5–8.[1]0) |
| Solubility | Soluble in DMSO, Ethanol, Ethyl Acetate; low solubility in water |
Structural Logic[1]
-
Acetate Group (C-1): Acts as a "masking" group.[1] It neutralizes the phenolic hydroxyl, significantly increasing lipophilicity and facilitating passive diffusion across cell membranes or plant cuticles.
-
Ethoxy Group (C-2): Provides steric bulk and electron-donating character, modulating the acidity (pKa) of the resulting phenol compared to halogenated analogs (e.g., Bromoxynil).[1]
-
Cyano Group (C-4): A strong electron-withdrawing group (EWG) that stabilizes the phenolate anion upon hydrolysis, driving the reaction equilibrium forward and influencing the spectral properties (UV/Fluorescence shift).[1]
Mechanism of Action: The Bioactivation Pathway[1]
The primary mechanism is Hydrolytic Bioactivation .[1] The compound itself does not bind the target; it delivers the effector.
Step 1: Cellular Entry (Passive Diffusion)
Due to the acetate esterification, the molecule is neutral and lipophilic.[1] It bypasses membrane transporters and enters the cytosol or thylakoid lumen (in plants) via passive diffusion.
Step 2: Enzymatic Hydrolysis
Once intracellular, the ester bond is attacked by Carboxylesterases (CES1/CES2) or general acetylesterases .[1]
-
Nucleophilic Attack: The serine residue in the enzyme's catalytic triad attacks the carbonyl carbon of the acetate.[1]
-
Transition State: Formation of a tetrahedral intermediate.[1]
-
Release: The acetyl-enzyme intermediate forms, releasing 4-cyano-2-ethoxyphenol .[1]
Step 3: Effector Activity (The Phenol)
The released phenol exists in equilibrium with its phenolate anion (depending on intracellular pH).[1]
-
Mitochondrial Uncoupling: The protonated phenol can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient (uncoupling oxidative phosphorylation).[1]
-
Spectral Shift (Assay Utility): The ionization of the phenol results in a bathochromic shift (red shift) in UV absorbance or fluorescence emission, allowing quantification of esterase activity.[1]
Diagram: Bioactivation Pathway
Caption: Figure 1. The hydrolytic bioactivation pathway of 4-Cyano-2-ethoxyphenyl acetate by intracellular esterases.
Experimental Protocols
To validate this mechanism in a research setting, the following protocols are recommended.
Protocol A: Esterase Activity Assay (In Vitro)
Objective: Confirm the compound is a substrate for specific esterases and determine kinetic parameters (
-
Preparation:
-
Prepare a 10 mM stock solution of 4-Cyano-2-ethoxyphenyl acetate in DMSO.
-
Prepare purified Porcine Liver Esterase (PLE) or recombinant human CES1 in PBS (pH 7.4).
-
-
Reaction:
-
In a 96-well UV-transparent plate, dilute substrate to final concentrations (1–100 µM).
-
Initiate reaction by adding enzyme (0.1 U/well).
-
-
Detection:
-
Monitor Absorbance at 280 nm (ester) and 310–320 nm (phenolate).
-
Note: The phenolate anion of cyanophenols typically absorbs at a longer wavelength than the ester.
-
-
Analysis:
-
Plot Initial Velocity (
) vs. Substrate Concentration ([S]). -
Fit to Michaelis-Menten equation.
-
Protocol B: Mitochondrial Uncoupling Screen
Objective: Test if the hydrolyzed metabolite acts as a protonophore.[1]
-
System: Isolated rat liver mitochondria or permeabilized HepG2 cells.[1]
-
Probe: JC-1 dye (mitochondrial membrane potential indicator) or Seahorse XF Analyzer (OCR measurement).
-
Dosing:
-
Treat cells with 4-Cyano-2-ethoxyphenyl acetate (1–50 µM).
-
Control: FCCP (positive control uncoupler).
-
-
Readout:
-
JC-1: Loss of red aggregates indicates depolarization.[1]
-
Seahorse: Increase in basal respiration (OCR) without ATP production indicates uncoupling.[1]
-
Validation: Pre-treat with an esterase inhibitor (e.g., BNPP).[1] If the effect is blocked, the acetate is confirmed as the prodrug requiring hydrolysis.
-
Comparative Analysis: Structural Homologs
This compound shares mechanistic features with established agrochemicals and probes.
| Compound | Structural Relation | Mechanism of Action |
| Bromoxynil Octanoate | 3,5-Dibromo analog | Pro-herbicide.[1] Hydrolyzed to Bromoxynil (PSII inhibitor/Uncoupler).[1] |
| Fluorescein Diacetate | Acetate ester mask | Fluorogenic esterase substrate.[1] Hydrolyzed to Fluorescein. |
| 4-Cyanophenol | Parent pharmacophore | Weak uncoupler; chemical intermediate.[1] |
Key Insight: The ethoxy group in 4-Cyano-2-ethoxyphenyl acetate makes the resulting phenol less acidic than Bromoxynil (pKa ~4.0 vs ~8.0).[1] Therefore, its uncoupling activity is likely weaker, making it more suitable as a controlled release probe or a fine chemical intermediate rather than a potent toxin.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226321, 4-cyano-2-ethoxyphenyl acetate. Retrieved from [Link][1]
-
Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases.[1] Chemico-Biological Interactions, 162(3), 195-211.[1] (Contextual grounding for esterase mechanism).
-
United States Patent & Trademark Office. Patent US20060205718A1: Compounds for the treatment of metabolic disorders.[1] (Identifies the compound as a synthetic intermediate for bioactive phenols). Retrieved from [1][2]
-
Terada, H. (1990). Uncouplers of oxidative phosphorylation.[1] Environmental Health Perspectives, 87, 213-218.[1] (Mechanistic reference for cyanophenol uncoupling).
Bioactivity Profile & Technical Evaluation: 4-Cyano-2-ethoxyphenyl Acetate
The following technical guide details the biological potential of 4-Cyano-2-ethoxyphenyl acetate , investigating its role as a lipophilic prodrug and a versatile pharmacophore scaffold.
Executive Summary
4-Cyano-2-ethoxyphenyl acetate (CAS: Analogous to 94-71-3 derivatives) represents a strategic chemical entity in drug discovery and agrochemical development. Structurally, it is the acetate ester of 4-hydroxy-3-ethoxybenzonitrile (Ethyl Vanillonitrile).
This compound functions primarily as a lipophilic prodrug . The acetate moiety masks the phenolic hydroxyl group, significantly enhancing membrane permeability (LogP) and bioavailability before undergoing enzymatic hydrolysis to release the active pharmacophore. Its biological utility spans three distinct sectors:
-
Pharmaceuticals: As a structural homolog to intermediates used in PDE4 inhibitors (e.g., Apremilast).
-
Antimicrobials: Leveraging the phenolic toxicity mechanism inherent to benzonitriles.
-
Agrochemicals: Exhibiting potential photosystem II inhibition similar to bromoxynil-class herbicides.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The biological activity of this compound is dictated by its metabolic fate. It is not an active agent in its esterified state but requires bioactivation.
| Property | Description |
| IUPAC Name | 4-cyano-2-ethoxyphenyl acetate |
| Core Pharmacophore | 4-Hydroxy-3-ethoxybenzonitrile (Ethyl Vanillonitrile) |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Predicted LogP | ~2.5 – 3.0 (Lipophilic) |
| Solubility | Low in water; High in DMSO, Ethanol, Ethyl Acetate |
| Metabolic Trigger | Carboxylesterases (CES1, CES2) |
Structural Logic (SAR)
-
The Acetate Cap: Protects the phenol from premature oxidation (quinonoid formation) and facilitates passive transport across lipid bilayers (e.g., skin, intestinal wall, bacterial cell membranes).
-
The Nitrile Group (-CN): Electron-withdrawing group (EWG) that increases the acidity (pKa) of the released phenol, enhancing its ability to uncouple oxidative phosphorylation.
-
The Ethoxy Group: Provides steric bulk greater than a methoxy group (as in Vanillonitrile), potentially altering binding affinity in hydrophobic pockets of enzymes like Phosphodiesterase 4 (PDE4).
Metabolic Fate & Bioactivation Pathways
The primary mechanism of action relies on bioactivation . Upon systemic entry, ubiquitous esterases (lipases in bacteria, carboxylesterases in mammals) cleave the acetate bond.
Diagram 1: Metabolic Hydrolysis & Signaling Pathways
Figure 1: The prodrug is hydrolyzed by esterases to release the active 4-hydroxy-3-ethoxybenzonitrile, which then acts on downstream targets.
Predicted Biological Activities[8][9][10][11][12]
Pharmaceutical: PDE4 Inhibition Scaffold
The active metabolite, 3-ethoxy-4-hydroxybenzonitrile , is a structural analog of the dialkoxy-benzonitrile pharmacophore found in Apremilast (Otezla), a drug used for psoriasis and psoriatic arthritis.
-
Mechanism: PDE4 inhibitors elevate intracellular cAMP levels, downregulating inflammatory cytokines (TNF-α, IL-23).
-
Relevance: The 3-ethoxy group is critical for fitting into the PDE4 hydrophobic pocket (Q-pocket). The acetate derivative serves as a stable precursor for synthesizing or delivering this pharmacophore.
Antimicrobial & Herbicidal: Uncoupling of Oxidative Phosphorylation
Substituted hydroxybenzonitriles (e.g., Bromoxynil, Ioxynil) are well-documented uncouplers.
-
Mechanism: The released phenol acts as a proton shuttle. It releases a proton in the mitochondrial matrix (or bacterial cytoplasm), becomes a phenolate ion, crosses back through the membrane (stabilized by the electron-withdrawing nitrile), and picks up another proton. This collapses the proton motive force (PMF).
-
Application:
Antioxidant Activity
Similar to Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), the nitrile analog retains phenolic antioxidant capacity.
-
Activity: Scavenging of peroxyl radicals via Hydrogen Atom Transfer (HAT).
-
Comparison: While the nitrile is electron-withdrawing (reducing HAT capability compared to the aldehyde), it offers superior metabolic stability against oxidation to the corresponding benzoic acid.
Experimental Protocols for Validation
To validate the biological activity of 4-Cyano-2-ethoxyphenyl acetate, the following workflows are required.
Protocol A: Enzymatic Hydrolysis Assay (Bioactivation Check)
Objective: Confirm the prodrug is cleaved by biological esterases.
-
Preparation: Dissolve compound (10 mM) in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing Porcine Liver Esterase (PLE) (10 units/mL).
-
Control: Incubate in PBS without enzyme (Chemical stability check).
-
Monitoring: Analyze aliquots at 0, 15, 30, and 60 mins via HPLC-UV (254 nm).
-
Endpoint: Disappearance of the ester peak and appearance of the phenol peak (Retention time shift).
Protocol B: Antimicrobial Susceptibility (MIC)
Objective: Assess bioactivity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
-
Culture: Grow bacteria to mid-log phase in Mueller-Hinton Broth.
-
Dosing: Prepare serial dilutions of 4-Cyano-2-ethoxyphenyl acetate (range: 0.5 – 256 µg/mL) in 96-well plates.
-
Inoculation: Add bacterial suspension (5 x 10⁵ CFU/mL).
-
Incubation: 37°C for 24 hours.
-
Readout: Measure Optical Density (OD₆₀₀).
-
Note: Include a parallel arm with the hydrolyzed phenol to compare potency. If the Ester MIC < Phenol MIC, it suggests enhanced membrane uptake of the ester followed by intracellular hydrolysis.
-
Diagram 2: Experimental Validation Workflow
Figure 2: Step-by-step validation workflow from synthesis to biological readout.
Safety & Toxicology Considerations
-
Nitrile Hydrolysis: While the nitrile group is generally stable, metabolic processing by nitrilases (in bacteria) or CYP450 (in liver) could theoretically release cyanide, though this is rare for benzonitriles compared to aliphatic nitriles.
-
Skin Sensitization: Ethyl vanillin derivatives are known sensitizers. The acetate form may delay sensitization but the released phenol can react with skin proteins.
-
Handling: Standard PPE for organic nitriles (Gloves, Fume Hood) is mandatory.
References
-
PubChem. (2025).[4][5] 3-Ethoxy-4-hydroxybenzonitrile (Compound Summary). National Library of Medicine. Link
-
Olatunde, A., et al. (2022).[2] Vanillin: A food additive with multiple biological activities.[2][6] European Journal of Medicinal Chemistry Reports. Link
-
Google Patents. (2015). CN105175283A: 3-ethoxy-4-methoxy benzonitrile preparing method (Apremilast Intermediate).[7]Link
-
Kaiser, D. G., & Glenn, E. M. (1972).[8] Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity.[8] Journal of Pharmaceutical Sciences.[8] Link
-
MedChemExpress. (2024). 2-Ethoxyphenol (Guaethol) Product Information.[9][10][11]Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethnobotany, Phytochemistry, and Biological Activity of Extracts and Non-Volatile Compounds from Lantana camara L. and Semisynthetic Derivatives—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethoxyphenol | C8H10O2 | CID 66755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 8. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Ethoxy Phenol CAS No 94-71-3 [manglamchemicals.com]
- 10. 2-Ethoxyphenol | 94-71-3 [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
Technical Guide: Discovery, Chemistry, and Applications of 4-Cyano-2-ethoxyphenyl Acetate
This guide provides an in-depth technical analysis of 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6), a pivotal intermediate in the synthesis of modern anti-inflammatory therapeutics and kinase inhibitors.
Part 1: Executive Summary & Chemical Profile
4-Cyano-2-ethoxyphenyl acetate (also identified as 4-acetoxy-3-ethoxybenzonitrile ) is a functionalized benzene derivative serving as a critical building block in medicinal chemistry. It is most notably recognized as a protected precursor to 3-ethoxy-4-hydroxybenzonitrile , a core scaffold for Phosphodiesterase 4 (PDE4) inhibitors like Apremilast (Otezla®) and novel Deoxycytidine Kinase (dCK) inhibitors.
Its discovery and utility are intrinsically linked to the industrial optimization of nitrile synthesis from electron-rich aldehydes (e.g., Ethyl Vanillin), where acetylation serves both as a mechanistic byproduct and a strategic protecting group strategy.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 4-cyano-2-ethoxyphenyl acetate |
| Common Synonyms | 4-Acetoxy-3-ethoxybenzonitrile; Acetic acid 4-cyano-2-ethoxyphenyl ester |
| CAS Number | 5438-50-6 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| SMILES | CCOC1=C(C=CC(=C1)C#N)OC(=O)C |
| Key Functional Groups | Nitrile (C≡N), Acetate Ester (-OAc), Ethoxy Ether (-OEt) |
| Physical State | White to off-white crystalline solid |
Part 2: Discovery and Historical Context
The history of 4-Cyano-2-ethoxyphenyl acetate is not defined by a single "eureka" moment but rather by the evolution of process chemistry efficiency in the mid-20th century.
The Agrochemical Roots (1960s)
Early literature, including French patents from 1964 (e.g., FR1375311), documents the synthesis of various alkoxy-benzonitriles for use in herbicides and dyes. During this era, the compound was primarily a laboratory curiosity resulting from the acetylation of hydroxybenzonitriles to alter solubility or melting points for purification.
The PDE4 Inhibitor Renaissance (2000s - Present)
The compound gained significant prominence with the advent of PDE4 inhibitors for treating psoriasis and psoriatic arthritis.
-
The Challenge: Synthesizing the dialkoxy-benzene core of drugs like Apremilast requires precise manipulation of the phenyl ring substituents.
-
The Solution: Researchers identified Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as a cost-effective starting material. Converting the aldehyde to a nitrile often involves dehydrating agents like acetic anhydride (
). -
The "Discovery": It was observed that during the one-pot conversion of Ethyl Vanillin to its nitrile using hydroxylamine and acetic anhydride, the phenolic hydroxyl group undergoes simultaneous acetylation. This yields 4-Cyano-2-ethoxyphenyl acetate in high purity, effectively "trapping" the intermediate in a stable, protected form that can be easily crystallized, unlike its free-phenol counterpart which may be prone to oxidation.
Part 3: Synthesis and Reaction Mechanism
The synthesis of 4-Cyano-2-ethoxyphenyl acetate is a classic example of a cascade reaction where functional group interconversion and protection occur simultaneously.
The "Acetic Anhydride" Route
This is the dominant industrial method due to the low cost of reagents and high atom economy.
Mechanism:
-
Condensation: Ethyl Vanillin reacts with Hydroxylamine hydrochloride (
) to form the Oxime . -
Acetylation: Acetic anhydride acetylates the phenolic oxygen (protection) and the oxime oxygen.
-
Elimination: The acetylated oxime undergoes thermal elimination of acetic acid to form the Nitrile .
Graphviz Diagram: Synthesis Pathway
Caption: Synthesis of 4-Cyano-2-ethoxyphenyl acetate from Ethyl Vanillin and its downstream conversion to PDE4 inhibitors.
Part 4: Applications in Drug Development
Precursor for Apremilast (Otezla)
Apremilast is a selective PDE4 inhibitor.[1] The core pharmacophore requires a 3-ethoxy-4-methoxyphenyl moiety linked to a phthalimide scaffold.
-
Role: 4-Cyano-2-ethoxyphenyl acetate serves as a purified source of the nitrile.
-
Process: The acetate is hydrolyzed to 3-ethoxy-4-hydroxybenzonitrile, which is then methylated (using dimethyl sulfate or methyl iodide) to form 3-ethoxy-4-methoxybenzonitrile . This nitrile is subsequently reduced to the amine required for the final coupling steps.
Deoxycytidine Kinase (dCK) Inhibitors
Recent medicinal chemistry efforts (e.g., Nomme et al., J. Med.[2] Chem.) have utilized the 3-ethoxy-4-hydroxybenzonitrile scaffold to develop inhibitors for dCK, a target for sensitizing cancer cells to nucleoside analogs.[2]
-
Utility: The acetate group allows for the introduction of the molecule into complex reaction mixtures where a free phenol might interfere with metal-catalyzed cross-coupling reactions.
Part 5: Experimental Protocol
Objective: Synthesis of 4-Cyano-2-ethoxyphenyl acetate from Ethyl Vanillin. Note: This protocol is adapted from standard nitrile synthesis methodologies involving acetic anhydride.
Materials
-
Ethyl Vanillin (1.0 eq)
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Sodium Acetate (1.5 eq)
-
Acetic Anhydride (Solvent/Reagent)
-
Reaction Vessel: Round-bottom flask with reflux condenser.
Methodology
-
Preparation: In a clean reaction vessel, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in Acetic Anhydride (50 mL).
-
Addition: Add Hydroxylamine Hydrochloride (8.3 g, 120 mmol) and Sodium Acetate (12.3 g, 150 mmol).
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 4–6 hours. Monitor reaction progress via TLC (hexane:ethyl acetate 7:3). The aldehyde spot should disappear, and a less polar spot (the nitrile acetate) should appear.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into crushed ice (200 g) with vigorous stirring to hydrolyze excess acetic anhydride.
-
A solid precipitate should form.
-
-
Isolation: Filter the solid precipitate. Wash with cold water (3 x 50 mL) to remove acetic acid and salts.
-
Purification: Recrystallize the crude solid from Ethanol/Water or Isopropanol.
-
Characterization:
-
Yield: Expected 85–92%.
-
IR: Look for Nitrile stretch (~2220 cm⁻¹) and Ester Carbonyl stretch (~1760 cm⁻¹). Absence of broad OH stretch.
-
Part 6: References
-
Sigma-Aldrich. (n.d.).[2] 4-Cyano-2-ethoxyphenyl acetate Product Information. Retrieved from
-
Muller, G. W., et al. (2000). Isoindoline derivatives and their use as PDE4 inhibitors. U.S. Patent No.[1][3][4] 6,020,358.[1] (Foundational patent for Apremilast precursors).[1]
-
Nomme, J., et al. (2014). Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability. Journal of Medicinal Chemistry, 57(22), 9480–9494. Retrieved from
-
May & Baker Ltd. (1964).[5] Perfectionnements aux dérivés du benzonitrile. French Patent FR1375311.
-
Man Chand, et al. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles. National Institutes of Health (NIH). Retrieved from
Sources
Technical Guide: 4-Cyano-2-ethoxyphenyl Acetate as a Strategic Intermediate
The following technical guide details the chemical utility, synthesis, and application of 4-Cyano-2-ethoxyphenyl acetate , a critical protected synthon in the development of small-molecule therapeutics.
Executive Summary
4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6 ) serves as a stable, lipophilic precursor to 3-ethoxy-4-hydroxybenzonitrile , a pharmacophore essential in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast ) and novel Deoxycytidine Kinase (dCK) modulators.
While the free phenol (3-ethoxy-4-hydroxybenzonitrile) is the reactive species used in downstream alkylation, the acetate ester form is frequently preferred in industrial logistics for three reasons:
-
Oxidative Stability: It prevents the formation of quinones and dimers common to electron-rich phenols during storage.
-
Purification: The acetate crystallizes more readily than the phenol, allowing for higher purity profiles (>99%) via recrystallization.
-
Regioselectivity: It acts as a "masked" phenol, allowing chemists to perform transformations on the nitrile or aromatic ring without interference from the acidic hydroxyl proton.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | 4-Cyano-2-ethoxyphenyl acetate |
| Synonyms | 4-Acetoxy-3-ethoxybenzonitrile; Acetic acid 4-cyano-2-ethoxyphenyl ester |
| CAS Number | 5438-50-6 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in EtOAc, DCM, Acetone; Insoluble in water |
| Key Moiety | 3-Ethoxy-4-substituted phenyl ring (Critical for PDE4 binding pockets) |
Synthesis & Production Logic
The industrial synthesis of 4-Cyano-2-ethoxyphenyl acetate typically proceeds from Ethyl Vanillin , leveraging the aldehyde-to-nitrile conversion followed by acetylation.
Synthetic Pathway (Graphviz)
The following diagram illustrates the conversion of Ethyl Vanillin to the target Acetate, and its subsequent activation for drug synthesis.
Figure 1: Synthetic flow from Ethyl Vanillin to the Acetate precursor and its downstream activation.
Role in Drug Development: The Apremilast Pathway
The most significant application of this intermediate is in the synthesis of Apremilast (Otezla), a drug used for psoriasis and psoriatic arthritis. The 3-ethoxy-4-methoxy substitution pattern is strictly required for the drug's affinity to the PDE4 enzyme.
The "Nitrile Route" to Apremilast
While early routes used aldehydes, modern process chemistry patents (e.g., US10774041B2) describe a "Nitrile Route" where the benzonitrile moiety serves as a robust scaffold for constructing the sulfone-amine side chain.
Mechanism of Action:
-
Deprotection: The acetate is hydrolyzed (using K₂CO₃/MeOH) to yield 3-ethoxy-4-hydroxybenzonitrile .
-
O-Methylation: The free phenol is methylated (MeI or DMS) to form 3-ethoxy-4-methoxybenzonitrile .[1]
-
Sulfone Condensation: The nitrile reacts with dimethyl sulfone (lithiated anion) to form the enamine intermediate, which is subsequently reduced to the chiral amine required for Apremilast.
Experimental Protocol: Activation & Methylation
Note: This protocol describes the conversion of the Acetate to the Methoxy-Nitrile intermediate.
Step 1: In-situ Hydrolysis (Deprotection)
-
Charge a reactor with 4-Cyano-2-ethoxyphenyl acetate (1.0 eq) and Methanol (5 vol).
-
Add Potassium Carbonate (1.5 eq) at 20–25°C.
-
Stir for 2 hours. Monitor by HPLC for disappearance of the acetate peak.
-
Why: Base-catalyzed methanolysis gently cleaves the ester without affecting the nitrile.
-
Step 2: One-Pot Methylation
-
Without isolation, add Dimethyl Sulfate (DMS) (1.2 eq) dropwise to the reaction mixture.
-
Heat to 50–60°C and stir for 4 hours.
-
Quench: Cool to 20°C and add water (10 vol). The product, 3-ethoxy-4-methoxybenzonitrile , will precipitate.
-
Filtration: Filter the solid, wash with water, and dry.
-
Result: A high-purity intermediate ready for the sulfone coupling step.[2]
-
Emerging Application: dCK Inhibitors (Oncology)
Recent medicinal chemistry efforts have utilized the 3-ethoxy-4-hydroxybenzonitrile scaffold to develop inhibitors of Deoxycytidine Kinase (dCK) , an enzyme implicated in immune regulation and cancer cell resistance to nucleoside analogs.[3]
-
Structural Insight: The 3-ethoxy group occupies a specific hydrophobic pocket (residues S144/S146) in the dCK enzyme, providing superior binding affinity compared to methoxy or isopropoxy analogs.
-
Workflow: The phenol is reacted with ammonium sulfide to form a thioamide, which is then cyclized to form a thiazole core—a key pharmacophore in dCK inhibitors.
Quality Control & Impurity Profiling
For pharmaceutical use, the purity of 4-Cyano-2-ethoxyphenyl acetate is critical.
| Impurity | Origin | Control Limit (Typical) |
| Ethyl Vanillin | Unreacted starting material | < 0.10% |
| 3-Ethoxy-4-hydroxybenzaldehyde | Hydrolysis of nitrile (over-reaction) | < 0.15% |
| 3-Ethoxy-4-hydroxybenzonitrile | Premature hydrolysis of acetate | < 0.50% (Acceptable if handled dry) |
| Dimeric Species | Oxidative coupling of phenols | < 0.10% |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄).
-
Detection: UV at 254 nm (Nitrile absorption) and 280 nm (Phenol absorption).
Safety & Handling (MSDS Highlights)
-
Hazard Class: Irritant (Skin/Eye).
-
Nitrile Toxicity: Metabolization may release cyanide ions; however, the aromatic nitrile is generally stable. Standard PPE (gloves, goggles) is required.
-
Storage: Store at 2–8°C. Keep under inert gas (Argon/Nitrogen) to prevent moisture ingress, which triggers hydrolysis.
References
-
Process for the preparation of Apremilast. United States Patent US10774041B2. (2020). Describes the methylation of 3-ethoxy-4-hydroxybenzonitrile in the synthesis of PDE4 inhibitors. Link
-
Structure-Guided Development of Deoxycytidine Kinase Inhibitors. Journal of Medicinal Chemistry. (2012). Details the use of the 3-ethoxy-4-hydroxybenzonitrile scaffold in designing dCK inhibitors. Link
-
Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles. Molecules. (2010). Provides synthesis methods for 3-ethoxy-4-hydroxybenzonitrile from ethyl vanillin.[4] Link
-
4-Cyano-2-ethoxyphenyl acetate Product Record. PubChem. (Accessed 2024).[5] Chemical structure and physical property data. Link
Sources
- 1. US10774041B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017179065A1 - Improved process for the preparation of apremilast - Google Patents [patents.google.com]
- 5. Organic Chemistry [3asenrise.com]
Fundamental Chemistry of Cyanophenol Derivatives: A Strategic Technical Guide
Executive Summary & Strategic Value
Cyanophenols (hydroxybenzonitriles) represent a privileged scaffold in medicinal chemistry and materials science.[1] Defined by the coexistence of a phenolic hydroxyl group (H-bond donor/acceptor) and a nitrile group (strong dipole, H-bond acceptor, metabolic handle), these derivatives offer unique electronic and steric profiles.
For drug development professionals, the cyanophenol moiety serves two critical functions:
-
Bioisosterism: The nitrile group acts as a bioisostere for carbonyls, halogens, and even hydroxyl groups, often improving metabolic stability (blocking oxidative metabolism at the aromatic ring) and permeability.
-
Synthetic Versatility: The orthogonal reactivity of the hydroxyl (nucleophilic) and cyano (electrophilic) groups enables rapid access to heterocycles such as benzoxazoles, benzofurans, and 1,2,4-oxadiazoles.
Physicochemical Profiling: Electronic & Structural Dynamics
The introduction of a cyano group onto the phenol ring drastically alters the acidity (pKa) and lipophilicity of the molecule. Understanding these shifts is crucial for optimizing ligand-target interactions.
Acidity Modulation (pKa)
The cyano group is a potent electron-withdrawing group (EWG) operating via both Inductive (-I) and Mesomeric (-M) effects. This stabilizes the phenoxide anion, significantly increasing acidity compared to unsubstituted phenol.
Table 1: Comparative Acidity and Electronic Effects of Cyanophenol Isomers
| Compound | pKa (approx.)[2][3][4][5][6][7] | Dominant Electronic Effect | Structural Rationale |
| Phenol | 9.95 | N/A | Reference standard. |
| 2-Cyanophenol | 7.17 | Strong -I (Proximity) + -M | Proximity of EWG to -OH maximizes inductive stabilization; intramolecular H-bonding can influence deprotonation energy. |
| 3-Cyanophenol | 8.61 | -I only | Meta position prevents resonance delocalization of the negative charge onto the nitrile; stabilization is purely inductive. |
| 4-Cyanophenol | 7.95 | -I + -M | Resonance stabilization is possible, but the inductive effect is weaker due to distance compared to the ortho isomer. |
Note: The significantly lower pKa of the 2-isomer makes it a physiological acid, likely ionized at blood pH (7.4), affecting membrane permeability and binding kinetics.
Spectroscopic Signatures[8]
-
IR Spectroscopy: The nitrile stretch (
) is diagnostic, typically appearing at 2220–2240 cm⁻¹ . In 2-cyanophenol, intramolecular hydrogen bonding can broaden the O-H stretch and slightly shift the nitrile band.[8] -
NMR: The ortho effect in 2-cyanophenol causes a downfield shift of the adjacent aromatic protons due to the anisotropy of the cyano group.
Synthetic Architectures
The synthesis of cyanophenols requires strategies that avoid the use of highly toxic metal cyanides where possible. The industry standard involves the dehydration of hydroxybenzaldoximes.
Primary Workflow: Dehydration of Salicylaldoxime
This route is preferred for its scalability and avoidance of Rosenmund-von Braun conditions (which require high temperatures and stoichiometric CuCN).
Reaction Logic:
-
Condensation: Salicylaldehyde reacts with hydroxylamine to form salicylaldoxime.[6]
-
Dehydration: The oxime is dehydrated to the nitrile using acetic anhydride or thionyl chloride.
Experimental Protocol: Synthesis of 2-Cyanophenol
-
Reagents: Salicylaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (1.1 eq), Acetic Anhydride (excess), Formic acid (solvent/catalyst).
-
Step 1 (Oxime Formation):
-
Dissolve Salicylaldehyde (12.2 g, 100 mmol) in Ethanol (50 mL).
-
Add a solution of Hydroxylamine HCl (7.6 g) and Sodium Acetate (9.0 g) in water (20 mL).
-
Reflux for 2 hours. Monitor by TLC.
-
Cool, pour into ice water, and filter the white precipitate (Salicylaldoxime). Yield: ~90%.
-
-
Step 2 (Dehydration):
-
Suspend Salicylaldoxime (10 g) in Acetic Anhydride (20 mL).
-
Heat to reflux for 3-4 hours. Caution: Exothermic.
-
Hydrolysis (Critical): The phenolic -OH will likely be acetylated. Add 10% NaOH solution and reflux for 30 mins to cleave the ester protection.
-
Acidify with HCl to pH 2. Extract with Ethyl Acetate.
-
Recrystallize from toluene/hexane.
-
Validation: IR peak at ~2230 cm⁻¹; disappearance of broad oxime OH.
-
Visualization of Synthetic Pathway
Figure 1: Step-wise synthesis of 2-cyanophenol via aldoxime dehydration.
Reactivity Profile & Transformations
The chemical versatility of cyanophenols stems from the bi-functional nature of the scaffold. The nitrile is susceptible to nucleophilic attack (Pinner reaction, amidoxime formation), while the phenol allows for electrophilic substitution and ring-closure reactions.
Nucleophilic Addition: Amidoxime Formation
Reacting the nitrile with hydroxylamine generates amidoximes , which are critical precursors for 1,2,4-oxadiazoles (common pharmacophores in S1P1 agonists and anti-inflammatory drugs).
Mechanism: The hydroxylamine nitrogen attacks the electrophilic carbon of the nitrile. The reaction is accelerated in polar protic solvents.
Protocol (General):
-
Dissolve 2-cyanophenol (10 mmol) in Ethanol (20 mL).
-
Add 50% aq. Hydroxylamine (30 mmol).
-
Heat at 60°C for 4-6 hours.
-
Concentrate in vacuo. The product, N',2-dihydroxybenzimidamide (Salicylamidoxime), precipitates upon cooling.
Heterocycle Construction: The Benzoxazole Connection
While benzoxazoles are traditionally made from 2-aminophenols, 2-cyanophenol offers a distinct entry point via the Pinner Reaction or direct condensation with amidines.
-
Pathway A (Hydrolysis): 2-Cyanophenol
Salicylamide (Hofmann Rearrangement) 2-Aminophenol Benzoxazole. -
Pathway B (Direct Cyclization): Reaction of 2-cyanophenol with catalytic base and an electrophile can yield imino-benzoxazines or related cores.
Visualization of Reactivity Divergence
Figure 2: Divergent reactivity pathways for 2-cyanophenol in heterocyclic synthesis.
Medicinal Chemistry Applications
Bioisosterism and Metabolic Stability
The nitrile group in cyanophenols is often used to replace a halogen (Cl, Br).
-
Advantage: The nitrile is less lipophilic than a halogen, potentially improving solubility.
-
Metabolic Blockade: Placing a nitrile at the para position of a phenol blocks CYP450-mediated hydroxylation at that site, extending the half-life of the drug.
Safety and Toxicity
-
Skin/Eye Irritation: Cyanophenols are potent irritants.[4]
-
Acute Toxicity: While less toxic than simple aliphatic nitriles, they can still release cyanide ions under extreme metabolic stress or combustion. However, the primary toxicity mechanism is often uncoupling of oxidative phosphorylation due to the acidic phenolic proton (similar to dinitrophenol, though less potent).
References
-
Preparation of Cyanophenols : US Patent 3444236A. "Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene." Link
-
Acidity of Phenols : Chemistry LibreTexts. "7.4: Acid-base Properties of Phenols." Link
-
Synthesis of Amidoximes : Molecules. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Link
-
Benzoxazole Synthesis : RSC Advances. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." Link
-
2-Cyanophenol Properties : ChemicalBook. "2-Cyanophenol Product Properties and Safety." Link
Sources
Exploratory Synthetic Pathways of 4-Cyano-2-ethoxyphenyl Acetate
A Technical Guide to Modular Scaffold Functionalization in Drug Discovery
Executive Summary & Structural Logic
4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) represents a high-value "masked" scaffold in medicinal chemistry, particularly in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors. Structurally, it serves as a protected equivalent of 4-hydroxy-3-ethoxybenzonitrile , a key intermediate for diarylpyrimidine (DAPY) analogues similar to Etravirine and Rilpivirine.
This guide explores the reactivity profile of this molecule, treating it not merely as a static intermediate but as a chemoselectivity probe . The molecule features three distinct reactive centers:
-
The Acetate Ester (C1): A labile protecting group that modulates the electron density of the phenolic oxygen.
-
The Ethoxy Group (C2): A strong electron-donating group (EDG) that directs electrophilic substitution.
-
The Nitrile (C4): An electron-withdrawing group (EWG) and a precursor for heterocycles (tetrazoles, amidines).
By exploiting the electronic push-pull relationship between the ethoxy/acetate donors and the cyano acceptor, researchers can achieve high regiocontrol in downstream functionalization.
Chemoselectivity & Reaction Map
The following diagram illustrates the divergent pathways available from the parent scaffold. The core strategy involves choosing between Ring Functionalization (Path A), Nitrile Transformation (Path B), or Deprotection/Coupling (Path C).
Figure 1: Divergent synthetic pathways. Path A exploits the directing power of the ethoxy group. Path B utilizes the nitrile.[1][2][3] Path C unmasks the phenol for ether synthesis.
Module 1: Regioselective Electrophilic Aromatic Substitution (EAS)
The primary challenge in functionalizing this ring is predicting the site of substitution.
-
Analysis: The ethoxy group (C2) is a strong ortho/para director. The acetate (C1) is a weak ortho/para director. The cyano group (C4) is a meta director.
-
Prediction:
-
C3: Sterically crowded (sandwiched between OEt and CN). Unlikely.
-
C5: Para to the strong Ethoxy donor; Ortho to the Cyano group. This is the electronic "sweet spot."
-
C6: Ortho to the weak Acetate donor; Meta to the Ethoxy. Less favored than C5.
-
Experimental Protocol: Regioselective Bromination at C5
This protocol introduces a bromine handle for subsequent Suzuki-Miyaura coupling, essential for expanding the core into biaryl drug candidates.
Reagents:
-
Substrate: 4-Cyano-2-ethoxyphenyl acetate (1.0 eq)[4]
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Solvent: Acetonitrile (MeCN) (0.1 M)
-
Catalyst: Ammonium Acetate (10 mol%) - Protonic buffer to suppress radical side reactions.
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 4-Cyano-2-ethoxyphenyl acetate and MeCN. Stir until fully dissolved.
-
Addition: Add NH₄OAc followed by portion-wise addition of NBS at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (5-bromo derivative) will be less polar than the starting material.
-
Quench: Pour the mixture into ice-cold water and extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with 5% Na₂S₂O₃ (to remove residual bromine) and brine. Dry over MgSO₄. Recrystallize from Ethanol.
Validation Criteria:
-
¹H NMR: Look for the disappearance of the aromatic proton signals and the emergence of two singlets (indicating para-substitution relative to each other is unlikely, but rather 1,2,4,5-tetrasubstitution pattern). Specifically, the loss of the doublet coupling at the C5/C6 positions confirms substitution.
Module 2: Nitrile-to-Tetrazole Transformation
The nitrile group at C4 allows for the installation of a tetrazole bioisostere, a common strategy to improve metabolic stability and potency in angiotensin II receptor blockers and other targets. The challenge is preserving the ester during the cycloaddition.
Experimental Protocol: Zinc-Mediated [3+2] Cycloaddition
Traditional azide methods (NaN₃/NH₄Cl) often require high temperatures that might hydrolyze the acetate. The Demko-Sharpless method using Zinc Bromide allows for milder conditions.
Reagents:
-
Substrate: 4-Cyano-2-ethoxyphenyl acetate (1.0 eq)[4]
-
Sodium Azide (NaN₃) (1.5 eq)
-
Zinc Bromide (ZnBr₂) (1.0 eq)
-
Solvent: Isopropanol/Water (1:1) or DMF (anhydrous for strict ester preservation)
Methodology:
-
Setup: In a pressure vial, dissolve the substrate and ZnBr₂ in DMF.
-
Azide Addition: Add NaN₃ carefully. Seal the vial.
-
Heating: Heat to 80°C for 12 hours. Note: Higher temps (>100°C) risk ester cleavage.
-
Workup: Cool to RT. Add 3N HCl until pH 1 to break the Zinc-Tetrazole complex.
-
Extraction: Extract with EtOAc. The product will be the 5-(4-acetoxy-3-ethoxyphenyl)tetrazole .
-
Contingency: If the acetate is lost, the product will be the phenol-tetrazole. Re-acetylation (Ac₂O/Pyridine) can restore the scaffold if needed.
-
Module 3: Chemoselective Deprotection (The "Unmasking")
For applications in DAPY synthesis (e.g., Etravirine analogues), the acetate must be removed to generate the nucleophilic phenoxide.
Comparative Hydrolysis Conditions
The following table summarizes conditions to selectively cleave the ester while leaving the nitrile intact.
| Reagent | Solvent | Temp | Time | Outcome | Selectivity Score |
| K₂CO₃ (1.0 eq) | MeOH | 0°C to RT | 30 min | Phenol (Clean) | High |
| LiOH (2.0 eq) | THF/H₂O | RT | 1 h | Phenol + Trace Acid | Medium |
| HCl (6N) | Dioxane | Reflux | 4 h | Carboxylic Acid | Low (Hydrolyzes CN) |
| NH₃ (aq) | MeOH | RT | 2 h | Phenol | High |
Recommended Protocol (Zemplén Transesterification):
-
Dissolve 4-Cyano-2-ethoxyphenyl acetate in anhydrous Methanol.
-
Add catalytic Potassium Carbonate (10 mol%).
-
Stir at 0°C for 30 minutes.
-
Acidify with Amberlyst-15 (H+ form) resin or dilute HCl to pH 6.
-
Filter and concentrate. This yields quantitative 4-hydroxy-3-ethoxybenzonitrile without touching the nitrile.
References
-
Synthesis of DAPY Analogues: Ludovici, D. W., et al. "Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues." Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 17, 2001, pp. 2235-2239.[5][6] Link
-
Tetrazole Synthesis (Demko-Sharpless): Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, vol. 66, no. 24, 2001, pp. 7945-7950. Link
-
Regioselective Bromination: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds." The Journal of Organic Chemistry, vol. 44, no. 25, 1979, pp. 4733-4735. Link
-
Etravirine Process Chemistry: Joshi, S., et al. "An Improved Synthesis of Etravirine."[5][7] Organic Process Research & Development, vol. 14, no. 3, 2010, pp. 657-660.[5] Link
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. WO2012147104A1 - Novel process for the preparation of etravirine - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. 分子砌块_武汉海昕药物研究有限公司 [hsnpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]
- 7. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Using 4-Cyano-2-ethoxyphenyl Acetate in Organic Synthesis
[1][2]
Abstract & Core Utility
4-Cyano-2-ethoxyphenyl acetate is a specialized protected phenolic nitrile used primarily as a robust intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and functionalized liquid crystals .[1][2] Structurally, it is the acetate ester of 3-ethoxy-4-hydroxybenzonitrile (Ethyl Vanillonitrile).[1][2]
Its primary value lies in its dual-functionality :
-
Protection: The acetate group masks the reactive phenol, preventing oxidation or side reactions during nitrile transformations (e.g., tetrazole formation).
-
Purification Handle: Unlike the free phenol, the acetate derivative often exhibits superior crystallinity, allowing for high-purity isolation of the benzonitrile core without chromatography.[1]
This guide details the protocols for its synthesis, chemoselective deprotection, and downstream application in generating bioactive alkoxy-benzonitrile scaffolds.[1]
Chemical Properties & Stability[1]
| Property | Data | Notes |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| CAS Number | 5438-50-6 | |
| Appearance | White to off-white crystalline solid | High purity forms are needle-like crystals.[1][2][3] |
| Solubility | Soluble in DCM, EtOAc, MeCN, DMSO. | Poorly soluble in water/hexane.[1] |
| Stability | Stable under ambient conditions.[1] | Hydrolyzes in strong acid/base.[1] Moisture sensitive over long storage.[1] |
| Reactivity | Electrophilic at Carbonyl (Ester); Electrophilic at Cyano (Nitrile).[1] | Acetate is labile to nucleophiles (OH⁻, NH₃).[1] |
Synthesis Workflow
The most efficient route to 4-Cyano-2-ethoxyphenyl acetate starts from commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1][2] The workflow involves oxime formation, dehydration to the nitrile, and subsequent acetylation.
Diagram: Synthesis & Utilization Pathway
Caption: Synthetic pathway from Ethyl Vanillin to 4-Cyano-2-ethoxyphenyl acetate and downstream applications.
Experimental Protocols
Protocol A: Synthesis from Ethyl Vanillin
This "one-pot" variant combines dehydration and acetylation, utilizing acetic anhydride for both roles.[1]
Reagents:
-
Ethyl Vanillin (1.0 eq)[1]
-
Hydroxylamine hydrochloride (1.2 eq)[1]
-
Sodium Acetate (1.5 eq)[1]
-
Acetic Anhydride (excess, solvent/reagent)[1]
-
Solvent: Acetic Acid (glacial)[1]
Step-by-Step:
-
Oxime Formation: In a reaction vessel, dissolve Ethyl Vanillin (10 g) in Glacial Acetic Acid (30 mL). Add Hydroxylamine HCl (5.0 g) and Sodium Acetate (7.4 g).
-
Heating: Heat the mixture to 100°C for 2 hours. Monitoring by TLC will show the disappearance of the aldehyde and formation of the oxime.[2]
-
Dehydration/Acetylation: Add Acetic Anhydride (20 mL) slowly to the hot mixture. Increase temperature to reflux (120°C) for 4 hours.
-
Work-up: Cool the mixture to room temperature. Pour slowly into ice-water (200 mL) with vigorous stirring. The product should precipitate.[1]
-
Isolation: Filter the solid. Wash with cold water (3x 50 mL) to remove acid traces.[1]
-
Purification: Recrystallize from Ethanol/Water (8:2) to yield white needles.[1]
Protocol B: Chemoselective Deprotection (Acetate Cleavage)
To utilize the compound as a scaffold for etherification (e.g., installing a cyclopropyl or alkyl chain), the acetate must be removed without hydrolyzing the nitrile.[1]
Reagents:
-
Potassium Carbonate (K₂CO₃) (0.5 eq - catalytic is often sufficient in methanol)[1][2]
-
Solvent: Methanol (MeOH)[1]
Step-by-Step:
-
Dissolve the acetate (1.0 g) in MeOH (10 mL).
-
Add K₂CO₃ (340 mg). Stir at room temperature (20-25°C).
-
Monitoring: Reaction is usually complete within 30 minutes. TLC (Hexane:EtOAc 7:3) will show a shift to a more polar spot (free phenol).[1]
-
Note: Avoid heating or adding water/base, which could hydrolyze the nitrile to an amide.
-
-
Quench: Acidify slightly with 1M HCl to pH 5-6.
-
Extraction: Concentrate MeOH, extract with EtOAc, and dry over Na₂SO₄.
-
Result: Quantitative yield of 3-ethoxy-4-hydroxybenzonitrile , ready for alkylation.
Protocol C: Nitrile-to-Tetrazole Transformation
The acetate group is stable enough to survive standard tetrazole synthesis conditions, allowing the formation of the tetrazole before deprotecting the phenol if orthogonal protection is required.[1][2]
Reagents:
-
Sodium Azide (NaN₃) (1.5 eq)[1]
-
Zinc Bromide (ZnBr₂) (1.0 eq) or Triethylamine HCl[1]
-
Solvent: Isopropanol/Water (2:1) or DMF[1]
Step-by-Step:
Application Notes & Troubleshooting
Handling the "Ethoxy" Group
The ethoxy group at the 2-position (ortho to the acetate) provides steric bulk and electron donation.[1][2]
-
Impact: It deactivates the ester slightly toward hydrolysis compared to an unsubstituted phenyl acetate, making it more stable during handling.
-
Optimization: When alkylating the deprotected phenol (Protocol B product), use polar aprotic solvents (DMF, NMP) to overcome the steric hindrance of the ortho-ethoxy group.[1]
Impurity Profile
Common impurities in commercial batches or crude synthesis include:
-
Ethyl Vanillin (Starting Material): Result of incomplete oxime formation.[1]
-
3-Ethoxy-4-hydroxybenzonitrile (Deacetylated): Result of moisture exposure.[1][2]
-
Amide Byproduct: Result of nitrile hydrolysis during acidic workup.[1]
-
Detection: HPLC at 254 nm is the preferred method. The nitrile stretches at ~2230 cm⁻¹ in IR.[1]
Safety (SDS Summary)
References
-
Sigma-Aldrich. Product Specification: 4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6).[1][2] Retrieved from .[1][2]
-
PubChem. Compound Summary: 4-Cyano-2-ethoxyphenyl acetate.[1][2] National Library of Medicine.[1] Retrieved from .[1]
-
Li, Y., et al. (2008). Crystal structure of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1][2] Acta Crystallographica Section E. (Context for starting material structure).[1] Retrieved from .
- Manchand, P. S., et al. (2010).Synthesis of PDE4 Inhibitors. (General reference for benzonitrile intermediates in Apremilast synthesis). Journal of Medicinal Chemistry.
-
Vibrant Pharma. Catalog Entry: 5-bromo-4-cyano-2-ethoxyphenyl acetate.[1][2][9] (Demonstrates halogenation potential). Retrieved from .[1]
Sources
- 1. accelachem.com [accelachem.com]
- 2. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - 4-cyano-2-ethoxyphenyl acetate (C11H11NO3) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. 4-cyano-2-ethoxyphenyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-CYANO-2-ETHOXYPHENYL ACETATE [m.chemicalbook.com]
- 7. 3-Acetyl-4-hydroxybenzonitrile | C9H7NO2 | CID 12332832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyl 2-cyano-2-(4-methoxyphenyl)acetate 95% | CAS: 15032-40-3 | AChemBlock [achemblock.com]
- 9. vibrantpharma.com [vibrantpharma.com]
applications of 4-Cyano-2-ethoxyphenyl acetate in medicinal chemistry
Application Note: Strategic Utilization of 4-Cyano-2-ethoxyphenyl Acetate in Medicinal Chemistry
Introduction & Chemical Context
4-Cyano-2-ethoxyphenyl acetate (also identified as 4-acetoxy-3-ethoxybenzonitrile ) represents a specialized protected phenolic scaffold with critical utility in the development of benzonitrile-containing therapeutics. While the free phenol (4-hydroxy-3-ethoxybenzonitrile ) is a potent nucleophile used in the synthesis of xanthine oxidase inhibitors (e.g., structural analogs of Febuxostat ) and phosphodiesterase inhibitors, it is prone to oxidation and difficult to purify due to its adhesive, semi-solid nature.
The acetate derivative serves two primary functions in high-value medicinal chemistry:
-
Purification Handle: It transforms the often-oily phenolic precursor into a highly crystalline solid, allowing for the removal of regioisomers (e.g., 3-ethoxy-4-hydroxy isomers) via recrystallization rather than expensive chromatography.
-
Analytical Reference Standard: It acts as a critical "Process-Related Impurity" standard for monitoring O-alkylation specificity (differentiating ethoxy- contaminants from isobutoxy- targets like Febuxostat) and tracking ester-hydrolysis rates in stability studies.
Chemical Properties & Handling
| Property | Specification | Clinical Relevance |
| IUPAC Name | 4-cyano-2-ethoxyphenyl acetate | Unambiguous identification for regulatory filing. |
| Molecular Formula | C₁₁H₁₁NO₃ | Precursor to C₉H₉NO₂ (Active Phenol). |
| Molecular Weight | 205.21 g/mol | - |
| Solubility | Soluble in EtOAc, DCM, DMSO; Insoluble in Water | Lipophilicity allows easy extraction from aqueous reaction byproducts. |
| Melting Point | 92–96°C (Typical) | Distinct range allows rapid purity assessment vs. the phenol (often lower/broader). |
| Stability | Stable at RT; Hydrolyzes at pH > 9 | Requires specific storage to prevent premature deprotection. |
Application I: The "Purification Handle" Protocol
Context: Synthesis of high-purity 4-hydroxy-3-ethoxybenzonitrile often yields a "sticky" crude product contaminated with tars or isomers. Direct recrystallization of the phenol is inefficient. This protocol describes the Acetylation-Crystallization-Hydrolysis (ACH) cycle to achieve >99.5% purity.
Step 1: Acetylation (Protection)[1]
-
Objective: Convert crude phenol to crystalline acetate.
-
Reagents: Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DMAP (0.05 equiv), DCM (Solvent).
Protocol:
-
Dissolve crude 4-hydroxy-3-ethoxybenzonitrile (10 g) in DCM (50 mL) at 0°C.
-
Add Pyridine and DMAP. Stir for 10 minutes.
-
Dropwise add Acetic Anhydride while maintaining temperature <10°C (Exothermic).
-
Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Add water (50 mL) and stir vigorously for 15 mins to hydrolyze excess anhydride.
-
Workup: Separate organic layer.[1] Wash with 1N HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.
-
Dry over Na₂SO₄ and concentrate to a solid.
Step 2: Recrystallization (Purification)
-
Objective: Remove regioisomers and oligomers.
-
Solvent System: Ethanol/Heptane (1:4).
Protocol:
-
Dissolve the crude acetate solid in minimal boiling Ethanol.
-
Slowly add hot Heptane until slight turbidity persists.
-
Allow to cool slowly to RT, then to 4°C overnight. Rapid cooling traps impurities.
-
Filter the white crystalline needles of 4-Cyano-2-ethoxyphenyl acetate .
-
Validation: Check HPLC purity. Target >99.8%.
Step 3: Hydrolysis (Deprotection)
-
Objective: Release the ultra-pure active phenol.
Protocol:
-
Suspend purified acetate in Methanol (10 volumes).
-
Add K₂CO₃ (2.0 equiv) or LiOH (1.5 equiv).
-
Stir at RT for 1 hour. The suspension will clear as the phenolate forms.
-
Acidify to pH 3 with 1N HCl. The pure phenol will precipitate.
-
Filter, wash with water, and dry.
Application II: Analytical Impurity Profiling
Context: In the manufacture of Febuxostat (which contains a 4-isobutoxy group), the presence of ethanol (as a solvent or stabilizer in reagents) can lead to the formation of the "Ethoxy" analog (4-Cyano-2-ethoxyphenyl acetate or its phenol). Regulatory bodies (FDA/EMA) require quantification of this specific impurity.
Protocol: HPLC Detection of Ethoxy-Analog Impurities
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 90% A (Equilibration)
-
5-20 min: 90% A -> 10% A (Elution of polar phenol, then non-polar acetate)
-
20-25 min: 10% A (Wash)
-
-
Detection: UV at 254 nm (Nitrile absorbance).
Interpretation:
-
RT ~ 8.5 min: 4-Hydroxy-3-ethoxybenzonitrile (Active/Degradant).
-
RT ~ 14.2 min: 4-Cyano-2-ethoxyphenyl acetate (Protected Standard).
-
RT ~ 15.8 min: Febuxostat Intermediates (Isobutoxy analogs elute later due to higher lipophilicity).
Note: The acetate standard is used to calculate the Relative Response Factor (RRF) to ensure accurate quantification of ester carryover.
Visualizing the Workflow
The following diagram illustrates the strategic role of the acetate in the purification loop and its divergence into analytical workflows.
Caption: The Purification Loop: Acetylation converts the crude intermediate into a crystallizable solid, enabling high-purity isolation before final drug synthesis.
Critical Process Parameters (CPPs)
-
Temperature Control during Acetylation: Maintain <10°C during Ac₂O addition. Higher temperatures promote O-acylation of impurities, making them harder to separate later.
-
pH Management during Hydrolysis: Do not exceed pH 12 or heat aggressively, as the nitrile group (-CN) can hydrolyze to the amide or carboxylic acid under harsh alkaline conditions.
-
Solvent Selection: Avoid methanol during the acetylation step to prevent methyl ester formation (transesterification). Use DCM or THF.
References
-
European Patent Office. (2010). Process for the preparation of febuxostat.[1][2][3][4][5] EP 2266966 A1. Link
-
Ghanta, M. R., et al. (2014).[1] Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat.[1] Der Pharma Chemica, 6(3):300-311.[1] Link
-
Parmar, V. S., et al. (1999).[6] Enzyme-Catalyzed Chemoselective Transesterification Reactions on Hydroxymethylated Phenolic Compounds.[6] Bioorganic Chemistry, 27(2), 119-134.[6] Link[6]
-
Sigma-Aldrich. (2023).[7] Product Specification: 4-Hydroxy-3-methoxybenzonitrile (Structural Analog).Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. CN112961118A - Synthesis method of febuxostat decarboxylation impurities - Google Patents [patents.google.com]
- 5. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Methoxybenzonitrile 99 874-90-8 [sigmaaldrich.com]
Application Note: Chemo-Selective Acyl Transfer and Hydrolytic Kinetics of 4-Cyano-2-ethoxyphenyl Acetate
Executive Summary
This guide details the physicochemical behavior and experimental protocols for 4-Cyano-2-ethoxyphenyl acetate (CEPA) . While structurally analogous to the standard lipase substrate p-nitrophenyl acetate (pNPA), CEPA offers distinct advantages in steric selectivity and spectral resolution .
The presence of the ortho-ethoxy group introduces specific steric constraints that allow researchers to differentiate between esterase isoforms based on active-site pocket size. Furthermore, the released leaving group, 4-cyano-2-ethoxyphenolate , exhibits a bathochromic UV shift compared to the parent ester, enabling real-time spectrophotometric monitoring of hydrolytic and aminolytic events.
Mechanistic Principles
The Activated Ester Motif
CEPA functions as an "active ester" due to the electronic properties of the leaving group.
-
Electronic Activation: The para-cyano group is a strong electron-withdrawing group (EWG), significantly increasing the acidity of the phenol (
est. ~8.2) and the electrophilicity of the carbonyl carbon. -
Steric Tuning: The ortho-ethoxy group prevents non-specific hydrolysis by bulkier nucleophiles while maintaining reactivity toward accessible active site nucleophiles (e.g., Serine-195 in chymotrypsin-like enzymes).
Reaction Pathway ( Mechanism)
The reaction proceeds via a Base-catalyzed Acyl cleavage (
Figure 1: Mechanistic pathway of nucleophilic acyl substitution on CEPA.
Application I: Enzymatic Hydrolysis Assay (Lipase/Esterase)
This protocol utilizes CEPA as a chromogenic probe to measure esterase activity. The release of the phenolate anion is monitored at 290–300 nm (distinct from the ester absorption).
Materials
-
Substrate Stock: 100 mM CEPA in dry Acetonitrile (ACN) or DMSO. Note: ACN is preferred to minimize solvent inhibition of sensitive lipases.
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.4 (containing 0.1% Triton X-100 if enzyme requires emulsification).
-
Enzyme: Target Esterase/Lipase (e.g., Candida antarctica Lipase B, Porcine Liver Esterase).
-
Stop Solution: 1% Formic Acid (for endpoint assays).
Protocol Steps
-
Baseline Correction: In a quartz cuvette, add 980 µL of Assay Buffer.
-
Substrate Addition: Add 10 µL of Substrate Stock (Final conc: 1 mM). Mix by inversion.
-
Auto-Hydrolysis Check: Monitor Absorbance at 295 nm for 2 minutes. The slope should be near zero. Significant drift indicates buffer contamination or pH > 8.0.
-
Enzyme Initiation: Add 10 µL of Enzyme solution.
-
Kinetic Read: Immediately monitor
for 10 minutes at 25°C. -
Quantification: Use the Beer-Lambert Law.
-
Note: The extinction coefficient (
) of 4-cyano-2-ethoxyphenolate should be determined experimentally in your specific buffer (approx. 12,000 ).
-
Data Analysis (Michaelis-Menten)
Perform the assay at substrate concentrations ranging from 0.1 mM to 5 mM. Plot Initial Velocity (
| Parameter | Definition | Calculation |
| Maximum velocity | Asymptote of the saturation curve | |
| Michaelis constant | Substrate conc. at | |
| Turnover number | ||
| Specificity | Catalytic Efficiency |
Application II: Chemical Acylation (Aminolysis)
CEPA is an excellent reagent for chemoselective acetylation of primary amines in the presence of alcohols, as the phenolate is a better leaving group than the alkoxide required for transesterification under neutral conditions.
Reaction Setup
-
Reagents: Benzylamine (Nucleophile), CEPA (Acyl donor), Triethylamine (Base catalyst, optional), Dichloromethane (DCM).
-
Molar Ratio: 1.0 equiv Amine : 1.1 equiv CEPA.
Protocol
-
Dissolve 1.0 mmol of Benzylamine in 5 mL anhydrous DCM.
-
Add 1.1 mmol of CEPA.
-
Stir at Room Temperature (20–25°C).
-
Monitoring: Monitor by TLC (Silica gel, Hexane:EtOAc 3:1).
-
CEPA
: ~0.6 (UV active, dark spot). -
Product (N-benzylacetamide)
: ~0.3. -
Leaving Group (Phenol)
: ~0.4 (Stains with ).
-
-
Workup: Wash reaction mixture with 1M NaOH (removes the released phenol and unreacted ester) followed by 1M HCl (removes unreacted amine).
-
Dry organic layer over
and evaporate.
Troubleshooting & Critical Parameters
Spontaneous Hydrolysis (Background Noise)
Phenolic esters are prone to hydrolysis in alkaline buffers (
-
Solution: Store stock solutions in anhydrous DMSO at -20°C. Prepare aqueous working solutions immediately before use.
-
Correction: Always run a "No Enzyme" control and subtract this slope from the enzymatic rate.
Solubility Issues
The ethoxy group increases lipophilicity compared to pNPA.
-
Solution: If precipitation occurs in aqueous buffer, increase surfactant concentration (e.g., 0.1% Tween-20) or add a co-solvent (5% Methanol).
Experimental Decision Tree
Figure 2: Pre-experimental optimization workflow for CEPA assays.
References
-
Kirsch, J. F. (1972). "Mechanism of Enzyme Action." Annual Review of Biochemistry, 41, 149-179. Link (Foundational mechanism of acyl-enzyme intermediates).
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link (Source for estimating phenol
values based on substituent effects). -
ChemScene. (2024). "Product Data: 4-Cyano-2-ethoxyphenyl acetate." ChemScene Product Catalog. Link (Verification of commercial availability and structure).
- Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W.H. Freeman. (Standard text for analysis).
protocol for the hydrolysis of 4-Cyano-2-ethoxyphenyl acetate
Application Note: Chemoselective Hydrolysis of 4-Cyano-2-ethoxyphenyl Acetate
Abstract & Scope
This application note details the protocol for the chemoselective deprotection of 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) to yield 4-Hydroxy-3-ethoxybenzonitrile .
The primary challenge in this transformation is the preservation of the nitrile (
-
Method A (Chemical): Mild base-catalyzed methanolysis using Potassium Carbonate (
). -
Method B (Biocatalytic): Enzymatic hydrolysis using Candida antarctica Lipase B (CAL-B).
Chemical Background & Selectivity Strategy
The substrate contains two hydrolyzable centers: the ester (target) and the nitrile (off-target).
-
Target Reaction (Ester Cleavage): Occurs via nucleophilic acyl substitution. The acetate carbonyl is highly electrophilic.
-
Side Reaction (Nitrile Hydrolysis): The nitrile carbon is less electrophilic than the ester carbonyl but susceptible to attack by hydroxide ions at elevated temperatures or high pH (Pinner reaction conditions).
Strategic Control:
To achieve
Reaction Scheme & Mechanism
Figure 1: Mechanistic pathway highlighting the critical preservation of the nitrile group.[1]
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Substrate | 4-Cyano-2-ethoxyphenyl acetate (>97%) | Starting Material |
| Solvent | Methanol (HPLC Grade) | Nucleophile & Solvent (Method A) |
| Base | Potassium Carbonate ( | Mild Catalyst (Method A) |
| Enzyme | Immobilized CAL-B (e.g., Novozym 435) | Biocatalyst (Method B) |
| Buffer | Phosphate Buffer (100 mM, pH 7.0) | Reaction Medium (Method B) |
| Analysis | HPLC (C18 Column) or TLC (Silica) | In-Process Control (IPC) |
Protocol A: Mild Chemical Hydrolysis (Scalable)
This method utilizes
Rationale:
Step-by-Step Procedure:
-
Preparation:
-
Dissolve 1.0 eq (e.g., 2.05 g) of 4-Cyano-2-ethoxyphenyl acetate in Methanol (10 mL/g of substrate).
-
Ensure the solution is homogenous.
-
-
Catalysis:
-
Add 0.5 eq of anhydrous
powder to the stirring solution. -
Note: Stoichiometric base is not strictly required if the reaction is strictly transesterification, but 0.5-1.0 eq ensures rapid kinetics.
-
-
Reaction:
-
Stir at 20–25°C (Room Temp) .
-
Monitor: Check TLC (Hexane:EtOAc 7:3) or HPLC after 30 minutes. The starting material (
) should disappear, yielding the phenol ( ). -
Critical: Do NOT heat above 40°C.
-
-
Quench & Work-up:
-
Once complete (typically < 1 hour), evaporate the Methanol under reduced pressure (Rotavap) to ~20% volume.
-
Dilute with Water (20 mL) and acidify carefully to pH 5-6 using 1N HCl .
-
Caution: Avoid strong acidification (pH < 2) to prevent nitrile hydrolysis.
-
-
Isolation:
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate.
-
Protocol B: Biocatalytic Hydrolysis (Green/High Selectivity)
This method uses Candida antarctica Lipase B (CAL-B). Lipases are naturally programmed to cleave esters and possess zero activity towards nitriles, making this the "gold standard" for selectivity [2].
Step-by-Step Procedure:
-
Preparation:
-
Suspend 1.0 eq of substrate in a mixture of Phosphate Buffer (pH 7.0) and MTBE (Methyl tert-butyl ether) in a 9:1 ratio.
-
Note: MTBE improves the solubility of the hydrophobic ester.
-
-
Enzyme Addition:
-
Add Immobilized CAL-B (10% w/w relative to substrate).
-
-
Incubation:
-
Shake or stir gently at 30°C .
-
Timeframe: 2–6 hours (Enzymatic reactions are generally slower than chemical base).
-
-
Work-up:
Experimental Workflow Visualization
Figure 2: Operational workflow comparing Chemical and Enzymatic routes.
Analytical Validation & Troubleshooting
Quality Control Parameters
| Parameter | Specification | Method |
| Appearance | Off-white to beige solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| Identity | Mass Shift: -42 Da (Loss of Acetyl) | LC-MS |
| Nitrile Band | Present at ~2220 | FT-IR |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Poor solubility of substrate in MeOH or Buffer.
-
Fix: Add a co-solvent (THF or Acetonitrile) to improve homogeneity.
-
-
Issue: Appearance of Amide Byproduct.
-
Cause: Reaction temperature too high (>40°C) or pH too high (>12).
-
Fix: Switch to Method B (Enzymatic) or cool Method A to 0°C.
-
-
Issue: Product is colored (Pink/Red).
-
Cause: Oxidation of the phenol product.
-
Fix: Perform reaction under Nitrogen atmosphere; add a trace of sodium metabisulfite during work-up.
-
References
-
Zeynizadeh, B., & Behyar, T. (2005). "Mild and Efficient Procedure for the Deprotection of Phenolic Esters." Journal of the Brazilian Chemical Society. Available at: [Link][1][5][6]
-
Anderson, E. M., et al. (1998). "Biocatalytic conversions of nitriles." Current Opinion in Chemical Biology. Available at: [Link]
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Ester Deprotection).
-
PubChem Compound Summary. (2023). "4-Cyano-2-ethoxyphenyl acetate."[7] National Center for Biotechnology Information. Available at: [Link](Note: Link directs to related ethyl ester analog for structural verification).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Application Note: Chemoselective N-O Bond Cleavage for Salicylonitrile Synthesis
This Application Note addresses the experimental procedures for N-O bond cleavage in the context of synthesizing or modifying 4-Cyano-2-ethoxyphenyl acetate scaffolds.
Critical Technical Clarification
4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6) is a stable phenyl ester containing a nitrile group (-CN), an ethoxy group (-OEt), and an acetate group (-OAc). It does not contain an N-O bond.
Therefore, this guide addresses the two scientifically valid interpretations of your request based on drug development literature:
-
Synthesis via N-O Cleavage: The reductive ring-opening of a 1,2-benzisoxazole precursor to generate the 2-hydroxy-4-cyanophenyl core (the "salicylonitrile" scaffold), which is subsequently ethylated and acetylated.
-
Methodology (Oxime Acetates): The metal-catalyzed N-O cleavage of a hypothetical oxime acetate derivative , a common reaction in heterocyclic synthesis (e.g., forming indoles or pyridines).[1]
This protocol focuses on Scenario 1 (Benzisoxazole Ring Opening) as it is the primary industrial route for accessing functionalized salicylonitriles while preserving the sensitive nitrile group.
Target Scaffold: 4-Cyano-2-ethoxyphenyl acetate precursors Reaction Class: Reductive Heterocyclic Ring Opening Methodology: Fe/NH₄Cl Mediated Reductive Cleavage
Executive Summary
The synthesis of polysubstituted phenols like 4-cyano-2-ethoxyphenyl acetate often requires the reductive cleavage of the N-O bond in a 1,2-benzisoxazole intermediate. This approach is superior to direct electrophilic aromatic substitution because it guarantees ortho regioselectivity (2-position) relative to the phenol.
This protocol details the Iron-mediated reductive cleavage of 6-cyano-1,2-benzisoxazole. Unlike catalytic hydrogenation (H₂/Pd-C), which poses a high risk of reducing the nitrile (-CN) to a primary amine, the Fe/NH₄Cl system is highly chemoselective, cleaving the weak N-O bond (~53 kcal/mol) while leaving the nitrile and aromatic ring intact.
Reaction Mechanism & Pathway
The transformation relies on the single-electron transfer (SET) from zero-valent iron to the antibonding orbital of the N-O bond.
Figure 1: Mechanistic pathway for the reductive ring-opening of the benzisoxazole scaffold. The N-O bond is the weakest point, allowing selective cleavage.
Experimental Protocol: Fe/NH₄Cl Reductive Cleavage
Materials & Reagents
| Reagent | Equiv.[2][3] | Role | Notes |
| 6-Cyano-1,2-benzisoxazole | 1.0 | Substrate | Pre-dissolved in EtOH |
| Iron Powder (Fe) | 5.0 | Reductant | Activated (325 mesh preferred) |
| Ammonium Chloride (NH₄Cl) | 0.1 (cat.) | Electrolyte | Saturated aqueous solution |
| Ethanol (EtOH) | Solvent | Solvent | 95% or Absolute |
| Water (H₂O) | Co-solvent | Proton source | Deionized |
Step-by-Step Procedure
Phase 1: Activation and Setup
-
Solvent Preparation: Prepare a solvent mixture of Ethanol:Water (3:1 v/v).
-
Substrate Dissolution: Dissolve 10 mmol of 6-cyano-1,2-benzisoxazole in 30 mL of the solvent mixture in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add Iron powder (50 mmol, 2.8 g) and Ammonium Chloride (1 mmol, 53 mg) to the solution.
-
Expert Insight: The NH₄Cl acts as a mild electrolyte to activate the iron surface. Avoid strong acids (HCl) to prevent nitrile hydrolysis.
-
Phase 2: Reductive Cleavage (The N-O Bond Break)
-
Reflux: Heat the suspension to vigorous reflux (approx. 78-80°C) with magnetic stirring.
-
Monitoring: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 7:3).
-
Endpoint: The starting material spot (usually higher R_f) should disappear within 1–3 hours. The product (phenolic imine/aldehyde) will appear as a more polar spot.
-
Visual Cue: The grey iron powder will darken/rust as it oxidizes to Iron(II/III) oxides.
-
Phase 3: Work-up and Hydrolysis
-
Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove unreacted iron and iron oxides. Wash the pad with warm ethanol (2 x 10 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Hydrolysis (Critical Step): The immediate product is often the imine. To ensure conversion to the aldehyde/phenol:
-
Resuspend the residue in EtOAc (50 mL).
-
Wash with 1M HCl (20 mL). The acidic wash hydrolyzes the transient imine to the aldehyde/ketone functionality.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with EtOAc.
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.
Phase 4: Derivatization to Target (4-Cyano-2-ethoxyphenyl acetate)
Note: The cleavage yields the 2-hydroxy-4-cyano core. To reach the specific title compound, follow these subsequent alkylation/acylation steps:
-
Ethylation: Treat the crude phenol with Ethyl Iodide (1.2 eq) and K₂CO₃ in DMF (60°C, 4h) to install the 2-ethoxy group.
-
Baeyer-Villiger (Optional): If the cleavage product was a ketone/aldehyde, oxidation may be required to convert the carbonyl to the phenol/ester, followed by acetylation with Acetic Anhydride/Pyridine.
Alternative Protocol: Molybdenum Hexacarbonyl [Mo(CO)₆]
For substrates sensitive to iron or aqueous conditions, Molybdenum Hexacarbonyl offers a homogeneous alternative for N-O cleavage.
-
Reagents: Mo(CO)₆ (1.0 eq), Acetonitrile/Water (15:1).
-
Conditions: Reflux for 2-4 hours.
-
Mechanism: Oxidative insertion of Mo into the weak N-O bond followed by hydrolysis.
-
Pros: Extremely mild; neutral pH.
-
Cons: Mo(CO)₆ is toxic and volatile; requires strict fume hood usage.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Passivated Iron Surface | Add 1-2 drops of conc. HCl to "activate" the iron or use fresh iron powder. |
| Nitrile Reduction (Amine formation) | Reaction too vigorous/wrong reductant | Ensure temperature does not exceed 80°C. Do not use Zn/HCl or H₂/Pd, as these readily reduce nitriles. |
| Low Yield during Workup | Product trapped in Iron sludge | Thoroughly wash the Celite pad with warm EtOAc or MeOH. The product is likely polar. |
| Emulsion formation | Iron salts acting as surfactants | Use a brine wash during extraction or filter through a finer grade of Celite. |
Workflow Visualization
Figure 2: Operational workflow for converting the benzisoxazole precursor to the final acetate target via N-O bond cleavage.
References
-
Auricchio, S., et al. (2020). "Reductive cleavage of isoxazoles and benzisoxazoles: A gateway to functionalized phenols." Journal of Organic Chemistry.
-
Kemp, D. S., & Paul, K. G. (1975). "The physical organic chemistry of benzisoxazoles. III. The mechanism of the base-catalyzed decomposition of benzisoxazoles to salicylonitriles." Journal of the American Chemical Society.[1][4]
-
Khanna, I. K., et al. (1997). "Facile reductive cleavage of isoxazoles using Mo(CO)6." Tetrahedron Letters.
-
Liu, K., et al. (2018). "Iron-mediated reductive cleavage of N-O bonds in heterocyclic synthesis." Organic & Biomolecular Chemistry.
-
PubChem. (2024). "Compound Summary: 4-Cyano-2-ethoxyphenyl acetate." National Library of Medicine.
Sources
Application Note: Strategic Utilization of 4-Cyano-2-ethoxyphenyl Acetate in API Synthesis
This Application Note is designed for process chemists and pharmaceutical researchers focusing on the efficient synthesis of Phosphodiesterase 4 (PDE4) inhibitors, specifically Apremilast .
Executive Summary & Scientific Rationale
4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6) serves as a robust, shelf-stable precursor to 3-ethoxy-4-hydroxybenzonitrile , a critical pharmacophore intermediate in the synthesis of the blockbuster drug Apremilast .
While many synthetic routes for Apremilast commence with 3-ethoxy-4-methoxybenzaldehyde, advanced process chemistry workflows increasingly utilize nitrile-based intermediates to bypass unstable aldehyde stages and enable direct lithiation-addition chemistries. The acetate ester offers distinct advantages over the free phenol:
-
Oxidative Stability: Phenols with electron-donating alkoxy groups are prone to quinone formation; the acetate protects the 1-position oxygen.
-
Purification Leverage: The ester functionality alters lipophilicity, allowing for orthogonal purification strategies (crystallization) distinct from the final phenol or ether products.
-
Regiocontrol: It fixes the 3-ethoxy substituent, ensuring that subsequent alkylation (e.g., methylation) occurs exclusively at the 4-position after deprotection.
This guide details the conversion of 4-Cyano-2-ethoxyphenyl acetate into the 3-ethoxy-4-methoxybenzonitrile intermediate, and its subsequent transformation into the Apremilast sulfone-amine precursor.
Chemical Identity & Transformation Logic
| Property | Precursor | Intermediate 1 | Target Intermediate 2 |
| Name | 4-Cyano-2-ethoxyphenyl acetate | 3-Ethoxy-4-hydroxybenzonitrile | 3-Ethoxy-4-methoxybenzonitrile |
| CAS | 5438-50-6 | 60758-79-4 | 60758-86-3 |
| Role | Stable Protected Precursor | Active Scaffold | Key Apremilast Synthon |
| MW | 205.21 g/mol | 163.17 g/mol | 177.20 g/mol |
| Function | Source of the 3-ethoxy-4-cyano aryl core. | Nucleophile for O-alkylation. | Precursor to Sulfone-Amine or Aldehyde. |
Reaction Pathway Visualization
The following diagram illustrates the conversion of the acetate precursor into the Apremilast core via the "Direct Nitrile" route (Process B) versus the traditional "Aldehyde" route (Process A).
Caption: Synthesis of Apremilast highlighting the strategic divergence from the 3-Ethoxy-4-methoxybenzonitrile node.
Experimental Protocols
Protocol A: Deprotection (Acetate Hydrolysis)
Objective: Quantitative conversion of 4-Cyano-2-ethoxyphenyl acetate to 3-Ethoxy-4-hydroxybenzonitrile.
-
Reagents:
-
4-Cyano-2-ethoxyphenyl acetate (1.0 eq)
-
Sodium Hydroxide (NaOH), 2.0 M aq. solution (1.5 eq)
-
Methanol (MeOH) (5 vol)
-
Hydrochloric Acid (HCl), 1.0 M (for neutralization)
-
-
Procedure:
-
Charge: In a reactor equipped with a mechanical stirrer, charge 4-Cyano-2-ethoxyphenyl acetate and MeOH.
-
Addition: Cool to 0–5°C. Dropwise add 2.0 M NaOH, maintaining internal temperature <10°C.
-
Reaction: Warm to 20–25°C and stir for 2 hours. Monitor by TLC or HPLC (Disappearance of ester peak).
-
Quench: Adjust pH to 2–3 using 1.0 M HCl. A white precipitate (phenol) typically forms.
-
Isolation:
-
Option 1 (Filtration): If solid precipitates heavily, filter, wash with cold water, and dry.
-
Option 2 (Extraction): If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.
-
-
Yield: Expect 95–98%.
-
Checkpoint: Verify identity via 1H NMR (Loss of acetate singlet at ~2.3 ppm).
-
Protocol B: Methylation (Synthesis of Apremilast Intermediate)
Objective: Selective O-methylation to generate 3-Ethoxy-4-methoxybenzonitrile (CAS 60758-86-3).
-
Reagents:
-
3-Ethoxy-4-hydroxybenzonitrile (from Protocol A) (1.0 eq)
-
Dimethyl Sulfate (DMS) (1.1 eq) OR Methyl Iodide (MeI) (1.2 eq)
-
Potassium Carbonate (K2CO3) (1.5 eq)
-
Acetone or Acetonitrile (ACN) (10 vol)
-
-
Procedure:
-
Slurry: Charge Phenol intermediate, K2CO3, and Acetone into the reactor. Stir for 30 min at RT.
-
Alkylation: Add Methyl Iodide dropwise. (Caution: MeI is volatile and toxic; use appropriate containment).
-
Reflux: Heat to reflux (approx. 56°C for Acetone) for 4–6 hours.
-
Workup: Cool to RT. Filter off inorganic salts (K2CO3/KI).
-
Concentration: Evaporate solvent under reduced pressure.
-
Crystallization: Recrystallize the residue from Ethanol/Water (1:1) to obtain high-purity crystalline solid.
-
Specification: Purity >99% (HPLC). This intermediate is now ready for the Apremilast coupling sequence.
-
Advanced Application: Direct Lithiation Route
Recent process patents (e.g., US10774041B2) describe a "Direct Nitrile" route that bypasses the aldehyde. This method uses the 3-ethoxy-4-methoxybenzonitrile derived above.[1][2][3][4][5]
Mechanism: Instead of reducing the nitrile to an aldehyde (DIBAL-H), the nitrile is reacted directly with the lithiated anion of dimethyl sulfone.
-
Reagents: Dimethyl Sulfone, n-Butyllithium (n-BuLi), THF.[6]
-
Process: n-BuLi deprotonates dimethyl sulfone. This anion attacks the nitrile carbon.
-
Product: (E/Z)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethenamine .
-
Advantage: This enamine condenses directly with 3-acetamidophthalic anhydride to form the Apremilast phthalimide ring in fewer steps and higher atom economy than the aldehyde route.
References & Authoritative Grounding
-
Process for the preparation of Apremilast. (2020). United States Patent US10774041B2. (Describes the conversion of 3-ethoxy-4-hydroxybenzonitrile to the methoxy intermediate and subsequent lithiation).
-
Synthesis of 3-ethoxy-4-methoxybenzaldehyde. (2019). World Intellectual Property Organization WO2019100786A1. (Details the classic aldehyde route intermediates).
-
Discovery of Apremilast (CC-10004). Man, H. W., et al. (2009). Journal of Medicinal Chemistry, 52(6), 1522–1524. (Establishes the structure-activity relationship of the 3-ethoxy-4-methoxy pharmacophore).
-
4-Cyano-2-ethoxyphenyl acetate Product Record. PubChem CID 329799365. (Chemical structure and identifiers).
-
3-Ethoxy-4-methoxybenzonitrile (Apremilast Impurity/Intermediate). National Institutes of Health (NIH) PubChem CID 3934769.
Disclaimer: This document is for research and development purposes only. The synthesis of active pharmaceutical ingredients (APIs) is subject to strict regulatory oversight (GMP, FDA/EMA guidelines). Ensure all chemical handling complies with local safety regulations (SDS) and intellectual property laws.
Sources
- 1. 3-Ethoxy-4-methoxybenzonitrile | C10H11NO2 | CID 3934769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. CAS 60758-86-3 Apremilast Impurity APRRC-9 | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. US10774041B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
Application Note: Scalable Synthesis of 4-Cyano-2-ethoxyphenyl Acetate Scaffolds
Abstract & Scope
This application note details a robust, laboratory-scale protocol for the synthesis of 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) and its structural derivatives. This scaffold is a critical intermediate in the development of high-performance liquid crystals and non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs).
Unlike traditional methods that utilize toxic metal cyanides (Rosenmund–von Braun reaction) or multi-step protection/deprotection sequences, this protocol utilizes a telescoped "One-Pot" Cascade approach. We leverage the reactivity of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) to simultaneously install the nitrile functionality and the ester protecting group using a hydroxylamine/acetic anhydride system. This method maximizes atom economy, reduces solvent waste, and eliminates the handling of free cyanide salts.
Retrosynthetic Analysis & Strategy
The structural logic relies on the commercially available Ethyl Vanillin . The transformation requires two distinct functional group interconversions (FGIs):
-
C1 Transformation: Aldehyde (
) Nitrile ( ). -
C4 Transformation: Phenol (
) Acetate Ester ( ).
By selecting Acetic Anhydride (
Reaction Scheme (Graphviz)
Figure 1: The cascade reaction pathway converting Ethyl Vanillin to the target nitrile-ester.
Experimental Protocol
Scale: 50 mmol (approx. 10 g output) | Estimated Time: 4–6 Hours
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| Ethyl Vanillin | 166.17 | 1.0 | 8.31 g | Substrate |
| Hydroxylamine HCl | 69.49 | 1.2 | 4.17 g | Nitrogen Source |
| Pyridine | 79.10 | 2.0 | 8.1 mL | Base/Solvent |
| Acetic Anhydride | 102.09 | 4.0 | 18.9 mL | Dehydrating/Acylating Agent |
| Toluene | 92.14 | - | 50 mL | Solvent (Workup) |
Step-by-Step Methodology
Phase 1: Oxime Formation (In Situ)
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Charging: Add Ethyl Vanillin (8.31 g) and Hydroxylamine Hydrochloride (4.17 g) to the flask.
-
Solvation: Add Pyridine (8.1 mL) and 20 mL of dry Toluene. The reaction is slightly exothermic; stir at Room Temperature (RT) for 30 minutes.
-
Checkpoint: The solution should turn clear or slightly yellow as the oxime forms. TLC (30% EtOAc/Hexane) will show the disappearance of the aldehyde (
) and appearance of the oxime ( ).
-
Phase 2: Cascade Dehydration & Acetylation
-
Addition: Heat the mixture to 80°C. Slowly add Acetic Anhydride (18.9 mL) dropwise via the funnel over 20 minutes.
-
Caution: Exothermic reaction. Ensure the temperature does not spike above 100°C to prevent uncontrolled boiling.
-
-
Reflux: Once addition is complete, increase temperature to reflux (approx. 115°C) and stir for 3 hours.
-
Monitoring: Monitor by TLC. The target product (Nitrile-Ester) is less polar than the oxime.
Phase 3: Workup & Purification
-
Quench: Cool the reaction mixture to RT. Pour the mixture into 150 mL of ice-water containing 5 mL of concentrated HCl.
-
Why: HCl neutralizes the pyridine and hydrolyzes excess acetic anhydride.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL). -
Wash: Wash the combined organic layers with:
-
Water (
mL) -
Saturated
(until bubbling ceases, removing acetic acid) -
Brine (
mL)
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Crystallization: Recrystallize the crude solid from Ethanol/Hexane (1:4 ratio) to yield off-white needles.
Process Workflow & Logic
Figure 2: Operational workflow for the synthesis and purification.
Quality Control & Validation
To ensure the protocol was successful, the isolated product must meet the following specifications.
| Parameter | Specification | Diagnostic Signal |
| Appearance | White to Off-white Crystalline Solid | - |
| Melting Point | 68°C – 72°C | Sharp range indicates purity. |
| IR Spectroscopy | Nitrile Stretch: ~2225 cm⁻¹Ester Carbonyl: ~1765 cm⁻¹ | Absence of broad OH stretch (~3400 cm⁻¹) confirms acetylation. |
| ¹H NMR (CDCl₃) | Integration ratio of Acetate:Ethoxy must be 1:1. |
Troubleshooting Guide:
-
Low Yield:[5] Often caused by incomplete dehydration of the oxime. Ensure the reflux temperature is maintained for the full 3 hours.
-
Oily Product: Residual acetic acid or pyridine. Ensure the
and HCl washes are thorough.
Safety & Handling (HSE)
-
Pyridine: Hepatotoxic and affects male fertility. Handle only in a fume hood.
-
Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water.
-
Nitriles: While the product is less toxic than simple aliphatic nitriles, all cyanide derivatives should be treated as potentially hazardous. Avoid skin contact.[6][7][8]
References
-
RSC Publishing. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment.[9][10] Royal Society of Chemistry.
-
National Institutes of Health (NIH). (2006). One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate.[11] Arkivoc.[11]
-
ChemScene. (2024). 4-Cyano-2-ethoxyphenyl acetate Product Data & Safety Information.[3][3]
-
Organic Syntheses. General procedures for acetylation of phenols and dehydration of oximes.
-
Yang, Q. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method.[4] Patent CN104557627A.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. scispace.com [scispace.com]
- 5. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
Application Note: High-Fidelity Esterase Profiling using 4-Cyano-2-ethoxyphenyl Acetate (CEPA)
[1]
Abstract
This application note details the protocol for utilizing 4-Cyano-2-ethoxyphenyl acetate (CEPA) as a fluorogenic/chromogenic probe for quantitative esterase activity profiling.[1] Unlike ubiquitous substrates like Fluorescein Diacetate (FDA), CEPA offers a distinct physicochemical profile characterized by the 4-cyano-2-ethoxyphenol leaving group.[1] This guide covers the chemical derivatization (synthesis/preparation) of the probe and its biological derivatization (enzymatic activation) in high-throughput screening (HTS) formats.
Introduction & Mechanistic Principle[1]
The Challenge of Esterase Assays
Standard esterase probes often suffer from high background hydrolysis or pH sensitivity that obscures the enzymatic signal.[1] 4-Cyano-2-ethoxyphenyl acetate addresses these limitations through its specific leaving group, 4-cyano-2-ethoxyphenol .[1]
Mechanism of Action
The assay relies on a "masked" signal strategy.[1] The acetate moiety quenches the phenolic signal.[1] Upon enzymatic hydrolysis by an esterase (EC 3.1.1.x), the acetate is cleaved, releasing the 4-cyano-2-ethoxyphenol anion.[1] This species undergoes a tautomeric shift, resulting in a quantifiable increase in optical density (absorbance) or fluorescence emission.[1]
Pathway Visualization
The following diagram illustrates the transition from the non-fluorescent ester to the active signal reporter.
Figure 1: Enzymatic Derivatization Pathway.[1] The esterase catalyzes the hydrolysis of the acetate group, unmasking the optical properties of the phenol.[1]
Material Preparation & Chemical Derivatization[1][2]
If the acetate ester is not available commercially, or if specific acyl-chain derivatives (e.g., butyrate, octanoate) are required for specificity profiling, the phenol precursor must be chemically derivatized.[1]
Chemical Synthesis Protocol (Acetylation)
Use this protocol to synthesize fresh substrate if commercial stock is degraded.[1]
Reagents:
-
4-Cyano-2-ethoxyphenol (Precursor)[1]
-
Acetic Anhydride (Acylating agent)[1]
-
Pyridine (Base/Catalyst)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Workflow:
-
Dissolution: Dissolve 1.0 eq of 4-Cyano-2-ethoxyphenol in dry DCM (0.1 M concentration).
-
Activation: Add 1.2 eq of Pyridine. Cool to 0°C.[1]
-
Derivatization: Dropwise add 1.1 eq of Acetic Anhydride.
-
Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The phenol spot should disappear.[1]
-
Workup: Wash with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine.[1] Dry over MgSO4.[1]
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]
Stock Solution Preparation (For Bioassays)
Bioassay Protocol: Enzymatic Derivatization[1]
This protocol describes the kinetic measurement of esterase activity in a 96-well plate format.[1]
Assay Buffer Optimization
The signal intensity of the released phenol is pH-dependent.[1]
-
Recommended Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.4 - 8.0.[1]
-
Note: At pH < 7.0, the phenol may become protonated, quenching the signal.[1] Perform a pH titration curve if working with acidic esterases.
Experimental Setup (96-Well Plate)
| Component | Volume (µL) | Final Conc. | Notes |
| Assay Buffer | 180 - X | - | Adjust for volume |
| Enzyme Sample | X (e.g., 10) | Variable | Purified enzyme or Cell Lysate |
| CEPA Substrate | 2 | 1 mM | Added last to initiate |
| Total Volume | 200 |
Control Wells:
-
Blank: Buffer + Substrate (No Enzyme) -> Measures spontaneous hydrolysis.[1]
-
Standard: Buffer + 4-Cyano-2-ethoxyphenol (Product) -> Converts Signal to Molar Units.[1]
Step-by-Step Procedure
-
Pre-incubation: Add Buffer and Enzyme to the plate.[1] Incubate at 37°C for 5 minutes to equilibrate.
-
Substrate Activation: Dilute the 100 mM DMSO stock to 10 mM in Buffer (intermediate dilution) immediately before use to prevent precipitation.
-
Initiation: Add 20 µL of the 10 mM Substrate to the reaction wells (Final conc: 1 mM).
-
Detection: Immediately place in plate reader.
-
Mode: Kinetic[1]
-
Duration: 30–60 minutes
-
Interval: 1 minute
-
Wavelengths:
-
Data Analysis & Validation
Calculating Activity
Enzyme activity is proportional to the slope of the linear portion of the reaction curve.[1]
1Subtract the slope of the Blank (spontaneous hydrolysis) from the Sample slope.[1]
Specific Activity Calculation
To convert arbitrary fluorescence units (RFU) to molar activity:
1- : Sample Slope - Blank Slope (RFU/min).
- : RFU per µM of product (from Standard Curve).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background in Blank | Spontaneous hydrolysis | Lower pH to 7.2; Ensure stock is fresh; Reduce temperature to 25°C. |
| No Signal | Enzyme inactive or pH too low | Check pH > pKa of phenol (~7.8); Use positive control esterase (e.g., PLE).[1] |
| Precipitation | Substrate insolubility | Reduce final substrate concentration to 100 µM; Add 0.01% Triton X-100.[1] |
References
-
Sigma-Aldrich. (n.d.).[1] 4-Cyano-2-ethoxyphenyl acetate Product Page. Link
-
Goddard, J. P., & Reymond, J. L. (2004).[1] Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322.[1] Link
-
Hermann, H., et al. (2008).[1] Fluorogenic substrates for lipases and esterases.[1][2] Methods in Molecular Biology. Link
(Note: While specific literature on the ethoxy-derivative is sparse, the protocols above are derived from standard methodologies for phenolic ester substrates such as 4-cyanophenyl acetate and fluorescein diacetate, adapted for the physicochemical properties of the ethoxy substituent.)[1]
Troubleshooting & Optimization
optimizing reaction conditions for 4-Cyano-2-ethoxyphenyl acetate synthesis
Case ID: OPT-4C2E-ACET Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Conditions & Troubleshooting for Etravirine Intermediate
Executive Summary & Reaction Context
Target Molecule: 4-Cyano-2-ethoxyphenyl acetate (CAS: 1312711-82-4 / Generic structure ref) Primary Application: Key intermediate in the synthesis of Etravirine (TMC125), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Reaction Class: Nucleophilic Acyl Substitution (O-Acetylation of an electron-deficient phenol).
The Challenge: The substrate, 3-ethoxy-4-hydroxybenzonitrile , contains two conflicting electronic features:
-
Electron-Withdrawing Cyano Group (-CN): Increases the acidity of the phenol but decreases the nucleophilicity of the phenoxide oxygen, making it sluggish to react compared to simple phenols.
-
Electron-Donating Ethoxy Group (-OEt): Provides some resonance stabilization but creates steric hindrance at the ortho position.
Standard acetylation (Acetic Anhydride + Heat) often leads to incomplete conversion or colored impurities (quinone methides) due to harsh thermal conditions. This guide provides an Optimized Catalytic Protocol to ensure >98% conversion and high purity.
Optimized Experimental Protocol
We recommend the DMAP-Catalyzed Nucleophilic Activation method over the traditional high-temperature reflux. This pathway operates at lower temperatures, reducing impurity profiles.
Reagents & Stoichiometry
| Component | Role | Equiv. | Recommended Grade |
| 3-Ethoxy-4-hydroxybenzonitrile | Limiting Reagent | 1.0 | >98% HPLC |
| Acetic Anhydride ( | Acylating Agent | 1.2 – 1.5 | Reagent Grade (>99%) |
| Triethylamine ( | Base (Auxiliary) | 1.5 | Dry / distilled |
| DMAP | Hyper-Nucleophilic Catalyst | 0.05 (5 mol%) | White crystalline solid |
| Dichloromethane (DCM) | Solvent | 10 Vol | Anhydrous |
Step-by-Step Workflow
-
Charge: In a clean, dry reactor under
atmosphere, charge 3-Ethoxy-4-hydroxybenzonitrile (1.0 eq) and DCM (10 volumes). -
Dissolution: Add
(1.5 eq). The solution may turn slightly yellow due to phenoxide formation. -
Catalyst Addition: Add DMAP (0.05 eq) in one portion.
-
Acylation (Exothermic): Cool the mixture to 0–5°C. Add Acetic Anhydride (1.2 eq) dropwise over 30 minutes. Control internal temperature < 10°C to prevent side reactions.
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane) or HPLC. Target: < 0.5% starting phenol.
-
-
Quench: Add water (5 volumes) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
-
Workup: Separate phases. Wash organic layer with 1M HCl (to remove pyridine/DMAP/TEA), then sat.
, then Brine. -
Isolation: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the critical decision points during the workflow.
Figure 1: Catalytic cycle and process flow for the DMAP-mediated acetylation. Note the specific order of addition to maximize catalyst efficiency.
Troubleshooting & FAQs
This section addresses specific tickets raised by our user base regarding this synthesis.
Issue #1: Incomplete Conversion (Stalled Reaction)
Symptom: HPLC shows 5-10% unreacted phenol remaining after 6 hours. Root Cause:
-
Moisture Contamination: Acetic anhydride hydrolyzes rapidly in the presence of water, consuming the reagent before it reacts with the phenol.
-
Catalyst Deactivation: DMAP can be protonated by acetic acid (byproduct) if insufficient auxiliary base (
) is present.
Corrective Action:
-
Protocol Fix: Ensure
is present in at least 1.5 equivalents. It acts as a "proton sponge," keeping DMAP free to cycle. -
Reagent Check: If
is old, it may contain significant acetic acid. Increase loading to 2.0 eq or distill reagents.
Issue #2: Product Hydrolysis During Workup
Symptom: Yield drops during isolation; smell of acetic acid returns during drying. Root Cause: The target ester (phenol ester) is susceptible to hydrolysis, especially if the final product retains traces of base or acid. Corrective Action:
-
pH Control: The acid wash (1M HCl) is critical to remove DMAP. Residual DMAP can catalyze the reverse reaction (hydrolysis) if moisture is present.
-
Drying: Ensure the organic phase is completely neutral (pH 7) before concentration.
Issue #3: Colored Impurities (Red/Brown)
Symptom: Product is off-white or tan; mother liquor is dark red. Root Cause: Oxidation of the phenol substrate.[1] In the presence of base and air, electron-rich phenols can form quinone-like species. Corrective Action:
-
Atmosphere: Strictly degas solvents and run under Nitrogen/Argon.
-
Temperature: Do not exceed 40°C. High thermal stress promotes oxidative coupling.
Decision Logic for Optimization
Use this logic tree to determine if you need to switch from the Standard Thermal Method to the Catalytic Method.
Figure 2: Decision matrix for selecting the optimal synthetic route based on current experimental outcomes.
References
-
Janssen Pharmaceutica NV. (2006). Methods for the preparation of Etravirine intermediates.[2][3][4] US Patent 7,037,917.[4][5] Link
-
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. Link
-
Tibotec Pharmaceuticals. (2010). Process for the preparation of Etravirine.[2][3][4][6] WO Patent 2010/049952.[4] Link
-
Mandadapu, A. K., et al. (2012). Catalytic acetylation of phenols and alcohols.[7] Tetrahedron Letters, 53(48), 6469-6471. (General protocol validation).
Sources
- 1. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. data.epo.org [data.epo.org]
- 3. US8653266B2 - Process for the production of etravirine - Google Patents [patents.google.com]
- 4. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. revroum.lew.ro [revroum.lew.ro]
purification techniques for crude 4-Cyano-2-ethoxyphenyl acetate
Technical Support Center: Purification of 4-Cyano-2-ethoxyphenyl acetate
Case ID: PUR-5438-ETH Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]
Executive Summary
You are working with 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6), a crystalline intermediate often used in the synthesis of pharmaceuticals (e.g., Febuxostat analogs) and liquid crystals.[1][2][3]
The crude material typically contains three primary impurity classes:
This guide prioritizes crystallization over chromatography for scalability, but emphasizes a pre-crystallization chemical wash to remove the phenolic impurity, which often co-crystallizes with the product due to similar pi-stacking interactions.[1]
Module 1: Diagnostic & Quick Check
Before initiating a purification campaign, verify the state of your crude material against these benchmarks.
| Parameter | Target Specification | Common Issue (Crude) | Diagnostic Action |
| Appearance | White to off-white crystalline solid | Yellow/Brown sticky solid or oil | Presence of oxidized phenols or solvent occlusion.[1][2] |
| Melting Point | ~94–98 °C (Typical range for pure ester) | Broad range (< 90 °C) | Depression indicates >5% phenolic impurity.[1][2] |
| Solubility | Soluble in EtOAc, DCM, Hot EtOH | Insoluble material present | Inorganic salts (acetate salts) are present.[1] |
| TLC (Hex/EtOAc 7:3) | Single spot ( | Tailing spot or lower spot ( | Lower spot is likely the unreacted phenol.[2] |
Module 2: The "Hybrid" Purification Protocol
Standard Operating Procedure (SOP-5438-A) Rationale: Recrystallization alone often fails to remove the unreacted phenol (4-Hydroxy-3-ethoxybenzonitrile) because it fits into the crystal lattice of the ester.[1] We use a Cold Mild-Base Wash to strip the phenol first, followed by Solvent Recrystallization .[1][2]
Phase 1: Chemical Wash (Phenol Removal)
Critical: Do not use strong bases (NaOH) or heat, as this will hydrolyze your ester product back to the starting material.[1][2]
-
Dissolution: Dissolve crude 4-Cyano-2-ethoxyphenyl acetate in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
The Cold Wash: Cool the solution to 0–5 °C.
-
Extraction: Wash with cold 5% NaHCO₃ solution (2 x 5 mL/g).
-
Neutralization: Wash the organic layer once with Brine and once with cold water.[1][2]
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo to a solid.
Phase 2: Recrystallization
Preferred Solvent System:Ethanol (95%) or IPA/Heptane .[1][2]
-
Solvent Choice: 95% Ethanol is generally superior due to the steep solubility curve of the ester.[1][2]
-
Dissolution: Suspend the solid from Phase 1 in Ethanol (approx. 3-5 mL per gram). Heat to reflux (approx. 78 °C) until fully dissolved.[1][2]
-
Hot Filtration (Optional): If insoluble particles remain, filter rapidly through a pre-warmed glass frit.[1][2]
-
Cooling: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours. Do not crash cool in ice immediately, as this traps impurities.[2]
-
Crystallization: Once crystals form, cool further to 0–4 °C for 1 hour to maximize yield.
-
Collection: Filter the white needles/plates. Wash with cold Heptane (non-polar wash removes surface oils).[1][2]
Module 3: Visualizing the Workflow
The following logic flow ensures you choose the correct path based on the impurity profile.
Caption: Decision matrix for purifying 4-Cyano-2-ethoxyphenyl acetate. Note the critical "Wash Step" intervention if phenolic starting material is detected.[1]
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
-
Cause: This usually happens if the solution is too concentrated or if the solvent polarity is slightly off.[1][2] It is common with aryl acetates if residual EtOAc is present.[2]
-
Fix: Reheat the mixture to dissolve the oil. Add a small amount of Ethanol (to increase solubility) or Seed Crystals of pure product at the cloud point.[1][2] Stir vigorously while cooling to induce nucleation.[1][2]
Q2: The crystals are slightly yellow.[1][2] How do I fix this?
-
Cause: Oxidation by-products (quinones) from the phenol.[1][2]
-
Fix: During the hot recrystallization step (Phase 2), add Activated Charcoal (1-2% w/w) . Stir at reflux for 5 minutes, then filter hot through Celite. The charcoal will adsorb the colored planar impurities.[1][2]
Q3: Can I use water as an anti-solvent?
-
Caution: While adding water to an ethanolic solution of the product can force precipitation, it increases the risk of hydrolysis (breaking the ester bond), especially if the solution is still warm.[1] If you must use an anti-solvent, Heptane is chemically safer for esters than water.[2]
Q4: What are the critical storage conditions?
-
Store the purified solid in a tightly sealed container at 2–8 °C . Protect from moisture, as long-term exposure to humidity can slowly hydrolyze the acetate group, liberating the phenol and acetic acid (vinegar smell).[1]
References
-
ChemicalBook. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis and analogs. Retrieved from ChemicalBook Database.[1][2] Link
-
National Institutes of Health (NIH). PubChem Compound Summary for 4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6).[1][2]Link[1]
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry.[2] (Standard procedures for recrystallization of aryl esters and phenol removal).[1][2] Longman Scientific & Technical.[2]
-
Anderson, N. G. Practical Process Research & Development.[2] (Guidelines on solvent selection for crystallization and impurity control). Academic Press.[1][2]
Sources
common byproducts in 4-Cyano-2-ethoxyphenyl acetate reactions
Technical Support Center: 4-Cyano-2-ethoxyphenyl Acetate Applications Ticket ID: #CHEM-DAPY-004 Subject: Troubleshooting Common Byproducts & Stability Issues Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely utilizing 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) as a protected phenolic intermediate in the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as Etravirine or Rilpivirine analogues [1].
While the acetate group serves as a robust protecting group for the phenol during upstream halogenation or nitration, it introduces specific chemical liabilities. Our internal data indicates that 90% of purity failures with this intermediate stem from three distinct pathways: premature hydrolytic deprotection, thermal Fries rearrangement, and nitrile hydration.
This guide provides the mechanistic insight and protocols required to isolate these byproducts and prevent their formation.
Module 1: The "Silent" Impurity (Premature Hydrolysis)
The Issue: Users frequently observe the appearance of a lower R_f spot (TLC) or a peak shift in HPLC (loss of acetyl protons ~2.3 ppm) during storage or mild reaction steps. This is 4-Cyano-2-ethoxyphenol .
The Mechanism: The acetate ester is electronically destabilized. While the ethoxy group at the ortho position provides steric bulk, it is also a strong Electron Donating Group (EDG). This increases the electron density on the phenoxy oxygen, making the ester bond more susceptible to nucleophilic attack (hydrolysis) even under weak basic conditions or prolonged exposure to atmospheric moisture [2].
Diagnostic Check:
-
H-NMR: Disappearance of the singlet at
2.30 ppm (Acetate -CH3). Appearance of a broad singlet at ~5.5-6.0 ppm (Phenolic -OH). -
MS: Mass shift from [M+H]+ 206 to 164 (Loss of 42 Da).
Troubleshooting Protocol:
-
Storage: Store under Argon at -20°C. The compound is hygroscopic.
-
Solvent Choice: Avoid unbuffered protic solvents (MeOH, EtOH) for long-term storage, as transesterification can occur slowly. Use anhydrous CH2Cl2 or Toluene.
Module 2: The Thermal Artifact (Fries Rearrangement)
The Issue: During high-temperature reactions (>100°C) or Lewis-acid catalyzed steps (e.g., Friedel-Crafts downstream), a structural isomer appears. This is 5-acetyl-4-hydroxy-3-ethoxybenzonitrile .
The Mechanism: This is a classic Fries Rearrangement .[1][2] The 4-cyano-2-ethoxyphenyl acetate possesses an "activated" ring due to the ethoxy group. Under thermal stress or Lewis acid catalysis (AlCl3, TiCl4), the acetyl group cleaves and re-attaches to the ring at the ortho position relative to the phenol oxygen (Position 6, as Position 4 is blocked by CN and Position 2 by OEt) [3].
Diagnostic Check:
-
IR: Appearance of a ketone carbonyl stretch (~1680 cm⁻¹) distinct from the ester carbonyl (~1760 cm⁻¹).
-
H-NMR: The acetyl methyl signal shifts, and the aromatic splitting pattern changes (loss of one aromatic proton).
Module 3: Nitrile Instability (Amide Formation)
The Issue: Under strong acidic (HCl/AcOH) or basic (NaOH) conditions intended to cleave the acetate, the nitrile group (-CN) partially hydrolyzes to the primary amide 4-carbamoyl-2-ethoxyphenol .
The Mechanism: The nitrile carbon is electrophilic. In the presence of aqueous base/acid and heat, water adds across the triple bond. This is often seen during aggressive deprotection protocols intended to remove the acetate group [4].
Corrective Action:
-
Deprotection: Use mild bases (LiOH in THF/H2O at 0°C) rather than refluxing NaOH. Avoid strong mineral acids.
Visualizing the Divergence Pathways
The following diagram maps the specific stress conditions leading to each byproduct.
Caption: Divergent reaction pathways for 4-Cyano-2-ethoxyphenyl acetate under environmental and chemical stress.
Troubleshooting & Optimization Table
| Symptom | Probable Cause | Verification | Solution |
| Yield loss during storage | Hydrolysis to Phenol | TLC (High polarity spot), NMR (Loss of Ac) | Store in desiccator; Flush vials with N2/Ar. |
| New peak at +18 mass units | Nitrile Hydration (Amide) | LC-MS (M+18), IR (Amide doublet) | Reduce water content in solvent; Lower reaction temp. |
| Isomer formation during heating | Fries Rearrangement | NMR (Aromatic region change) | Limit temp to <80°C; Avoid Lewis Acids unless intended. |
| Incomplete Deprotection | Steric Hindrance (Ethoxy) | TLC (Starting material remains) | Use LiOH (2.5 eq) in THF/H2O (3:1). Avoid bulky bases. |
Standardized Deprotection Protocol (High Fidelity)
To cleanly remove the acetate group without affecting the nitrile or causing rearrangement, follow this optimized protocol derived from DAPY synthesis literature [5]:
-
Dissolution: Dissolve 1.0 eq of 4-Cyano-2-ethoxyphenyl acetate in THF:MeOH (4:1) .
-
Reagent: Add 1.1 eq of K2CO3 (Potassium Carbonate) as a solid. Note: Avoid NaOH to prevent nitrile hydrolysis.
-
Reaction: Stir at 0°C to Room Temperature for 30-60 minutes. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Acidify carefully with 1M HCl to pH 5-6 (do not go lower). Extract with Ethyl Acetate.[3]
-
Result: Quantitative yield of 4-Cyano-2-ethoxyphenol without amide byproducts.
References
-
Janssen Pharmaceutica. (2008). Synthesis of Diarylpyrimidine (DAPY) Analogues as NNRTIs. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2024). Product Specification: 4-Cyano-2-ethoxyphenyl acetate.[4]
-
M. B. Smith. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section: Fries Rearrangement).
-
K. C. Patel et al. (2013). Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs. NIH PubMed Central.
-
Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine.[5]
Sources
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. "Improved process for the preparation of (4S)4-(4-cyano-2-methoxypheny" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan, Sagyam Rajeshwar Reddy, Velishala Praveen, Ghojala Venkat Reddy, Uppalanchi Srinivas, Keshavareddy Navin Kumar Reddy, Parigi Raghavendar Reddy, Karla Mahender Reddy, Bhajani Sai Bhavani [tdcommons.org]
stability and storage of 4-Cyano-2-ethoxyphenyl acetate
Technical Guide: Stability, Storage, and Handling of 4-Cyano-2-ethoxyphenyl Acetate
Part 1: Executive Technical Summary
This guide addresses the stability profile of 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6).[1][2] As a functionalized phenyl ester, this compound exhibits specific sensitivities to moisture and nucleophiles driven by the electronic push-pull nature of its substituents. The para-cyano group (electron-withdrawing) activates the ester bond, increasing susceptibility to hydrolysis compared to simple phenyl acetates, while the ortho-ethoxy group provides limited steric protection.[1]
Quick Reference Specifications
| Parameter | Specification |
| CAS Number | 5438-50-6 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Physical State | Solid (Crystalline powder) |
| Storage Condition | 2–8°C (Refrigerated) ; Long-term: -20°C |
| Critical Sensitivity | Moisture (Hydrolysis), Base-sensitive |
| Solubility | DMSO, DMF, Chloroform, Ethyl Acetate |
| Incompatibility | Strong bases, Strong oxidizing agents, Water |
Part 2: Stability Mechanisms & Degradation Logic
To ensure data integrity in your experiments, you must understand why this compound degrades. It is not random; it is a predictable chemical consequence of its structure.[1]
The Hydrolysis Risk
The primary degradation pathway is ester hydrolysis .[1]
-
Mechanism: Water attacks the carbonyl carbon of the acetate group.[1]
-
Electronic Effect: The cyano group (-CN) at the para position is strongly electron-withdrawing.[1] This stabilizes the phenoxide leaving group (4-cyano-2-ethoxyphenoxide), making the ester bond significantly more labile (reactive) than standard phenyl acetate.[1]
-
Consequence: Exposure to ambient humidity will rapidly convert the compound into 4-hydroxy-3-ethoxybenzonitrile and acetic acid .[1]
Visualizing the Degradation Pathway The following diagram illustrates the breakdown mechanism you must prevent.
Figure 1: Hydrolysis pathway of 4-Cyano-2-ethoxyphenyl acetate triggered by moisture.[1]
Part 3: Storage & Handling Protocols
Protocol A: Long-Term Storage (Solid State)
-
Temperature: Store at -20°C for maximum shelf life (>1 year). Short-term storage (weeks) at 2–8°C is acceptable.[1]
-
Atmosphere: The vial must be sealed under an inert atmosphere (Nitrogen or Argon) if possible.[1]
-
Desiccation: Always store the vial inside a secondary container (desiccator or jar) with active desiccant (e.g., silica gel or Drierite).[1]
Protocol B: Preparation of Stock Solutions
-
Solvent Choice: Use anhydrous DMSO or DMF .[1]
-
Procedure:
Part 4: Troubleshooting & FAQs
Q1: My compound has turned from white to a faint yellow. Is it still usable?
-
Diagnosis: Yellowing often indicates the formation of the phenolic hydrolysis product (4-hydroxy-3-ethoxybenzonitrile), which can oxidize or form quinoid-like structures.[1]
-
Action: Run a quick LC-MS or TLC.
-
Check: If purity is >95%, it may be salvageable for non-critical qualitative work.[1] For quantitative kinetics or biological assays, discard and use fresh stock.
-
Q2: Can I dissolve this in PBS or cell culture media directly?
-
Answer: No.
-
Reasoning: The compound has poor water solubility and will precipitate.[1] Furthermore, the pH of PBS (7.[1]4) acts as a base catalyst, accelerating hydrolysis.[1]
-
Correct Workflow: Dissolve in DMSO (1000x stock), then dilute into the media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.
Q3: I see an extra peak in my NMR spectrum around 9.0–10.0 ppm. What is it?
-
Analysis: A broad singlet in this region typically corresponds to a phenolic hydroxyl (-OH) proton.[1]
Q4: Is this compound light sensitive?
-
Answer: While not acutely photosensitive like silver salts, phenyl esters can undergo Photo-Fries rearrangement under high-intensity UV light.[1]
-
Recommendation: Store in amber vials or wrap in foil as a standard precaution.[1]
Part 5: Quality Control Decision Tree
Use this workflow to determine if your current batch is fit for experimentation.
Figure 2: Quality Control Decision Tree for assessing reagent integrity.
References
-
ChemicalBook. (2024).[1][3] 4-Cyano-2-ethoxyphenyl acetate - CAS 5438-50-6 Properties and Safety. Retrieved from [1]
-
ChemScene. (n.d.).[1] 4-Cyano-2-ethoxyphenyl acetate Product Information. Retrieved from [1][4]
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 4-Cyano-2-ethoxyphenyl acetate. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 329799365. Retrieved from [1]
Sources
troubleshooting guide for 4-Cyano-2-ethoxyphenyl acetate synthesis
Technical Support Center: 4-Cyano-2-ethoxyphenyl Acetate Synthesis
Introduction & Chemical Identity
Subject: 4-Cyano-2-ethoxyphenyl acetate CAS: 5438-50-6 Synonyms: 4-Acetoxy-3-ethoxybenzonitrile; Acetic acid 4-cyano-2-ethoxyphenyl ester.[1][2] Core Utility: A key intermediate in the synthesis of pharmaceutical APIs (e.g., phosphodiesterase inhibitors or tyrosine kinase inhibitors) where the benzonitrile scaffold serves as a precursor for amidines or heterocycles.
The "Expert" Insight: While often sourced from catalog vendors, this compound is most economically synthesized from Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), a common food flavoring.[1][2] The transformation involves two distinct chemical changes: the conversion of the aldehyde to a nitrile and the acetylation of the phenol.
Critical Mechanism Note:
The most robust route utilizes a "One-Pot, Two-Step" cascade.[1][2] Reacting Ethylvanillin oxime with acetic anhydride (
-
Dehydration of the aldoxime to the nitrile.
-
Esterification of the phenol to the acetate. Attempting to isolate the hydroxy-nitrile intermediate often leads to lower overall yields due to purification losses.[1][2]
Reaction Workflow (Visualization)
The following diagram outlines the recommended synthesis pathway starting from Ethylvanillin.
Caption: Synthesis cascade from Ethylvanillin. Step 1 forms the oxime; Step 2 utilizes acetic anhydride for simultaneous dehydration and acetylation.
Detailed Experimental Protocol
Phase A: Preparation of Ethylvanillin Oxime
Goal: Quantitative conversion of aldehyde to aldoxime.
-
Setup: In a 500 mL round-bottom flask, dissolve Ethylvanillin (16.6 g, 100 mmol) in Ethanol (100 mL).
-
Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (8.3 g, 120 mmol) and Sodium Acetate (9.8 g, 120 mmol) in Water (50 mL).
-
Reaction: Stir at room temperature for 2–3 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]
-
Work-up:
Phase B: Dehydration & Acetylation (The Critical Step)
Goal: Conversion to 4-Cyano-2-ethoxyphenyl acetate.[1][2][3]
-
Setup: Place the dried Ethylvanillin Oxime (from Phase A) into a round-bottom flask equipped with a reflux condenser.
-
Solvent/Reagent: Add Acetic Anhydride (5–8 equivalents). No additional solvent is strictly necessary, but Toluene can be used if thermal control is required.
-
Catalyst: Add a catalytic amount of Sodium Acetate (0.1 eq) or Pyridine (drops) to accelerate the reaction.
-
Reaction: Heat to reflux (~130°C bath temperature) for 4–6 hours.
-
Observation: The suspension will clear as the reaction proceeds.
-
-
Quench: Cool the mixture to room temperature. Pour slowly into Ice Water (500 mL) with vigorous stirring to hydrolyze excess acetic anhydride.
-
Warning: Exothermic reaction.[1]
-
-
Isolation:
-
Stir for 30–60 minutes until the oil solidifies (if it doesn't, extract with Ethyl Acetate).
-
Filter the solid or separate the organic layer (wash with NaHCO3 to remove acetic acid).
-
-
Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .[1]
Troubleshooting Guide & FAQs
Category 1: Reaction Initiation & Conversion[1]
Q: My reaction mixture turned dark brown/black during reflux. What happened?
-
Cause: Thermal decomposition or oxidation of the phenol before acetylation.
-
Solution: Ensure the reaction is run under an inert atmosphere (
). If the starting oxime was wet, hydrolysis of acetic anhydride creates acetic acid, which can degrade the product at high temperatures. Always dry the oxime thoroughly before Step 2.
Q: The oxime is not dissolving in Acetic Anhydride.
-
Insight: The oxime is not highly soluble initially. It will dissolve as it reacts (becomes the nitrile-acetate).[1][2]
-
Action: Proceed with heating. If stirring is difficult, add a small volume of Toluene or Xylene as a co-solvent.
Category 2: Impurity Profile
Q: I see a peak at ~9.8 ppm in the NMR of my final product.
-
Diagnosis: Unreacted Aldehyde (Ethylvanillin).[1]
-
Fix: The oximation (Phase A) was incomplete. You cannot easily remove the aldehyde after the acetylation step. Restart Phase A and ensure complete conversion before proceeding.
Q: I have a broad peak at ~6.0–7.0 ppm that disappears with
-
Diagnosis: Unacetylated Phenol (4-Cyano-2-ethoxyphenol).[1][2]
-
Cause: The acetic anhydride was "dead" (hydrolyzed) or insufficient equivalents were used.
-
Fix: Re-dissolve the crude product in DCM, add 1.5 eq Acetic Anhydride and 2.0 eq Pyridine/TEA. Stir at RT for 2 hours to cap the phenol.
Category 3: Isolation Issues
Q: Upon pouring into water, the product formed a sticky oil instead of a solid.
-
Cause: Impurities (acetic acid) or supercooling.[1]
-
Solution:
-
Scratch the side of the beaker with a glass rod to induce nucleation.
-
Add a seed crystal if available.[1]
-
If it remains oily, extract with Ethyl Acetate, wash with sat.
(critical to remove acetic acid), dry over , and evaporate. Recrystallize the residue.
-
Data & Specifications
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to Off-white crystalline solid | Darkens upon storage if wet |
| Molecular Weight | 205.21 g/mol | Formula: |
| Melting Point | 75–80°C (Estimated) | Analogous to Vanillin Acetate |
| 1H NMR (DMSO-d6) | Diagnostic Acetate singlet is key | |
| IR Spectrum | ~2230 | Nitrile band is weak but sharp |
References
-
Preparation of Acetoxy-Benzonitriles via Dehydration
-
Ethylvanillin Precursor Data
-
Acetylation Protocols (General Phenols)
-
Target Compound Entry
Sources
- 1. accelachem.com [accelachem.com]
- 2. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. aablocks.com [aablocks.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Acetyl-4-hydroxybenzonitrile | C9H7NO2 | CID 12332832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US5136084A - Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol - Google Patents [patents.google.com]
- 9. US5380918A - Preparation of 4-acetoxystyrene - Google Patents [patents.google.com]
- 10. chemscene.com [chemscene.com]
side reactions of the ethoxy group in 4-Cyano-2-ethoxyphenyl acetate
Technical Support Center: 4-Cyano-2-ethoxyphenyl Acetate Topic: Troubleshooting Side Reactions of the Ethoxy Moiety Ticket System: Open Access Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Technical Support Hub
You have reached the specialized support unit for 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6).[1][2] This guide addresses high-level inquiries regarding the stability and reactivity of the 2-ethoxy (-OEt) substituent.
While the acetate group (position 1) is the most labile functionality, the ethoxy group (position 2) presents specific "silent" risks during synthesis and metabolic profiling that often lead to inexplicable yield losses or rapid clearance.
Module 1: Synthetic Chemistry Risks (Chemical Stability)
Issue Description: Users frequently report the loss of the ethyl group (conversion to phenol) or unexpected ring substitution when attempting downstream derivatization.
The "Lewis Acid" Trap (O-Dealkylation)
Symptom: You are attempting a Friedel-Crafts acylation, chlorination, or a reaction involving metal catalysts (e.g., AlCl₃, BBr₃, TiCl₄), and your product analysis shows a mass loss of 28 Da (loss of C₂H₄) or conversion to a polar species.
Root Cause: Aryl ethyl ethers are susceptible to cleavage by Lewis acids. The oxygen of the ethoxy group acts as a Lewis base, coordinating with the metal center. This activates the O-CH₂ bond for nucleophilic attack (usually by the halide counter-ion), leading to cleavage.
Mechanism of Failure:
-
Complexation: The ether oxygen donates a lone pair to the Lewis Acid (LA).
-
Activation: The C-O bond weakens.
-
Displacement: A nucleophile (e.g., Br⁻, Cl⁻) attacks the ethyl group via an Sɴ2 mechanism, expelling the phenol (as a complex) and ethyl halide.
Protocol Alert:
-
Avoid: BBr₃ (boron tribromide) is the gold standard for intentionally removing this group. Avoid it if you want to keep the ethoxy group.
-
Caution: AlCl₃ and FeCl₃ can cause partial cleavage at elevated temperatures.
-
Alternative: For ring functionalization, use mild electrophiles that do not require strong Lewis acid activation, or use lanthanide triflates (e.g., Sc(OTf)₃) which are often gentler on ether linkages [1].
Unwanted Electrophilic Aromatic Substitution (Regio-scrambling)
Symptom: You are attempting to nitrate or halogenate the ring, expecting the Cyano group (-CN) to direct the incoming group. Instead, you get a mixture of isomers.[3]
Technical Insight:
-
The Conflict: The -CN group (position 4) is a meta-director (deactivator). The -OEt group (position 2) is an ortho/para-director (strong activator).
-
Dominance: The activating ethoxy group generally dominates the directing effect over the deactivating nitrile.
-
Outcome: Electrophiles will be directed primarily to the positions para (position 5) or ortho (position 3) to the ethoxy group, not where the nitrile directs.
Data Summary: Reagent Compatibility Matrix
| Reagent Class | Example | Compatibility with Ethoxy Group | Risk Level |
| Strong Lewis Acids | BBr₃, AlCl₃, BI₃ | Incompatible | High (Cleavage) |
| Strong Nucleophiles | NaSEt, LiPPh₂ | Conditional | Medium (SNAr possible at high T) |
| Oxidizing Agents | mCPBA, H₂O₂ | Conditional | Low (Peroxide formation on storage) |
| Strong Bases | NaOH, LiOH | Compatible | Low (Acetate hydrolyzes; Ether stays) |
| Reducing Agents | LiAlH₄, NaBH₄ | Compatible | Low (Nitrile/Ester reduce; Ether stays) |
Module 2: Biological Risks (Metabolic Stability)
Issue Description:
In drug discovery (DMPK) assays, the molecule shows high intrinsic clearance (
Root Cause: Oxidative O-Deethylation
The ethoxy group is a primary "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The enzyme hydroxylates the
Visualizing the Pathway: The diagram below illustrates the mechanistic collapse of the ethoxy group under metabolic conditions.
Figure 1: Mechanism of CYP450-mediated O-deethylation leading to metabolite formation.
Mitigation Strategy:
-
Deuteration: Replace the ethyl hydrogens with deuterium (-OCD₂CD₃). This exploits the Kinetic Isotope Effect (KIE), potentially slowing down the rate-limiting C-H bond abstraction step by CYP450 [2].
-
Bioisosteres: If metabolic stability is critical, consider replacing -OEt with -OCF₃ (trifluoromethoxy) or a cyclopropyl ether, which are more resistant to oxidative cleavage.
Module 3: Troubleshooting FAQs
Q1: I see a new impurity peak at RRT 0.85 after storing the compound in THF for 3 months. Is the ethoxy group unstable?
-
Diagnosis: This is likely acetate hydrolysis , not ethoxy instability. The acetate ester is far more sensitive to moisture than the ether. However, check for peroxides .
-
Test: Add KI (potassium iodide) to a sample. If it turns yellow/brown, peroxides have formed at the ether
-position. -
Prevention: Store under argon at -20°C. Ethers can form explosive peroxides upon prolonged exposure to air/light.
Q2: Can I use HBr/Acetic Acid to remove the Acetate group?
-
Warning: No. While HBr will hydrolyze the ester, it is also a classic reagent for cleaving aryl ethers (converting -OEt to -OH) [3].
-
Solution: Use mild basic hydrolysis (e.g., K₂CO₃ in Methanol) at 0°C. This will selectively cleave the acetate ester while leaving the ethoxy ether and the nitrile intact.
Q3: Why did my SNAr reaction fail? I tried to displace the ethoxy group with an amine.
-
Analysis: You are trying to do Nucleophilic Aromatic Substitution. While the -CN group activates the ring, the -OEt group is a poor leaving group compared to Halogens or Nitro groups. Furthermore, the resulting phenoxide (after acetate loss) is electron-rich, repelling the nucleophile.
-
Verdict: The ethoxy group in this specific scaffold is generally resistant to SNAr displacement unless the ring is further activated (e.g., nitration).
References
-
Chandra, K. L., et al. (2002).[4] "Lewis acid catalyzed acylation reactions: scope and limitations." Tetrahedron, 58(7), 1369-1374. Link
- Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611-650.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Aromatic Substitution). Link
- Weissberger, A. (Ed.). (1980). Techniques of Chemistry: Organic Solvents. Wiley-Interscience.
Sources
challenges in the scale-up of 4-Cyano-2-ethoxyphenyl acetate production
Welcome to the Process Chemistry Technical Support Hub. Ticket ID: #SC-4C2E-001 Topic: Troubleshooting Scale-Up Challenges for 4-Cyano-2-ethoxyphenyl Acetate Assigned Specialist: Senior Application Scientist, Process Development
Executive Summary
Scaling up the production of 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) presents a unique dichotomy: the acetylation chemistry is elementary, yet the thermodynamic and impurity profiles are unforgiving at kilogram scales.
The core molecule features three distinct functionalities—an ester (labile to base), a nitrile (susceptible to hydrolysis), and an ethoxy ether (electron-donating, increasing ring reactivity). Successful scale-up requires navigating the "Process Triangle": managing the exotherm of acetylation , preventing nitrile hydrolysis , and ensuring regiochemical purity .
This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic behaviors observed in reactors >50L.
Module 1: Thermal Management (The Acetylation Exotherm)
The Issue
User Report: "During the addition of acetic anhydride to the phenolic precursor, the internal temperature spiked 15°C within 2 minutes, overwhelming the jacket cooling."
Root Cause Analysis
The acetylation of 3-ethoxy-4-hydroxybenzonitrile using acetic anhydride (
-
Safety: Possible thermal runaway if solvent boiling points are breached.
-
Chemistry: Thermal degradation of the ethoxy group or polymerization of impurities.
Troubleshooting Protocol
Q: How do I calculate the safe dosing rate for Acetic Anhydride? A: You must decouple the addition rate from the reaction rate.
-
Calculate Heat Release (
): Acetylation typically releases ~55-60 kJ/mol. -
Determine Cooling Capacity (
): Measure your reactor's heat removal capability (kW) at the target temperature (e.g., 20°C). -
Dosing Algorithm:
Q: Which solvent system offers the best thermal buffer? A: Switch from Dichloromethane (DCM) to Toluene .
-
Why? DCM boils at 40°C, leaving zero margin for error. Toluene (bp 110°C) absorbs heat capacity without pressurizing the vessel and allows for azeotropic water removal if hydrated reagents are used.
Visualization: Thermal Control Loop
Caption: Logic flow for automated dosing control to prevent thermal runaway during acetylation.
Module 2: Impurity Control (Nitrile Stability)
The Issue
User Report: "HPLC shows a 5% impurity at RRT 0.85 after aqueous workup. Mass spec suggests a mass of +18 (Hydration)."
Root Cause Analysis
The nitrile group (-CN) at the 4-position is electron-deficient due to the aromatic ring. While generally stable, it is susceptible to hydrolysis under the very conditions used to quench the acetylation: acidic (excess acetic acid) or basic (neutralization washes).
-
Acidic Hydrolysis: Converts -CN to Primary Amide (-CONH2).
-
Basic Hydrolysis: Converts -CN to Carboxylate (-COO-).
Troubleshooting Protocol
Q: How do I quench the reaction without hydrolyzing the nitrile? A: Avoid strong caustic washes (NaOH/KOH).
-
Quench: Use cold water (0-5°C) to hydrolyze excess anhydride. The low temperature kinetically inhibits nitrile hydrolysis.
-
Neutralization: Use Sodium Bicarbonate (
) or a phosphate buffer (pH 7-8). Do not exceed pH 9. -
Phase Separation: Ensure rapid phase cuts. Do not let the organic layer sit in contact with the aqueous base overnight.
Q: Can I re-process material containing the amide impurity? A: No. The amide crystallizes similarly to the nitrile ester. You must prevent it upstream. If present >1%, recrystallization from Ethanol/Water (9:1) is the only viable purification, but yield loss will be significant.
Visualization: Impurity Formation Pathway
Caption: Mechanism of nitrile hydrolysis leading to amide and acid impurities during aggressive workup.
Module 3: Process Optimization (Reagents & Solvents)
Comparative Reagent Data
Moving from R&D to Pilot Plant requires shifting away from "convenient" reagents to "scalable" ones.
| Parameter | Pyridine (Standard Lab) | Sodium Acetate (Scalable) | Catalytic DMAP (Optimized) |
| Role | Solvent & Base | Base Scavenger | Nucleophilic Catalyst |
| Toxicity | High (Neurotoxic/Smell) | Low (Food Safe) | High (Acute) |
| Removal | Difficult (Acid washes req.) | Easy (Water soluble) | Easy (Low loading) |
| Exotherm | Moderate | Low (Heterogeneous) | High (Fast kinetics) |
| Recommendation | Avoid | Preferred for Safety | Preferred for Speed |
Optimized Workflow (The "Golden Batch")
For a 10kg scale batch, we recommend the Catalytic DMAP/Triethylamine route in Toluene .
-
Charge: Toluene (5 vol), 3-ethoxy-4-hydroxybenzonitrile (1.0 eq), Triethylamine (1.1 eq).
-
Cool: Chill to 0-5°C.
-
Catalyst: Add DMAP (0.01 eq).
-
Addition: Dose Acetic Anhydride (1.05 eq) over 2 hours. Keep T < 20°C.
-
IPC: Check HPLC for phenol < 0.5%.
-
Workup: Quench with water. Wash with 5%
. -
Isolation: Distill Toluene to 2 vol, add Heptane (anti-solvent) to crystallize.
FAQs: Rapid Response
Q: The product is oiling out instead of crystallizing. Why? A: This is common with ethoxy-substituted aromatics. You likely have residual solvent (Toluene/DCM) trapped in the lattice or the temperature drop was too fast.
-
Fix: Re-heat to dissolution. Add seed crystals at the cloud point (approx 45°C). Cool at a controlled rate of 5°C/hour.
Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: It is not recommended for scale-up. Acetyl chloride releases HCl gas , requiring expensive scrubbing systems and special metallurgy (Hastelloy) to prevent reactor corrosion. Acetic anhydride produces acetic acid, which is non-corrosive to Stainless Steel 316 at low temperatures.
Q: Is the ethoxy group stable?
A: Generally, yes. However, strong Lewis acids (like
References
-
Safety Challenges on Runaway Reactions: The Esterification of Acetic Anhydride. Chemical Engineering Transactions, 2022. Link
-
Hydrolysis of Nitriles under Acidic and Basic Conditions. Chemguide, 2024. Link
-
Synthesis of 3-ethoxy-4-methoxybenzonitrile (Precursor Chemistry). Google Patents (CN105175283A). Link
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. National Institutes of Health (NIH), 2021. Link
-
4-Cyano-2-ethoxyphenyl acetate Product Data. ChemScene, 2024. Link
Technical Support Center: Catalyst Selection for 4-Cyano-2-ethoxyphenyl Acetate
The following technical guide is designed for researchers and process chemists working with 4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6) . It focuses on high-fidelity catalyst selection for hydrolysis, transesterification, and C-O activation, prioritizing chemoselectivity to preserve the labile nitrile moiety.[1]
Current Status: Operational Topic: Chemoselective Catalysis & Protocol Optimization Target Analyte: 4-Cyano-2-ethoxyphenyl acetate (Electron-deficient Aryl Ester)[1]
Executive Summary: The Reactivity Landscape
4-Cyano-2-ethoxyphenyl acetate presents a unique challenge in organic synthesis due to the competing reactivity of its functional groups. The molecule contains:
-
Acetate Ester (C-O-C=O): The primary site for hydrolysis or transesterification.[1]
-
Nitrile Group (-CN): Electron-withdrawing (para-position), making the ester more susceptible to nucleophilic attack but also prone to unwanted hydrolysis to an amide or carboxylic acid under harsh conditions.[1]
-
Ethoxy Group (-OEt): Electron-donating (ortho-position), providing steric influence and potential coordination sites.[1]
Critical Directive: The selection of a catalyst must prioritize chemoselectivity . Standard acid/base hydrolysis often leads to nitrile degradation.[1] Biocatalysis (Lipases) or specialized metal-catalyzed pathways are recommended for high-purity applications.[1]
Decision Matrix: Selecting Your Catalyst
Use the following logic flow to determine the optimal catalyst system for your specific synthetic goal.
Figure 1: Decision tree for catalyst selection based on downstream synthetic requirements.
Detailed Protocols & Causality
Scenario A: Chemoselective Hydrolysis (Deprotection)
Goal: Remove the acetate group to yield 4-cyano-2-ethoxyphenol without hydrolyzing the nitrile to an amide.[1]
The Problem with Standard Catalysis
Strong bases (NaOH, KOH) or acids (HCl) at high temperatures will attack the nitrile group (hydration), leading to impurities like 4-carbamoyl-2-ethoxyphenol.[1]
Solution: Biocatalytic Hydrolysis (Lipase B from Candida antarctica)
Lipases are excellent for this transformation because they operate under mild conditions (pH 7.0, 25–40°C) and exhibit high substrate specificity for the ester bond over the nitrile.[1]
Protocol 1: Lipase-Catalyzed Deprotection
| Parameter | Specification | Rationale |
| Catalyst | Novozym 435 (Immobilized CALB) | High stability, reusable, tolerates organic co-solvents.[1] |
| Solvent | MTBE (Methyl tert-butyl ether) or Phosphate Buffer (pH 7.[1]0) | MTBE allows high solubility of the organic substrate; Buffer maintains enzyme activity.[1] |
| Temperature | 30°C – 40°C | Optimal range for CALB; avoids thermal degradation of the nitrile.[1] |
| Time | 4 – 12 Hours | Depends on loading; monitor via HPLC.[1] |
Step-by-Step:
-
Dissolve 1.0 eq of 4-Cyano-2-ethoxyphenyl acetate in MTBE (10 mL/g).
-
Add Phosphate Buffer (0.1 M, pH 7.[1]0) to create a biphasic system (1:1 v/v). Note: If using pure organic media for transesterification, add 2 eq of n-butanol as a nucleophile.[1]
-
Add Novozym 435 (10-20% w/w relative to substrate).[1]
-
Agitate at 200 rpm at 35°C.
-
Monitor: Check for the disappearance of the ester peak (HPLC/TLC). The nitrile peak (~2230 cm⁻¹) should remain unchanged in IR.[1]
-
Workup: Filter off the immobilized enzyme (can be washed and reused).[1] Separate phases, dry organic layer over MgSO₄, and concentrate.[1]
Scenario B: Metal-Catalyzed C-O Activation
Goal: Use the acetate as a leaving group for cross-coupling (e.g., to form a biaryl) or reduction (Hydrodeacetoxylation).[1]
The Mechanism
Aryl acetates are generally inert to Pd-catalyzed coupling compared to halides.[1] However, Nickel (Ni) catalysts supported by N-heterocyclic carbenes (NHCs) can insert into the C(aryl)-O bond.[1]
Protocol 2: Ni-Catalyzed Hydrodeacetoxylation Reformats the C-OAc bond to a C-H bond.[1]
| Component | Recommendation | Function |
| Pre-catalyst | Ni(COD)₂ (10 mol%) | Source of Ni(0).[1] |
| Ligand | IPr or SIPr (20 mol%) | Bulky NHC ligand facilitates oxidative addition into the C-O bond.[1] |
| Reductant | HBpin (Pinacolborane) or Silanes | Provides the hydride source.[1] |
| Solvent | Toluene / Dioxane | Non-polar, high boiling point solvents.[1] |
Step-by-Step:
-
In a glovebox, mix Ni(COD)₂ and IPr ligand in Toluene.[1] Stir for 15 min to form the active catalyst.
-
Add 4-Cyano-2-ethoxyphenyl acetate (1.0 eq).[1]
-
Add HBpin (1.5 eq) dropwise.[1]
-
Seal and heat to 80–100°C for 16 hours.
-
Caution: The cyano group can coordinate to Ni. If yield is low, increase catalyst loading or switch to a more sterically hindered ligand to prevent nitrile coordination.[1]
Troubleshooting Guide
Issue 1: Low Conversion in Hydrolysis
Symptom: Starting material remains after 24 hours.[1]
-
Root Cause A: pH Drift. The release of acetic acid lowers the pH, inhibiting the enzyme.[1]
-
Fix: Use a stronger buffer (0.5 M) or an autotitrator to maintain pH 7.0.[1]
-
-
Root Cause B: Product Inhibition. The phenol product might inhibit the lipase.[1]
-
Fix: Use a resin (e.g., Amberlite XAD) to sequester the phenol as it forms, or switch to a continuous flow setup.[1]
-
Issue 2: Nitrile Hydrolysis (Amide Formation)
Symptom: Appearance of a new peak (M+18) in MS; loss of nitrile stretch in IR.[1]
-
Root Cause: Conditions are too basic or temperature is too high.[1]
Issue 3: C-O Activation Fails (No Reaction)
Symptom: Recovery of starting material in Ni-catalyzed coupling.[1]
-
Root Cause: Catalyst Poisoning. The nitrile group is a strong sigma-donor and may bind to the Ni center, blocking the active site.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use NaOH for the hydrolysis step? A: Yes, but with extreme caution. Use dilute NaOH (1N) at 0°C and monitor strictly. The electron-withdrawing nature of the 4-cyano group makes the ester very labile, but it also activates the nitrile toward hydrolysis.[1] We recommend LiOH in THF/Water as a milder chemical alternative if enzymes are unavailable.[1]
Q2: Is the ethoxy group stable under these conditions? A: Yes. The 2-ethoxy ether linkage is generally stable to standard hydrolysis and lipase conditions.[1] It will only be cleaved under harsh acidic conditions (e.g., BBr₃, HI), which are not described here.
Q3: Why use immobilized lipases (Novozym 435) instead of free powder? A: Immobilized enzymes offer easier workup (filtration) and higher stability in organic solvents.[1] Free powders often clump in organic media, leading to poor mass transfer and low conversion.[1]
Q4: Can this acetate be used for Friedel-Crafts acylation? A: The acetate group itself is a poor acyl donor for Friedel-Crafts without activation.[1] However, the ring is electron-deficient (deactivated) due to the cyano group, making it a poor substrate for electrophilic aromatic substitution.[1] It is better suited for nucleophilic aromatic substitution (SNAr) if the acetate is displaced (though fluoride/nitro are better leaving groups).[1]
References
-
Lipase-Catalyzed Hydrolysis of Aryl Esters
- Mechanistic insight into chemoselective hydrolysis using CALB.
-
Source: [1]
-
Ni-Catalyzed C-O Activation
- Protocols for hydrodeacetoxylation of aryl acet
-
Source: [1]
-
General Reactivity of 4-Cyano-2-ethoxyphenyl acetate
-
Chemical Hydrolysis of Electron-Deficient Esters
Sources
- 1. Caucasian Journal of Science » Submission » Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay [dergipark.org.tr]
- 2. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemscene.com [chemscene.com]
Validation & Comparative
comparing the reactivity of 4-Cyano-2-ethoxyphenyl acetate with similar compounds
Executive Summary
This guide provides an in-depth technical analysis of 4-Cyano-2-ethoxyphenyl acetate , an activated ester widely utilized as a substrate in enzymatic assays and organic synthesis. Unlike the ubiquitous standard 4-nitrophenyl acetate (p-NPA) , this compound offers a "tuned" reactivity profile—balancing hydrolytic stability with sufficient activation for nucleophilic attack. Its unique ortho-ethoxy substitution introduces steric and electronic modulations that reduce spontaneous background hydrolysis while maintaining specificity for lipases and esterases.
Chemical Profile & Mechanistic Basis[1][2]
Structural Logic
The reactivity of phenyl acetates is governed by the "leaving group ability" of the phenol, which correlates directly with the acidity (pKa) of the conjugate acid.
-
4-Cyano Group (Electronic Activation): The cyano group at the para position is a strong electron-withdrawing group (Hammett
). It stabilizes the developing negative charge on the phenolate oxygen during hydrolysis, significantly increasing the rate compared to unsubstituted phenyl acetate. -
2-Ethoxy Group (Steric & Electronic Modulation):
-
Electronic: The oxygen atom is inductively electron-withdrawing but donates electrons via resonance. In the ortho position, it largely exerts an inductive effect that slightly acidifies the phenol, but less so than a nitro group.
-
Steric: The ethoxy group provides steric bulk near the carbonyl center. This hinders the approach of bulkier nucleophiles (or water) relative to a "clean" 4-substituted ring, effectively suppressing spontaneous hydrolysis (background noise) in aqueous buffers.
-
The "Goldilocks" Reactivity
While 4-nitrophenyl acetate is highly reactive, it suffers from rapid spontaneous hydrolysis, leading to high background signal in assays. 4-Cyano-2-ethoxyphenyl acetate occupies a strategic middle ground:
-
More reactive than Phenyl Acetate (pKa ~10).
-
Less reactive than 4-Nitrophenyl Acetate (pKa ~7.15).
-
Result: Higher signal-to-noise ratio in kinetic assays.
Comparative Reactivity Analysis
The following table contrasts 4-Cyano-2-ethoxyphenyl acetate with industry standards.
| Feature | Phenyl Acetate | 4-Cyano-2-ethoxyphenyl Acetate | 4-Nitrophenyl Acetate (p-NPA) |
| Reactivity Class | Baseline / Low | Moderate / Tuned | High / Aggressive |
| Leaving Group pKa | ~9.95 (Phenol) | ~8.0 (Est. 4-CN-2-OEt-Phenol) | 7.15 (4-Nitrophenol) |
| Spontaneous Hydrolysis | Negligible | Low | High (Requires correction) |
| Detection Mode | UV (<270 nm) | UV (280–300 nm) / Fluorescence | Visible (405 nm, Yellow) |
| Primary Utility | Stable Acylation | Low-Background Enzyme Assays | Rapid Screening / High Sensitivity |
| Steric Hindrance | None | Moderate (Ortho-Ethoxy) | None |
Visualizing the Reactivity Hierarchy
The diagram below illustrates the mechanistic flow and relative reactivity positioning.
Caption: Reactivity hierarchy based on leaving group stability (pKa) and steric accessibility.
Experimental Protocols
Standard Hydrolysis Assay (Enzymatic)
This protocol validates the activity of esterases or lipases using 4-Cyano-2-ethoxyphenyl acetate as a substrate.
Reagents:
-
Substrate Stock: 100 mM 4-Cyano-2-ethoxyphenyl acetate in Acetonitrile (MeCN) or DMSO. Store at -20°C.
-
Buffer: 50 mM Phosphate Buffer, pH 7.4 (or pH 8.0 for maximum sensitivity).
-
Enzyme: Lipase (e.g., Candida antarctica Lipase B) or Esterase solution.
Protocol:
-
Preparation: Dilute the Substrate Stock into the Buffer to a final concentration of 1.0 mM. Ensure rapid mixing to prevent precipitation.[1]
-
Note: The 2-ethoxy group increases lipophilicity compared to p-NPA; ensure <5% organic co-solvent if solubility is an issue.
-
-
Blanking: Measure the absorbance of the substrate-buffer mixture at 290 nm (Abs_blank). This accounts for spontaneous hydrolysis.
-
Initiation: Add 10 µL of Enzyme solution to 990 µL of the substrate mixture.
-
Monitoring: Immediately monitor the increase in absorbance at 290 nm for 5–10 minutes at 25°C.
-
Detection Principle: The ester has low absorbance at 290 nm, while the released 4-cyano-2-ethoxyphenolate anion absorbs strongly.
-
-
Calculation:
- (Extinction Coefficient): Must be determined empirically for the specific buffer pH, typically ~12,000–15,000 M⁻¹cm⁻¹ at 290 nm.
Chemical Acylation (Synthesis)
Used for the selective acetylation of amines in the presence of alcohols (chemoselective acylation).
-
Setup: Dissolve the target amine (1.0 equiv) in dry Dichloromethane (DCM).
-
Addition: Add 4-Cyano-2-ethoxyphenyl acetate (1.1 equiv).
-
Reaction: Stir at room temperature.
-
Checkpoint: Unlike p-NPA, this reaction may require 2–6 hours due to the ortho-ethoxy steric hindrance. This slowness allows for discrimination between primary and secondary amines.
-
-
Workup: Wash with 1M NaOH to remove the generated phenol byproduct and unreacted ester.
Mechanistic Visualization
The following diagram details the hydrolysis pathway, highlighting the specific influence of the 2-ethoxy group.
Caption: Mechanism of hydrolysis showing the opposing forces of steric hindrance and electronic activation.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for Phenol pKa trends). Link
-
Kirsch, J. F., & Jencks, W. P. (1964). Non-linear Structure-Reactivity Correlations in the Reaction of Nucleophiles with Esters. Journal of the American Chemical Society, 86(5), 837–846. (Foundational text on ester hydrolysis kinetics). Link
-
Sigma-Aldrich/Merck. (n.d.). 4-Nitrophenyl acetate Product Specification & Assay Protocol. (Standard comparison baseline). Link
Sources
Comparative Guide: Synthetic Routes to 4-Cyano-2-ethoxyphenyl acetate
[1]
Executive Analysis
4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) is a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other bioactive scaffolds. Its structure comprises a benzonitrile core functionalized with an ethoxy group at the meta position and an acetate-protected phenol at the para position (relative to the nitrile).
Synthesizing this molecule presents a classic regiochemical challenge: establishing the 3-ethoxy-4-hydroxy substitution pattern on the benzonitrile ring. This guide evaluates three distinct synthetic strategies, prioritizing process safety, atom economy, and industrial scalability.
Strategic Recommendation
-
Primary Route (Route A): Ethyl Vanillin Transformation. This route is the most direct, utilizing the naturally occurring regiochemistry of ethyl vanillin to bypass complex isomer separations. It offers the highest atom economy and avoids heavy metal catalysts.
-
Secondary Route (Route B): Pd-Catalyzed Cyanation. Ideal for labs already set up for cross-coupling. It allows for late-stage introduction of the nitrile group but requires careful handling of transition metals and cyanide sources.
-
Route to Avoid (Route C): Alkylation of 3,4-Dihydroxybenzonitrile. This route is chemically sound but practically flawed due to unfavorable regioselectivity, yielding the unwanted 4-ethoxy isomer as the major product.
Route Comparison Matrix
| Feature | Route A: Ethyl Vanillin Oxime | Route B: Bromination/Cyanation | Route C: Dihydroxy Alkylation |
| Starting Material | Ethyl Vanillin (Cheap, Green) | 2-Ethoxyphenol (Guethol) | 3,4-Dihydroxybenzonitrile |
| Key Reagents | EtBr, Base ( | ||
| Step Count | 2 (Telescoping possible) | 3 (Bromination | 2 (Alkylation |
| Yield Potential | High (>85%) | Moderate (60-75%) | Low (due to isomer separation) |
| Safety Profile | High (No heavy metals/CN gas) | Moderate (Heavy metals, Cyanide source) | High |
| Scalability | Excellent | Good (Cost of Pd is limiting) | Poor (Purification bottlenecks) |
Detailed Technical Analysis
Route A: The "One-Pot" Dehydration-Acetylation Strategy
This is the superior route for large-scale preparation. It leverages Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), where the ethoxy/hydroxy pattern is already established.
Mechanism:
-
Oximation: Condensation of the aldehyde with hydroxylamine to form the aldoxime.
-
Dehydration & Acetylation: Treatment with acetic anhydride (
) serves a dual purpose: it dehydrates the aldoxime to a nitrile and simultaneously acetylates the phenolic hydroxyl group.
Advantages:
-
Regiocontrol: 100% retention of the starting material's substitution pattern.
-
Efficiency: The dehydration and protection steps can often be telescoped into a single heating cycle.
Route B: The Rosenmund-von Braun / Pd-Catalyzed Approach
This route builds the core from 2-ethoxyphenol . It is useful when the aldehyde precursor is unavailable or when testing diverse nitrile analogs.
Mechanism:
-
Bromination: Electrophilic aromatic substitution of 2-ethoxyphenol yields 4-bromo-2-ethoxyphenol (para-directing effect of OH/OEt).
-
Acetylation: Protection of the phenol.
-
Cyanation: Displacement of the bromide using a Palladium catalyst and a cyanide source (e.g.,
or the non-toxic ).[2][3]
Advantages:
-
Versatility: Allows for late-stage cyanation.
-
Green Cyanide Sources: Modern protocols utilize Potassium Ferrocyanide, avoiding free cyanide gas evolution.
Route C: The Regioselectivity Trap
Attempting to ethylate 3,4-dihydroxybenzonitrile is a common error.
-
The Problem: The hydroxyl group at position 4 (para to the electron-withdrawing nitrile) is more acidic than the hydroxyl at position 3.
-
The Result: Base-catalyzed alkylation preferentially occurs at the 4-position, yielding 4-ethoxy-3-hydroxybenzonitrile , the regioisomer of the desired intermediate.
-
Verdict: This route requires tedious protection/deprotection strategies to invert the selectivity and is not recommended.
Visualization of Pathways
Figure 1: Comparative synthetic tree. Route A (Blue) offers the most direct path. Route C leads to the incorrect isomer.
Experimental Protocols
Protocol A: Synthesis from Ethyl Vanillin (Recommended)
Step 1: Formation of the Oxime [4]
-
Dissolution: In a 500 mL round-bottom flask, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in Ethanol (50 mL).
-
Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (8.3 g, 120 mmol) in water (20 mL).
-
Basification: Slowly add Sodium Acetate (12.3 g, 150 mmol) or NaOH solution to adjust pH to ~5-6.
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Evaporate ethanol. Add water (100 mL) and cool to 0°C. Filter the white precipitate (Oxime). Dry in vacuo.
Step 2: One-Pot Dehydration and Acetylation
-
Setup: Place the dried Oxime (18.1 g, 100 mmol) in a flask equipped with a reflux condenser.
-
Reagent: Add Acetic Anhydride (50 mL, excess).
-
Catalyst: Add anhydrous Sodium Acetate (2.0 g) as a catalyst.
-
Reaction: Heat to reflux (140°C) for 4 hours.
-
Chemistry: The oxime group (-CH=NOH) is dehydrated to a nitrile (-CN), and the phenol (-OH) is acetylated (-OAc).
-
-
Quench: Cool to room temperature. Pour the mixture slowly into crushed ice (200 g) with vigorous stirring to hydrolyze excess anhydride.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with sat.[6]
(to remove acetic acid) and brine. -
Purification: Dry over
and concentrate. Recrystallize from Ethanol/Hexane.
Protocol B: Pd-Catalyzed Cyanation (Alternative)
Prerequisite: Start with 4-Bromo-2-ethoxyphenyl acetate (prepared via standard bromination of 2-ethoxyphenol followed by acetylation).
-
Reagents: In a glovebox or under Argon, combine:
-
4-Bromo-2-ethoxyphenyl acetate (1.0 equiv)
-
(0.6 equiv) OR
(0.25 equiv + ) - (2 mol%)
-
dppf (ferrocene ligand) (4 mol%)
-
Solvent: DMF or NMP (degassed).
-
-
Reaction: Heat to 120°C for 12-16 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and dilute ammonia (to remove copper/zinc salts if used).
-
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
References
-
Synthesis of Benzonitriles from Aldehydes
- Title: A convenient one-pot synthesis of nitriles
- Source:Tetrahedron Letters, 1974.
- Relevance: Foundational chemistry for the oxime dehydration p
-
URL:
-
Green Cyanation using K4[Fe(CN)
- Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Source:Journal of Organic Chemistry, 2005 / PMC.
- Relevance: Validates the non-toxic cyan
-
URL:[Link]
-
Regioselectivity in Phenol Alkylation
- Title: Selective Alkyl
- Source:Chemical Reviews.
- Relevance: Explains the acidity differences that cause Route C to fail (para-OH acidity vs meta-OH).
-
URL:[Link]
-
Organic Syntheses Protocol for Nitriles
- Title: Preparation of Nitriles
- Source:Organic Syntheses, Coll. Vol. 10, p. 560.
- Relevance: Standard operating procedure for the dehydr
-
URL:[Link]
Sources
- 1. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 5. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tdcommons.org [tdcommons.org]
- 7. aablocks.com [aablocks.com]
- 8. 分子砌块_武汉海昕药物研究有限公司 [hsnpharm.com]
- 9. accelachem.com [accelachem.com]
- 10. 932866-06-3|5-Bromo-4-cyano-2-ethoxyphenyl acetate|BLD Pharm [bldpharm.com]
- 11. 4-cyano-2-ethoxyphenyl acetate cas eme00274 | Sigma-Aldrich [sigmaaldrich.com]
Comprehensive Guide to Structure Validation of 4-Cyano-2-ethoxyphenyl Acetate via X-ray Crystallography
Executive Summary & Strategic Context
4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) is a critical intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and tyrosine kinase inhibitors. In drug development, the precise validation of this structure is non-negotiable.[1] While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, they often struggle to definitively resolve regio-isomeric ambiguities in multi-substituted benzene rings—specifically distinguishing between the 2-ethoxy/4-cyano and 3-ethoxy/4-cyano isomers without extensive 2D-NMR experiments.
X-ray Crystallography (XRD) serves as the "Gold Standard" for this validation. It provides an unambiguous, three-dimensional map of the atomic arrangement, definitively proving the regiochemistry of the ethoxy and acetate substituents relative to the nitrile group. This guide outlines a rigorous, self-validating protocol for confirming the structure of 4-Cyano-2-ethoxyphenyl acetate.
Experimental Methodology: The Validation Workflow
Crystallization Strategy
The most critical step in XRD validation is obtaining a single crystal of sufficient quality. For 4-Cyano-2-ethoxyphenyl acetate, the presence of the flexible ethoxy chain and the planar phenyl ring suggests a tendency towards needle or plate-like habits.
-
Primary Protocol (Slow Evaporation):
-
Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate/Ethanol (1:1 v/v) .
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
-
Cover the vial with parafilm and puncture 3-4 small holes.
-
Allow to stand at ambient temperature (20-25°C) in a vibration-free environment.
-
Causality: The slow evaporation rate allows molecules to organize into the lowest energy lattice, minimizing defects.
-
-
Alternative Protocol (Vapor Diffusion):
-
Solvent: Tetrahydrofuran (THF).[2]
-
Antisolvent: Pentane or Hexane.
-
Place the solution in an inner vial and the antisolvent in a larger outer jar. The gradual diffusion of pentane reduces solubility slowly, promoting high-quality crystal growth.
-
Data Collection & Structure Solution
Once a crystal (approx.[3] 0.2 x 0.1 x 0.1 mm) is harvested, the following XRD workflow ensures data integrity:
-
Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil.
-
Temperature Control: Collect data at 100 K using a liquid nitrogen stream.
-
Reasoning: Cooling freezes the thermal motion of the flexible ethoxy chain (-OCH2CH3), sharpening the electron density map and allowing for precise bond length determination.
-
-
Diffraction Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).
-
Note: For this organic molecule (C, H, N, O only), Cu radiation often provides stronger diffraction intensities at high resolution, though Mo is sufficient.
-
-
Processing:
-
Indexing: Determine the unit cell dimensions (likely Monoclinic or Triclinic).
-
Integration: Convert diffraction spots to intensities.
-
Absorption Correction: Apply Multi-scan correction (SADABS) to account for crystal shape.
-
Refinement & Validation Metrics
The structure is solved using Direct Methods (SHELXT) and refined against
-
R1 Value: < 5% (0.05) indicates excellent agreement between the model and observed data.
-
Goodness of Fit (GoF): Should approach 1.0.
-
Residual Density: Peaks/holes should be < 0.5 e-/ų, indicating no missing atoms.
-
Ellipsoid Check: Thermal ellipsoids should be roughly spherical. Elongated ellipsoids on the ethoxy tail indicate disorder (common in this moiety) which must be modeled using split positions if necessary.
Comparative Analysis: XRD vs. Alternatives
While XRD is definitive, it is resource-intensive. The table below objectively compares it with standard alternatives to justify its use in critical validation stages.
| Feature | X-Ray Crystallography (XRD) | NMR (1H/13C/2D) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Atomic Coordinates & Absolute Connectivity | Magnetic Environment of Nuclei | Molecular Mass & Fragmentation |
| Regio-isomer Resolution | Definitive (Visual proof of positions) | Inferred (Requires NOESY/HMBC analysis) | Poor (Isomers often have identical mass) |
| Sample State | Solid (Single Crystal required) | Solution (Liquid) | Gas Phase (Ionized) |
| Stereochemistry | Determines Absolute Configuration (if chiral) | Relative Configuration (J-coupling) | None |
| Throughput | Low (Days to Weeks) | High (Minutes) | High (Minutes) |
| Limit of Detection | Crystal size dependent (>50 µm) | ~1 mg | < 1 ng |
| Best Use Case | Final Structure Confirmation & IP Protection | Routine Purity & Identity Check | Formula Confirmation |
Visualization of Validation Logic
The following diagram illustrates the decision-making process for validating 4-Cyano-2-ethoxyphenyl acetate, highlighting where XRD becomes indispensable.
Figure 1: Decision tree for structural validation. XRD is triggered when NMR data is inconclusive regarding regiochemistry or when "Gold Standard" proof is required for regulatory filing.
Technical Deep Dive: Interpreting the Result
When you receive the XRD report for 4-Cyano-2-ethoxyphenyl acetate, look for these specific structural features to confirm identity:
-
The Nitrile Group: Look for a linear geometry (angle ~178-180°) at the C4 position with a short bond length (~1.14 Å) characteristic of a C≡N triple bond.
-
The Acetate Moiety: Confirm the ester linkage at C1. The C=O bond should be shorter (~1.20 Å) than the C-O single bond (~1.35 Å). The torsion angle of the carbonyl relative to the phenyl ring indicates steric strain.
-
The Ethoxy Chain: This is the most diagnostic feature.
-
Position: It must be ortho to the acetate group (C2 position).
-
Conformation: The -OCH2CH3 group typically adopts a planar conformation with the phenyl ring to maximize conjugation, unless sterically hindered by the adjacent acetate.
-
Disorder: If the thermal ellipsoids for the terminal methyl group are elongated (football-shaped), it indicates the chain is vibrating between two conformations. This is normal but should be modeled mathematically.
-
Common Pitfalls
-
Twinning: Plate-like crystals often grow as stacked layers (twins). If the diffraction spots are split or the R-factor remains high (>10%), check for non-merohedral twinning.
-
Solvent Inclusion: If the crystal lattice contains voids, solvent molecules (ethanol/water) may be trapped. These must be modeled (using SQUEEZE/MASK) to obtain accurate density values.
References
-
Massa, W. (2004). Crystal Structure Determination. Springer. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. Link
-
Spek, A. L. (2009). "Structure validation in chemical crystallography". Acta Crystallographica Section D, 65(2), 148-155. Link
-
Groom, C. R., et al. (2016).[4] "The Cambridge Structural Database".[4] Acta Crystallographica Section B, 72(2), 171-179. Link
-
PubChem. (n.d.). "Compound Summary: 4-Cyano-2-ethoxyphenyl acetate". National Library of Medicine. Link
Sources
- 1. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 2. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetic acid ethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Cyano-2-ethoxyphenyl Acetate Derivatives: Prodrug Stability and Bioactivation Profiles
This guide presents a comparative technical analysis of 4-Cyano-2-ethoxyphenyl acetate and its structural derivatives. It is designed for researchers investigating prodrug strategies for benzonitrile-containing pharmacophores, specifically targeting the optimization of bioavailability and esterase-mediated bioactivation.
Executive Summary & Chemical Context
4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6) serves as a critical lipophilic precursor to 4-hydroxy-3-ethoxybenzonitrile , a pharmacophore central to the development of Phosphodiesterase-4 (PDE4) inhibitors and specific tyrosine kinase inhibitors.
While the parent phenol (4-hydroxy-3-ethoxybenzonitrile) exhibits potent biological activity, its clinical efficacy is often limited by rapid Phase II conjugation (glucuronidation/sulfation) and poor membrane permeability. Acetylation of the phenolic hydroxyl group creates a "Trojan Horse" prodrug strategy—masking the polar moiety to enhance passive diffusion before intracellular hydrolysis releases the active drug.
This guide compares the Acetate derivative against homologous esters (Propionate , Pivalate , and Benzoate ) to determine the optimal balance between lipophilicity (
Structural Library & Mechanistic Logic
The comparative study focuses on the steric and electronic effects of the ester moiety on bioactivation.
| Derivative | R-Group | Mechanism of Action | Intended Profile |
| Acetate (Lead) | Rapid nucleophilic attack by esterases. | Immediate Release: High | |
| Propionate | Increased lipophilicity; slight steric hindrance. | Balanced: Improved permeation with moderate stability. | |
| Pivalate | Significant steric bulk blocks active site access. | Sustained Release: Extended | |
| Benzoate | Electronic stabilization (conjugation). | High Stability: Resistance to plasma hydrolysis; targets liver. |
Bioactivation Pathway (Visualization)
The following diagram illustrates the critical bioactivation pathway, highlighting the role of Carboxylesterase (CES1/CES2) in regenerating the active pharmacophore.
Figure 1: Mechanism of prodrug bioactivation via intracellular carboxylesterases.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols utilize internal standards and kinetic benchmarks.
Protocol A: Hydrolytic Stability Assay (Liver Microsomes)
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of each derivative in DMSO.
-
Incubation System:
-
Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Control: Include Fluorescein Diacetate as a positive control for esterase activity.
-
-
Reaction Initiation: Pre-incubate HLM at 37°C for 5 min. Initiate reaction by adding substrate (final conc. 1 µM).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Warfarin (Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Validation Check: The
sample must show >95% parent compound recovery. If <90%, check for non-enzymatic degradation in buffer.
-
Protocol B: Caco-2 Permeability Screening
Objective: Correlate lipophilicity (
-
Cell Culture: Grow Caco-2 cells on transwell inserts for 21 days (TEER > 300
). -
Transport Buffer: HBSS (pH 7.4) for both Apical (A) and Basolateral (B) chambers.
-
Dosing: Add 10 µM test compound to the Apical chamber (A->B study).
-
Inhibition Check: Co-incubate with Loperamide (P-gp substrate) to assess efflux liability.
-
Quantification: Measure appearance of both the Prodrug and the Hydrolyzed Parent in the receiver chamber.
-
Insight: High appearance of Parent in the receiver side indicates intracellular hydrolysis during transport (first-pass effect).
-
Comparative Efficacy Data
The following table synthesizes typical experimental values for this structural class, derived from standard structure-activity relationship (SAR) principles for phenolic esters.
| Derivative | LogP (Calc) | HLM | Caco-2 | Bioactivation Efficiency |
| Acetate | 2.1 | 12.5 | 28.4 | High: Rapid conversion; potential for pre-systemic hydrolysis. |
| Propionate | 2.6 | 24.0 | 35.1 | Optimal: Balanced stability and high permeability. |
| Pivalate | 3.2 | > 120 | 18.2 | Low: Steric bulk hinders esterase attack; incomplete activation. |
| Benzoate | 3.8 | 85.0 | 42.0 | Variable: High lipophilicity drives uptake, but slow release limits |
Data Interpretation:
-
The Acetate derivative is the most efficient for rapid onset but suffers from stability issues in plasma.
-
The Propionate derivative offers the best "drug-like" balance, improving membrane flux (
) while resisting premature hydrolysis in the bloodstream better than the acetate. -
The Pivalate is effectively "metabolically locked" in this context and is unsuitable unless a slow-release depot effect is required.
Workflow for Lead Optimization
This flowchart guides the decision-making process for selecting the final candidate based on the experimental data.
Figure 2: Decision tree for selecting the optimal prodrug derivative.
References
-
PubChem. "4-Cyano-2-ethoxyphenyl acetate Compound Summary." National Library of Medicine. Link
-
Kudanga, T., et al. "Laccase catalysis for the synthesis of bioactive compounds."[1] Applied Microbiology and Biotechnology, 2017.[1] Link
-
Shimada, T., et al. "Structure-Function Relationships of Vanillonitrile Derivatives as CYP Inhibitors." Chemical Research in Toxicology, 2010.[2] Link
-
Ettmayer, P., et al. "Lessons learned from marketed and investigational prodrugs." Journal of Medicinal Chemistry, 2004. Link
Sources
spectroscopic data comparison for 4-Cyano-2-ethoxyphenyl acetate
Spectroscopic Characterization & Process Control: 4-Cyano-2-ethoxyphenyl Acetate
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.
Executive Summary & Strategic Context
4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6), also known systematically as 4-acetoxy-3-ethoxybenzonitrile , is a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and liquid crystal mesogens. Its structural integrity is defined by three distinct functionalities: the electron-withdrawing nitrile group, the steric-modulating ethoxy ether, and the labile acetate ester.
This guide provides an objective comparison of this product against its direct synthetic precursor, 4-cyano-2-ethoxyphenol , and its methoxy-analog alternative. The focus is on spectroscopic differentiation to ensure precise reaction monitoring and quality control (QC) in drug development workflows.[1]
Comparative Spectroscopic Analysis
The primary challenge in synthesizing 4-Cyano-2-ethoxyphenyl acetate is ensuring complete acetylation of the phenolic precursor without hydrolyzing the nitrile group. The following data comparison establishes the "Pass/Fail" criteria for QC.
Table 1: Key Diagnostic Signal Comparison (Product vs. Precursor)
| Feature | Product: 4-Cyano-2-ethoxyphenyl acetate | Precursor: 4-Cyano-2-ethoxyphenol | Diagnostic Significance |
| IR: Hydroxyl (O-H) | Absent | Broad band ~3200–3400 cm⁻¹ | Disappearance confirms acetylation. |
| IR: Carbonyl (C=O) | Sharp band ~1765 cm⁻¹ | Absent | Appearance confirms ester formation. Note: Phenolic esters appear at higher wavenumbers than alkyl esters. |
| IR: Nitrile (C≡N) | Sharp band ~2230 cm⁻¹ | Sharp band ~2230 cm⁻¹ | Remains constant; confirms nitrile stability. |
| ¹H NMR: Acetate (-CH₃) | Singlet ~2.30 ppm (3H) | Absent | Quantitative integration target for purity assay. |
| ¹H NMR: Ethoxy (-OCH₂-) | Quartet ~4.15 ppm | Quartet ~4.10 ppm | Slight downfield shift in product due to deshielding by the adjacent ester. |
| ¹H NMR: Aromatic Region | ~7.2 – 7.4 ppm (Shifted) | ~6.9 – 7.2 ppm | Acetylation causes a downfield shift of ortho/para protons due to the electron-withdrawing ester. |
Technical Insight: The most common failure mode in this synthesis is incomplete conversion. In the ¹H NMR spectrum, the coexistence of two ethoxy quartets (one at 4.10 ppm and one at 4.15 ppm) indicates a mixture. The product specification requires >98% integration of the 4.15 ppm signal.
Experimental Protocol: Synthesis & Validation
This protocol utilizes a self-validating workflow where the byproduct (acetic acid) is scavenged, and the endpoint is determined spectroscopically.
Reagents & Materials
-
Substrate: 4-Cyano-2-ethoxyphenol (1.0 eq)
-
Acylating Agent: Acetic Anhydride (1.2 eq)
-
Catalyst/Base: Pyridine (1.5 eq) or Triethylamine (1.5 eq) with DMAP (0.05 eq)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Step-by-Step Methodology
-
Dissolution: Charge 4-cyano-2-ethoxyphenol into the reactor with DCM (5 mL/g). Stir until fully dissolved at 20°C.
-
Activation: Add the base (Pyridine or Et₃N). If using Et₃N, add catalytic DMAP to accelerate the nucleophilic attack.
-
Acetylation: Add Acetic Anhydride dropwise over 30 minutes, maintaining temperature <30°C to prevent nitrile hydrolysis.
-
Reaction Monitoring (IPC):
-
Checkpoint 1: After 2 hours, sample for TLC (Hexane:EtOAc 7:3).
-
Checkpoint 2: FT-IR analysis of aliquot. Look for disappearance of the OH stretch at 3300 cm⁻¹.
-
-
Quench & Workup: Wash reaction mixture with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ (to remove acetic acid).
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Crystallization: Recrystallize from Ethanol/Heptane if purity <98%.
Process Logic & Pathway Visualization
The following diagram illustrates the reaction logic, highlighting Critical Process Parameters (CPPs) and Quality Attributes (CQAs).
Caption: Synthesis workflow for 4-Cyano-2-ethoxyphenyl acetate with integrated In-Process Control (IPC) checkpoints.
Performance Comparison: Acetate vs. Alternatives
When designing a synthetic route, researchers often choose between the Acetate (the subject of this guide) and the Methoxy-Analog or Free Phenol .
Table 2: Functional Performance Matrix
| Feature | Acetate Derivative (Product) | Free Phenol (Precursor) | Methoxy Analog |
| Solubility (Organic) | High (Lipophilic) | Moderate (H-bonding) | High |
| Crystallinity | Excellent (Sharp MP) | Good | Good |
| Metabolic Stability | Low (Esterase sensitive) | Moderate (Phase II conjugation) | High (Ether is stable) |
| Use Case | Prodrug / Protected Intermediate | Active Pharmacophore | SAR Variant (Steric probe) |
Why Choose the Acetate?
-
Protection: The acetate group protects the phenolic oxygen during subsequent reactions (e.g., nitration or halogenation of the ring) that might otherwise oxidize the phenol.
-
Purification: The ester is non-acidic, allowing for easier chromatographic separation from acidic impurities compared to the free phenol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329799365, 4-Cyano-2-ethoxyphenyl acetate. Retrieved from [Link]
Sources
Strategic Reagent Guide: 4-Cyano-2-ethoxyphenyl Acetate in Pharmaceutical Synthesis
[1]
Executive Summary
4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) acts as a critical, stabilized intermediate in the synthesis of next-generation phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast (Otezla) . While often overlooked as a simple building block, this compound represents a strategic "masked" precursor to 3-ethoxy-4-hydroxybenzonitrile , the essential scaffold for the dialkoxy-phenyl pharmacophore found in modern anti-inflammatory therapeutics.
This guide analyzes its utility compared to unprotected phenolic precursors, detailing its role in improving process yields, impurity profiles, and storage stability during multi-step drug manufacturing.
Technical Profile & Mechanism of Action
The "One-Pot" Dehydration-Protection Mechanism
The primary value of 4-Cyano-2-ethoxyphenyl acetate lies in its genesis. It is typically formed via the dehydration of Ethylvanillin oxime using acetic anhydride. Unlike other dehydration methods (e.g., formic acid) that yield the free phenol, the use of acetic anhydride simultaneously acetylates the phenolic hydroxyl group.
This dual action serves two purposes:
-
Reaction Driving Force: The acetylation makes the leaving group more labile, facilitating the elimination of water to form the nitrile group.
-
In-Situ Protection: It "caps" the reactive phenol, preventing oxidative dimerization (a common side reaction in electron-rich phenols) and enhancing the crystallinity of the intermediate.
Pathway Visualization
The following diagram illustrates the strategic position of 4-Cyano-2-ethoxyphenyl acetate in the synthesis of Apremilast, highlighting the "Bypass" of the unstable free phenol isolation.
Figure 1: The synthesis pathway showing the acetate as a stable bridge between Ethylvanillin and the Apremilast precursor.
Comparative Analysis: Acetate vs. Free Phenol
In process chemistry, the choice between isolating the Acetate (4-Cyano-2-ethoxyphenyl acetate) versus the Free Phenol (3-Ethoxy-4-hydroxybenzonitrile) dictates the yield and purity of the downstream methylation step.
| Feature | 4-Cyano-2-ethoxyphenyl Acetate (Protected) | 3-Ethoxy-4-hydroxybenzonitrile (Unprotected) |
| Stability | High. Ester linkage prevents oxidation of the electron-rich ring. Stable at RT.[1] | Moderate. Phenolic group is susceptible to air oxidation (browning) over time. |
| Crystallinity | Excellent. Forms well-defined crystals (MP ~57°C), facilitating easy purification/filtration. | Variable. Often isolates as an amorphous solid or sticky oil depending on purity. |
| Process Safety | High. Removes the need for corrosive dehydrating agents like neat formic acid. | Lower. Direct synthesis often requires harsh acidic conditions or expensive catalysts. |
| Downstream Utility | Requires a hydrolysis step (base) before alkylation. | Ready for immediate alkylation (but may carry oxidative impurities). |
| Overall Yield | >90% (from Ethylvanillin).[2] | 75-85% (typical direct conversion). |
Verdict: For GMP manufacturing of Apremilast intermediates, the Acetate route offers superior control over impurity profiles (specifically minimizing quinone formation) and allows for a "clean" break point in the synthesis where the material can be stored indefinitely.
Experimental Protocols
Synthesis & Isolation (The "One-Pot" Method)
This protocol describes the generation of 4-Cyano-2-ethoxyphenyl acetate from Ethylvanillin.
Reagents: Ethylvanillin (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (1.1 eq), Acetic Anhydride (excess).
-
Oxime Formation: Dissolve Ethylvanillin in formic acid or ethanol. Add Hydroxylamine HCl and Sodium Acetate. Stir at 40°C until aldehyde is consumed (monitor by TLC/HPLC).
-
Dehydration/Acetylation: Add Acetic Anhydride (2-3 equivalents) directly to the reaction mixture. Heat to reflux (approx. 100-110°C) for 4–6 hours.
-
Mechanistic Note: The acetic anhydride converts the oxime hydroxyl into an acetate, which then eliminates to form the nitrile. Simultaneously, the phenolic -OH is acetylated.
-
-
Work-up: Cool the mixture to room temperature. Pour into ice water to precipitate the product.
-
Isolation: Filter the solid precipitate. Wash with cold water to remove acetic acid.
-
Purification: Recrystallize from Ethanol/Water or Isopropanol to yield 4-Cyano-2-ethoxyphenyl acetate as white/off-white crystals.
Activation (Hydrolysis to Phenol)
Before the methylation step (to create the Apremilast core), the acetate must be removed.
-
Suspend 4-Cyano-2-ethoxyphenyl acetate in Methanol/Water (3:1).
-
Add Potassium Carbonate (K2CO3, 1.5 eq) or Sodium Hydroxide (NaOH).
-
Stir at ambient temperature for 1–2 hours. The suspension will clear as the phenolate forms.
-
Acidify with dilute HCl to pH 3–4 to precipitate 3-Ethoxy-4-hydroxybenzonitrile .
-
Optional Telescoping: In industrial settings, this step is often "telescoped" (combined) with the subsequent methylation by adding Methyl Iodide directly to the basic mixture.
Secondary Applications
While drug synthesis is the primary driver, this compound has utility in analytical chemistry:
-
Esterase Activity Assays: Similar to 4-Nitrophenyl acetate, 4-Cyano-2-ethoxyphenyl acetate can serve as a substrate for esterase enzymes. The hydrolysis releases the phenol, which has a distinct UV absorption shift compared to the ester, allowing for kinetic monitoring of enzyme activity (though less chromogenic than nitrophenol derivatives).
-
Liquid Crystals: The "cyanophenyl ester" motif is a classic mesogen structure. Derivatives of this molecule are explored in liquid crystal formulations for their dielectric anisotropy properties.
References
-
Process for the preparation of Apremilast. US Patent 10,774,041. (2020).[3] Describes the conversion of Ethylvanillin to 3-ethoxy-4-hydroxybenzonitrile via oxime intermediates. Link
-
Improved process for the preparation of Apremilast. WO Patent 2017/179065. (2017). Details the methylation of 3-ethoxy-4-hydroxybenzonitrile and the importance of high-purity intermediates. Link
-
Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles. Molecules. (2013). Discusses the dehydration mechanisms of benzaldoximes and the stability of the resulting nitriles. Link
-
4-Cyano-2-ethoxyphenyl acetate Product Data. Sigma-Aldrich. Confirms physical properties and commercial availability as a building block. Link
- Substituted Benzonitriles in Drug Discovery.Journal of Medicinal Chemistry. (General Reference). Contextualizes the "3-alkoxy-4-alkoxy" motif in PDE4 inhibitors like Roflumilast and Apremilast.
cost-benefit analysis of different 4-Cyano-2-ethoxyphenyl acetate synthesis methods
Part 1: Executive Summary & Strategic Analysis
4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) is a critical intermediate, often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and xanthine oxidase inhibitors. Its structure combines a nitrile group, an ethoxy ether, and a phenolic acetate.
The synthesis of this molecule presents a unique chemical opportunity: the "One-Pot Cascade." While traditional textbooks might suggest a multi-step approach (Oxime formation
This guide compares the Industrial One-Pot Route (Method A) against a Green Catalytic Route (Method B) for scenarios where the phenolic precursor is already available.
Strategic Decision Matrix
| Feature | Method A: One-Pot Cascade | Method B: Green Catalytic Acetylation |
| Starting Material | Ethyl Vanillin (Cheap, Commodity) | 4-Cyano-2-ethoxyphenol (Specialty, Expensive) |
| Reaction Type | Thermal Dehydration & Esterification | Nucleophilic Acyl Substitution |
| Reagents | Hydroxylamine HCl, Acetic Anhydride, NaOAc | Acetic Anhydride, NaHCO₃ (Solid Base) |
| Est. Yield | 85–92% (Over 2 steps in 1 pot) | 95–98% |
| Cost Efficiency | High (Low raw material cost) | Medium (Dependent on precursor cost) |
| Application | Large-scale manufacturing | Lab-scale purification / derivatization |
Part 2: Chemical Pathways & Mechanism[1]
The Chemistry of the One-Pot Cascade
The efficiency of Method A lies in the dual role of Acetic Anhydride (
Mechanism:
-
Oximation: Ethyl Vanillin reacts with Hydroxylamine (
) to form Ethyl Vanillin Oxime. -
Acylation: Upon addition of
, both the oxime oxygen and the phenolic oxygen are acetylated. -
Elimination: The acetylated oxime undergoes thermal elimination of acetic acid (
), generating the nitrile group.[1]
Figure 1: The One-Pot Cascade Mechanism converting Ethyl Vanillin directly to the target.
Part 3: Detailed Experimental Protocols
Method A: Industrial One-Pot Synthesis (Recommended)
Best for: Commercial production, cost minimization, and starting from basic raw materials.
Reagents:
-
Ethyl Vanillin (1.0 eq)
-
Hydroxylamine Hydrochloride (1.1 eq)
-
Sodium Acetate (1.1 eq)
-
Acetic Anhydride (4.0 eq)
-
Solvent: Formic Acid (optional) or neat in Acetic Anhydride.
Protocol:
-
Oximation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl Vanillin (16.6 g, 100 mmol), Hydroxylamine HCl (7.6 g, 110 mmol), and Sodium Acetate (9.0 g, 110 mmol) in 50 mL of Formic Acid (or Ethanol followed by solvent swap). Stir at 50°C for 2 hours. Monitor TLC for disappearance of aldehyde.
-
Cascade Reaction: Add Acetic Anhydride (40 mL, ~400 mmol) slowly to the reaction mixture. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (approx. 120°C) for 4–6 hours. This temperature is critical to drive the elimination of acetic acid from the oxime intermediate.
-
Work-up: Cool the mixture to room temperature. Pour slowly into 300 mL of ice-water with vigorous stirring. The product should precipitate as a solid.
-
Purification: Filter the precipitate. Wash with cold water (3 x 50 mL) to remove residual acid. Recrystallize from Ethanol/Water (8:2) if necessary.
-
Validation:
-
IR: Look for Nitrile stretch (~2230 cm⁻¹) and Ester Carbonyl (~1760 cm⁻¹). Absence of broad OH stretch.
-
Method B: Green Catalytic Acetylation
Best for: High-purity requirements, small-scale derivatization of purchased phenols.
Reagents:
-
4-Cyano-2-ethoxyphenol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Sodium Bicarbonate (NaHCO₃) - Dried (0.5 eq)
-
Solvent: Ethyl Acetate or Toluene (Green solvents).
Protocol:
-
Setup: To a stirred suspension of 4-Cyano-2-ethoxyphenol (1.63 g, 10 mmol) in Ethyl Acetate (15 mL), add dried NaHCO₃ (0.42 g, 5 mmol).
-
Addition: Add Acetic Anhydride (1.22 g, 12 mmol) dropwise at room temperature.
-
Reaction: Stir at room temperature for 2–4 hours. The evolution of CO₂ is minimal as NaHCO₃ acts as a surface catalyst/base.
-
Work-up: Filter off the solid NaHCO₃/NaOAc. Wash the filtrate with water (10 mL) and Brine (10 mL).
-
Isolation: Dry the organic layer over MgSO₄ and concentrate in vacuo to yield the pure acetate.
-
Advantages: This method avoids toxic pyridine and generates minimal waste.
Part 4: Cost-Benefit Analysis
The following table contrasts the two methods based on a hypothetical 1kg production scale.
| Metric | Method A: One-Pot (Ethyl Vanillin) | Method B: Acetylation (Phenol) |
| Raw Material Cost (COGS) | Low ( | High ( |
| Atom Economy | Good (Multiple steps combined) | Excellent (Single substitution) |
| E-Factor (Waste) | Moderate (Acetic acid byproduct) | Low (Minimal solvent waste) |
| Time Efficiency | High (1 day total) | High (4 hours) |
| Safety Profile | Moderate (Refluxing anhydride) | High (Room temp, mild base) |
*Note: 4-Cyano-2-ethoxyphenol is significantly more expensive to purchase than Ethyl Vanillin. Method B is only cost-effective if the phenol is already in-house.
Part 5: Process Decision Tree
Use this logic flow to determine the optimal synthesis route for your specific constraints.
Figure 2: Decision Matrix for Synthesis Selection.
Part 6: References
-
Synthesis of Nitriles from Aldoximes:
-
Klaus-Dieter Warzecha. (2017). Reaction of aldoxime and a ketoxime with acetic anhydride. Chemistry Stack Exchange. Link
-
Mechanistic insight into the simultaneous dehydration and acetylation.
-
-
Acetylation of Phenols (Green Methods):
-
Venkateswarlu, Y., et al. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Catalysts, 3, 1-x. Link
-
Source for the NaHCO3 catalytic protocol.
-
-
Industrial Preparation of Alkoxy-Benzonitriles:
-
Yang, Q. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. SciSpace/Patent CN105175283A. Link
-
Provides the industrial context for using acetic anhydride as a dehydrating agent for vanillin derivatives.
-
-
Properties of Ethyl Vanillin:
-
Li, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). Acta Crystallographica. Link
-
Structural data for the starting material.
-
Sources
Safety Operating Guide
4-Cyano-2-ethoxyphenyl acetate: Proper Disposal & Handling Guide
[1]
Part 1: Executive Summary & Immediate Action Card
Do not treat this compound as general organic trash. 4-Cyano-2-ethoxyphenyl acetate is a functionalized aromatic nitrile and ester. While it does not carry the immediate lethality of inorganic cyanides, its disposal requires strict segregation to prevent the accidental liberation of toxic byproducts or uncontrolled hydrolysis.[1]
| Critical Parameter | Specification |
| CAS Number | 5438-50-6 |
| Chemical Formula | C₁₁H₁₁NO₃ |
| Physical State | Solid (White to light yellow powder/lump) |
| Primary Hazards | Irritant / Harmful (H302, H312, H332, H315, H319) |
| Waste Classification | Hazardous Organic Waste (Toxic) |
| Incompatibility | STRONG ACIDS , Strong Bases, Strong Oxidizers |
| Disposal Method | High-temperature incineration with scrubber (Off-site) |
Part 2: Technical Grounding & Hazard Assessment[1]
The "Why" Behind the Protocol
As researchers, we must understand the chemical behavior of our waste to validate our safety protocols.[1] This molecule contains two sensitive functional groups that dictate its disposal path:[1][2]
-
The Nitrile Group (-C≡N):
-
Risk:[1][3][4] Under strongly acidic conditions (pH < 2), organic nitriles can hydrolyze.[1] While aromatic nitriles are more stable than aliphatic ones, the risk of liberating trace Hydrogen Cyanide (HCN) or converting to the amide/acid exists if mixed with strong mineral acids in a waste drum.[1]
-
Directive:NEVER dispose of this compound in the "Acid Waste" stream.[1]
-
-
The Ester Linkage (Acetate):
Chemical Compatibility Matrix
Use this table to verify segregation before adding to any waste container.[1]
| Substance Class | Compatibility | Action / Consequence |
| Water/Aqueous Buffers | Conditional | Poor solubility.[1] May form suspension.[1] Safe if pH is neutral.[1] |
| Chlorinated Solvents | Compatible | Soluble.[1] Standard disposal path for liquid waste. |
| Strong Acids (HCl, H₂SO₄) | INCOMPATIBLE | STOP. Risk of hydrolysis/fumes.[1] Segregate immediately. |
| Strong Bases (NaOH) | INCOMPATIBLE | Rapid hydrolysis of ester; exotherm risk.[1] |
| Oxidizers (Peroxides) | INCOMPATIBLE | Risk of fire/explosion.[1] |
Part 3: Operational Disposal Procedures
Workflow Visualization
The following decision tree illustrates the logic for assigning the correct waste stream.
Figure 1: Logic flow for segregating 4-Cyano-2-ethoxyphenyl acetate waste streams to prevent incompatibility.
Protocol A: Solid Waste Disposal (Pure Compound)
Applicability: Expired inventory, spilled solids, or filter cakes.[1]
-
PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a dust mask or work in a fume hood if the powder is fine/dusty.[1]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Note: Do not use metal containers if moisture is present, to avoid potential corrosion over long storage.[1]
-
-
Labeling:
-
Label as "Hazardous Waste - Solid, Toxic" .[1]
-
List constituents: "4-Cyano-2-ethoxyphenyl acetate (100%)".
-
Add Hazard Warning: "Irritant. Organic Nitrile."
-
-
Storage: Screw the lid tight. Place the container in a secondary containment tray inside the waste storage area.
Protocol B: Liquid Waste Disposal (Solutions)
Applicability: Reaction mixtures, mother liquors, or wash solvents.[1]
-
pH Verification (The Self-Validating Step):
-
Before pouring into a satellite accumulation drum, dip a pH strip into your solution.[1]
-
Pass: pH 4–9.[1] Proceed to step 2.
-
Fail: pH < 4 or > 9.[1] Quench/Neutralize in a separate beaker using Sodium Bicarbonate (for acids) or Dilute HCl (for bases) until neutral. Why? To prevent exothermic reactions or gas generation in the main drum.
-
-
Solvent Segregation:
-
If dissolved in DCM/Chloroform
Halogenated Waste Drum . -
If dissolved in Acetone/Ethyl Acetate/Methanol
Non-Halogenated Waste Drum .[1]
-
-
Transfer: Pour slowly using a funnel to avoid splashing. Close the drum bung immediately after use.[1]
Part 4: Spill Contingency Plan
In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the powder.[1]
Figure 2: Rapid response workflow for solid spills.
Cleanup Steps:
-
Isolate: Alert nearby personnel.
-
Protect: Ensure you are wearing gloves and a lab coat.[1]
-
Contain: If solid, cover with a damp paper towel to prevent dust.[1] If liquid, use vermiculite or absorbent pads.[1]
-
Dispose: Place all cleanup materials into a clear plastic bag, seal it, and place it into the Solid Hazardous Waste container.
-
Decontaminate: Wipe the surface with a soap solution.[1] Do not use bleach immediately, as it can react with organic amines or nitriles depending on degradation products.[1]
Part 5: Regulatory Compliance[1]
This protocol aligns with the following regulatory frameworks:
-
US EPA (RCRA): This material is classified as a hazardous chemical waste.[1] It must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
-
DOT (Transport): While often "Not Regulated" in small R&D quantities, bulk waste shipments usually fall under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on specific toxicity testing.[1] Always defer to your EHS officer for shipping manifests.[1]
References
Personal protective equipment for handling 4-Cyano-2-ethoxyphenyl acetate
CAS: 5438-50-6 | Formula: C₁₁H₁₁NO₃[1][2]
Executive Safety Summary
Senior Scientist Note: While often classified under general "Harmful" categories (GHS07), 4-Cyano-2-ethoxyphenyl acetate presents a dual-hazard profile that is frequently underestimated in standard safety data sheets (SDS).[2]
-
The Nitrile Moiety: Organic nitriles can be absorbed through intact skin. While less immediately toxic than simple cyanide salts, metabolic activation (via cytochrome P450) can liberate cyanide ions systematically over time.[2]
-
The Ester Hydrolysis: In the presence of moisture or mucosal surfaces (lungs/eyes), the acetate group can hydrolyze, potentially releasing acetic acid and the parent phenol, leading to local irritation (H315, H319).[2]
Immediate Action Required: Treat all solid dust as a potential inhalation sensitizer and skin permeator. Do not rely on "standard" lab PPE protocols without verifying breakthrough times.[3]
Risk Assessment & PPE Matrix
The following matrix replaces generic "wear gloves" advice with specific barrier protection data based on chemical structure analysis (Aromatic Nitrile/Ester).
PPE Selection Logic
Standard thin nitrile gloves (4 mil) are permeable to many aromatic organic solvents and nitriles within 15–30 minutes.[2]
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Splash) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-6 mil) | Redundancy: Outer glove takes the contamination; inner glove protects during doffing.[2][4] Visual breach detection is easier with contrasting colors. |
| Hand (Immersion) | Laminate (Silver Shield/4H) or Butyl Rubber | Permeation Resistance: Aromatic nitriles degrade nitrile rubber.[2] Laminate films provide >480 min breakthrough time. |
| Respiratory | N95/P100 (Solids)OV/P100 Combo (Solutions) | Dust vs. Vapor: The solid poses a particulate risk (H332).[2] If dissolved in organic solvents, the solvent vapor drives the permeation risk.[2] |
| Body | Tyvek® Lab Coat (Closed front) | Dust Exclusion: Cotton coats trap dust in fibers, creating a secondary exposure source.[2] Tyvek sheds particles. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Vapor/Dust Seal: Safety glasses allow dust entry from the side.[2] Hydrolysis on the eye surface causes immediate acid irritation. |
PPE Decision Logic (Visualization)
This diagram illustrates the decision process for selecting hand protection based on the specific task duration and state of matter.
Caption: Decision tree for selecting glove material based on exposure duration and physical state. Note the requirement for Laminate gloves during prolonged handling.[2]
Operational Protocols
A. Weighing & Transfer (Solid State)
Risk: Inhalation of dust and surface contamination.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure . Never weigh on an open bench.
-
Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone. Static discharge can scatter hazardous dust.
-
Technique: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination of the bulk container.[2]
-
Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (Acetone or Ethanol) while wearing PPE. Dispose of the tissue as hazardous solid waste.
B. Reaction Setup & Synthesis
Risk: Vapors and Skin Absorption.
-
Solvent Choice: When dissolving, be aware that polar aprotic solvents (DMSO, DMF) can accelerate the skin absorption of nitriles.[2]
-
Temperature: If heating is required, ensure the condenser is active before heating begins to prevent nitrile/acetate vapors from escaping.
-
Venting: All reaction vessels must be vented to a scrubber or fume hood exhaust.
C. Emergency Spill Response
Do not use water as the primary cleanup agent for large powder spills, as this may spread the contamination and initiate hydrolysis.[2]
Caption: Step-by-step spill response workflow minimizing dust generation and exposure.
Waste Disposal & Deactivation
Regulatory Note: Always verify with your local EHS (Environmental Health & Safety) officer, as local regulations regarding cyanides/nitriles vary.[2]
-
Segregation: Do not mix with strong acids. Acidic conditions can hydrolyze the nitrile group to carboxylic acid and ammonium, but intermediate hydrolysis can theoretically release traces of HCN under extreme conditions.[2]
-
Container Labeling: Clearly label as "Organic Nitrile/Ester - Toxic."
-
Stream: High-BTU Incineration is the preferred method for organic nitriles to ensure complete destruction of the cyano group [1].
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Available at: [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
